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Foundational

An In-Depth Technical Guide to 1-(5-Nitropyridin-2-yl)azepane: Synthesis, Characterization, and Scientific Context

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity 1-(5-Nitropyridin-2-yl)azepane. The document elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(5-Nitropyridin-2-yl)azepane. The document elucidates the molecule's structural and physicochemical properties, outlines a robust and detailed protocol for its synthesis via nucleophilic aromatic substitution (SNAr), and offers a thorough characterization framework, including predicted spectroscopic data. Furthermore, this guide situates the compound within the broader context of medicinal chemistry, discussing the established pharmacological significance of its constituent moieties—the 5-nitropyridine ring and the azepane scaffold. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related compounds in drug discovery and development.

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, the strategic combination of well-defined pharmacophores is a cornerstone of rational molecular design. The compound 1-(5-Nitropyridin-2-yl)azepane emerges from this paradigm, integrating two motifs of significant interest: the electron-deficient 5-nitropyridine ring and the saturated seven-membered azepane heterocycle.

The pyridine ring is a "privileged structural motif" in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing aqueous solubility. The addition of a nitro group at the 5-position drastically alters the electronic properties of the ring, rendering it highly electrophilic and susceptible to nucleophilic attack. This electronic feature is not only a key to its synthesis but may also play a role in its interaction with biological targets. Nitropyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2]

The azepane ring, a seven-membered saturated N-heterocycle, offers a significant advantage in drug design by providing three-dimensional structural diversity.[3] Unlike the more common five- and six-membered rings (pyrrolidine and piperidine), the flexible, non-planar conformation of the azepane scaffold allows for the exploration of a larger chemical space, potentially leading to novel interactions with protein binding sites. Azepane-containing compounds have been successfully incorporated into over 20 FDA-approved drugs, demonstrating their therapeutic value across a range of applications, including anticancer, antimicrobial, and CNS-active agents.[3]

The conjugation of these two moieties in 1-(5-Nitropyridin-2-yl)azepane creates a novel chemical entity with a compelling profile for further investigation. This guide provides the essential technical information required to synthesize, purify, and characterize this compound, thereby enabling its exploration in biological and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 1-(5-Nitropyridin-2-yl)azepane are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

Chemical Structure

The structure of 1-(5-Nitropyridin-2-yl)azepane consists of a 5-nitropyridine ring where the carbon at the 2-position is bonded to the nitrogen atom of an azepane ring.

Chemical Structure of 1-(5-Nitropyridin-2-yl)azepane

Caption: 2D Chemical Structure of 1-(5-Nitropyridin-2-yl)azepane.

Physicochemical Data Table

The following table consolidates key identifiers and calculated properties for the molecule. Note that experimental physical properties like melting and boiling points have not been definitively reported in the literature; thus, the physical state is based on supplier information, which can be inconsistent.

PropertyValueSource/Method
IUPAC Name 1-(5-nitropyridin-2-yl)azepane-
CAS Number 416885-10-4[4]
Molecular Formula C₁₁H₁₅N₃O₂[4]
Molecular Weight 221.26 g/mol [4]
Canonical SMILES C1CCN(CC1)C2=NC=C(C=C2)[O-]-
Physical State Solid (predicted)-
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) and poorly soluble in water.-

Synthesis of 1-(5-Nitropyridin-2-yl)azepane

The synthesis of 1-(5-Nitropyridin-2-yl)azepane is most logically and efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is mechanistically favored due to the electronic properties of the starting materials.

Mechanistic Rationale

The SNAr mechanism is predicated on the presence of a strong electron-withdrawing group on the aromatic ring, which activates it towards nucleophilic attack. In this synthesis, the nitro group (-NO₂) at the 5-position of the pyridine ring serves this purpose effectively. It powerfully withdraws electron density from the ring, particularly from the ortho (C4) and para (C2) positions, through resonance and inductive effects. This creates a significant partial positive charge at the C2 position, making it highly susceptible to attack by a nucleophile.

The incoming nucleophile, azepane (hexamethyleneimine), is a secondary cyclic amine with a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: General mechanism for the SNAr synthesis.

Detailed Experimental Protocol

This protocol is a well-established procedure for the SNAr reaction of 2-chloro-5-nitropyridine with secondary amines and is expected to be highly effective for the synthesis of the title compound.[5]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Azepane (Hexamethyleneimine) (1.2 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF or ethanol to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add azepane (1.2 equivalents) dropwise at room temperature. Follow this with the addition of the base, triethylamine or potassium carbonate (2.0 equivalents). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to 80-100 °C (for DMF) or to reflux (for ethanol, approx. 78 °C) and maintain for 4-6 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate, 7:3). The reaction is considered complete when the spot corresponding to 2-chloro-5-nitropyridine is no longer visible.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If ethanol was used as the solvent, remove it under reduced pressure using a rotary evaporator. If DMF was used, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure 1-(5-Nitropyridin-2-yl)azepane as a yellow solid.

Synthesis_Workflow start Start setup 1. Dissolve 2-Chloro-5-nitropyridine in Anhydrous Solvent start->setup add_reagents 2. Add Azepane (1.2 eq) and Base (2.0 eq) setup->add_reagents react 3. Heat to 80-100 °C (Monitor by TLC) add_reagents->react workup 4. Aqueous Work-up (Extraction with Ethyl Acetate) react->workup purify 5. Purification by Column Chromatography workup->purify characterize 6. Characterization (NMR, MS, IR) purify->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis and purification.

Structural Characterization

As no experimentally derived spectra for 1-(5-Nitropyridin-2-yl)azepane are available in the peer-reviewed literature, the following characterization data are predicted based on the known spectral properties of analogous compounds, such as N-(5-nitropyridin-2-yl)piperidine and other N-substituted azepanes. These predictions serve as a benchmark for researchers to confirm the identity and purity of the synthesized product.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the azepane ring.

  • Pyridine Protons: The pyridine ring will exhibit an AXM spin system.

    • H6: The proton ortho to the nitro group (H6) is expected to be the most deshielded, appearing as a doublet around δ 9.0 ppm .

    • H4: The proton meta to the nitro group and ortho to the azepane ring (H4) will likely appear as a doublet of doublets around δ 8.2 ppm .

    • H3: The proton ortho to the azepane ring (H3) will be the most shielded of the aromatic protons, appearing as a doublet around δ 6.8 ppm .

  • Azepane Protons: The azepane protons will appear as broad multiplets in the aliphatic region.

    • α-CH₂ (to N): The two methylene groups adjacent to the nitrogen atom are expected to be deshielded by the pyridine ring and will likely appear as a multiplet around δ 3.8-4.0 ppm .

    • β, γ-CH₂: The remaining methylene groups of the azepane ring will appear as overlapping multiplets in the range of δ 1.6-1.9 ppm .

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information for structural confirmation.

  • Pyridine Carbons:

    • C2 (attached to N): ~ δ 158 ppm

    • C6 (attached to NO₂): ~ δ 150 ppm

    • C5 (ipso to NO₂): ~ δ 135 ppm

    • C4: ~ δ 132 ppm

    • C3: ~ δ 107 ppm

  • Azepane Carbons:

    • α-C: ~ δ 48-50 ppm

    • β, γ-C: ~ δ 26-28 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Type
~ 3100-3000Aromatic C-HStretching
~ 2950-2850Aliphatic C-H (azepane)Stretching
~ 1590, 1480C=C and C=N (pyridine ring)Stretching
~ 1520, 1340 **Nitro group (NO₂) **Asymmetric & Symmetric Stretching
~ 1250Aryl C-NStretching
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]⁺.

  • Calculated m/z for [C₁₁H₁₅N₃O₂ + H]⁺: 222.1237

  • Found: This value should be confirmed experimentally to within 5 ppm to verify the elemental composition.

Safety and Handling

As with any chemical research, proper safety protocols must be strictly followed. While a specific Material Safety Data Sheet (MSDS) for 1-(5-Nitropyridin-2-yl)azepane is not widely available, a hazard assessment can be made based on the reactants and related compounds.

  • 2-Chloro-5-nitropyridine: This starting material is a skin, eye, and respiratory irritant. It is harmful if swallowed or inhaled.

  • Azepane (Hexamethyleneimine): This reactant is flammable and corrosive. It can cause severe skin burns and eye damage. It is also harmful if inhaled.

  • Nitropyridine Derivatives: Many nitroaromatic compounds are classified as potentially toxic and may cause irritation.[5]

  • General Precautions:

    • All manipulations should be performed in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

    • Avoid inhalation of dust, vapors, and mists.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(5-Nitropyridin-2-yl)azepane. The outlined SNAr protocol offers a reliable and efficient route to this compound, leveraging well-understood principles of organic chemistry. The predicted spectroscopic data serves as a crucial reference for researchers to confirm the successful synthesis and purity of the molecule.

The true value of this compound lies in its potential for biological investigation. The convergence of the electronically distinct 5-nitropyridine moiety and the conformationally flexible azepane ring presents a unique scaffold for drug discovery. Future research should focus on the experimental validation of the synthesis and characterization data presented herein, followed by systematic screening in relevant biological assays. Given the established activities of its constituent parts, 1-(5-Nitropyridin-2-yl)azepane and its analogues represent a promising, yet underexplored, area of medicinal chemistry.

References

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Retrieved from [Link].

  • Fisher Scientific. (2024). Safety Data Sheet for 1-(2-Fluoro-4-nitrophenyl)azepane.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link].

Sources

Exploratory

Comprehensive Technical Guide: 1-(5-Nitropyridin-2-yl)azepane in Drug Discovery and Chemical Synthesis

Executive Summary 1-(5-Nitropyridin-2-yl)azepane is a highly versatile, functionalized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. Characterized by a push-pull el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Nitropyridin-2-yl)azepane is a highly versatile, functionalized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. Characterized by a push-pull electronic system—comprising an electron-donating azepane ring and an electron-withdrawing nitropyridine core—this molecule serves as a critical intermediate for synthesizing advanced pharmacophores, particularly kinase inhibitors and GPCR ligands. This whitepaper provides a rigorous, field-proven guide to its physicochemical properties, mechanistic synthesis, and laboratory protocols.

PART 1: Physicochemical Profiling & Structural Analysis

Understanding the physical and structural properties of 1-(5-Nitropyridin-2-yl)azepane is foundational for predicting its behavior in both synthetic workflows and biological systems. The molecule features a 7-membered saturated azepane ring, which imparts unique conformational flexibility and lipophilicity compared to more rigid 6-membered piperidine analogs.

The presence of the nitro group at the 5-position of the pyridine ring creates a strong intramolecular charge transfer (ICT) system. This "push-pull" dynamic not only influences the molecule's UV-Vis absorption profile (typically rendering it a yellow-to-orange crystalline solid) but also dictates its reactivity profile.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(5-Nitropyridin-2-yl)azepane
CAS Number 416885-10-4[1]
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol [1]
Core Structure 5-Nitropyridine linked to Azepane via C-N bond
Appearance Yellow to orange crystalline solid
Solubility Profile Soluble in DCM, EtOAc, DMSO, DMF; Poorly soluble in H₂O
LogP (Predicted) Highly lipophilic due to the 7-membered hydrocarbon ring

PART 2: Synthesis and Mechanistic Pathways

The synthesis of 1-(5-Nitropyridin-2-yl)azepane is a textbook application of Nucleophilic Aromatic Substitution (SₙAr). The pyridine ring, inherently electron-deficient, is further activated by the strongly electron-withdrawing nitro group at the 5-position[2]. This activation drastically lowers the activation energy required for a nucleophile to attack the 2-position.

The SₙAr Mechanism: Causality and Kinetics
  • Nucleophilic Attack (Rate-Determining Step): The secondary amine of azepane attacks the electrophilic carbon (C2) of 2-chloro-5-nitropyridine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2]. The negative charge is heavily delocalized onto the electronegative oxygen atoms of the nitro group.

  • Leaving Group Elimination (Fast Step): The aromatic system is rapidly restored via the expulsion of the chloride ion.

Solvent Causality: Polar protic solvents (like ethanol or isopropanol) or highly polar aprotic solvents (like DMF) are chosen because they stabilize the highly polar transition state and the anionic Meisenheimer complex, thereby accelerating the reaction[2][3].

SNAr_Mechanism R 2-Chloro-5-nitropyridine + Azepane MC Meisenheimer Complex (Anionic Intermediate) R->MC Nucleophilic Attack (Rate Determining) P 1-(5-Nitropyridin-2-yl)azepane + HCl (neutralized) MC->P Chloride Elimination (Fast)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for 1-(5-Nitropyridin-2-yl)azepane.

PART 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step includes a specific rationale (causality) and an analytical checkpoint to confirm success before proceeding.

Protocol 1: Synthesis of 1-(5-Nitropyridin-2-yl)azepane

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Azepane (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Ethanol (0.1 M concentration)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-nitropyridine in anhydrous ethanol.

    • Causality: Ethanol acts as a hydrogen-bond donor to stabilize the Meisenheimer intermediate[2].

  • Base and Nucleophile Addition: Add azepane dropwise, followed by TEA.

    • Causality: TEA is a non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct. Without TEA, the generated HCl would protonate the azepane, rendering it non-nucleophilic and halting the reaction.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2-4 hours.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc system. The starting material (UV active, 254 nm) will disappear, replaced by a highly UV-active, lower-Rf yellow spot (the product)[2].

  • Aqueous Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

    • Causality: The mildly basic aqueous layer ensures the azepane nitrogen remains unprotonated, keeping the product in the organic phase while washing away TEA-HCl salts.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol 2: Physicochemical Characterization
  • LC-MS Validation: Run the purified compound through LC-MS. You must observe a clean peak with an [M+H]+ mass-to-charge ratio of 222.2 m/z . The absence of the characteristic 3:1 isotopic pattern of chlorine confirms the complete displacement of the leaving group.

  • ¹H NMR (CDCl₃): The pyridine protons will present a distinct pattern: a fine doublet (C6-H, adjacent to NO₂), a doublet of doublets (C4-H), and a doublet (C3-H, adjacent to the azepane ring). The azepane ring will appear as broad multiplets in the aliphatic region (1.5–3.8 ppm).

Workflow S1 Step 1: Reaction Setup (Substrates + TEA + EtOH) S2 Step 2: Thermal Activation (Reflux 2-4 hours) S1->S2 S3 Step 3: Aqueous Workup (EtOAc / H2O Extraction) S2->S3 S4 Step 4: Purification (Silica Gel Chromatography) S3->S4 S5 Step 5: Characterization (NMR, LC-MS, HPLC) S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and validation of the compound.

PART 4: Applications in Drug Development

In medicinal chemistry, 1-(5-Nitropyridin-2-yl)azepane is rarely the final drug candidate; rather, it is a highly strategic intermediate.

1. The Azepane Advantage (Lipophilic Efficiency): Replacing standard 6-membered piperidine rings with 7-membered azepane rings allows medicinal chemists to probe the steric boundaries of a target protein's binding pocket. The azepane ring alters the basicity (pKa) of the nitrogen and increases the overall lipophilicity (LogP) of the molecule, which can enhance blood-brain barrier (BBB) penetration or improve cell membrane permeability.

2. The Nitro Group as a "Masked" Pharmacophore: The nitro group serves as a robust, unreactive placeholder during the initial SₙAr coupling. Once the azepane is installed, the nitro group is typically subjected to catalytic hydrogenation (e.g., Pd/C, H₂) or metal-mediated reduction (e.g., Fe/NH₄Cl) to yield 1-(5-aminopyridin-2-yl)azepane . This resulting primary amine is a highly reactive nucleophile, ready to be coupled with acid chlorides or isocyanates to form amides and ureas—privileged motifs in the design of modern kinase inhibitors for oncology and autoimmune diseases.

References

  • National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from:[Link]

Sources

Foundational

Investigating the In Vitro Mechanism of Action of 1-(5-Nitropyridin-2-yl)azepane: A Proposed Research Framework

An In-Depth Technical Guide This document provides a comprehensive technical framework for elucidating the in vitro mechanism of action of the novel chemical entity, 1-(5-Nitropyridin-2-yl)azepane. As a compound with lim...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This document provides a comprehensive technical framework for elucidating the in vitro mechanism of action of the novel chemical entity, 1-(5-Nitropyridin-2-yl)azepane. As a compound with limited publicly available biological data, this guide proposes a logical, multi-tiered experimental cascade designed to identify its molecular target, validate its cellular activity, and characterize its downstream pharmacological effects. The proposed hypothesis is that the compound, based on its structural motifs (a pyridine core and a saturated heterocyclic azepane ring), may function as a kinase inhibitor, a class of molecules rich in such features.[1] This guide is structured to serve as a roadmap for researchers in drug discovery and chemical biology.

Introduction and Hypothetical Framework

The compound 1-(5-Nitropyridin-2-yl)azepane incorporates a nitropyridine moiety, a common scaffold in pharmacologically active agents, and an azepane ring, a seven-membered heterocycle known for its conformational flexibility and presence in numerous FDA-approved drugs.[2][3] The combination of these groups suggests potential interactions with biological macromolecules.

Given the prevalence of pyridine-based structures among kinase inhibitors, we hypothesize that 1-(5-Nitropyridin-2-yl)azepane may exert its effects by modulating the activity of one or more protein kinases involved in cell signaling. Specifically, we will build our investigative framework around the hypothesis that it targets a key node in a pro-proliferative pathway, such as the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers.

This guide outlines a systematic approach to test this hypothesis, beginning with broad phenotypic screening and progressing to specific target identification and detailed mechanistic studies.

Proposed Investigational Workflow

The following diagram illustrates the logical flow of the proposed research plan, from initial screening to in-depth mechanistic validation.

G cluster_0 Phase 1: Phenotypic & Target Class Screening cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Cellular Mechanism of Action A Compound Synthesis & QC (Purity >97%) B Broad Cell Viability Assay (e.g., NCI-60 Panel) A->B C Broad Kinase Panel Screen (e.g., 400+ Kinases) A->C I Functional Cellular Assays (Apoptosis, Cell Cycle) B->I Correlate with Viability Data D Identify Primary Kinase Hits (e.g., >90% Inhibition) C->D E Biochemical IC50 Determination (Dose-Response Assay) D->E F Orthogonal Binding Assay (e.g., SPR or DSF) E->F G Target Engagement Assay in Cells (e.g., CETSA) E->G H Downstream Pathway Analysis (Western Blot for p-Akt, p-S6K) G->H H->I

Caption: Proposed experimental workflow for MOA elucidation.

Phase 1: Initial Phenotypic Screening and Target Class Identification

The primary objective of this phase is to ascertain whether 1-(5-Nitropyridin-2-yl)azepane possesses biological activity and to rapidly test our primary hypothesis that it belongs to the kinase inhibitor class.

Cell Viability Profiling

A broad screen against a panel of diverse human cancer cell lines is the foundational step to identify if the compound has anti-proliferative effects and to discern any potential cancer type selectivity.

Protocol: MTT Assay for Cell Viability [4]

  • Cell Seeding: Plate cells from various cancer lines (e.g., A549 lung, MDA-MB-231 breast, HepG2 liver) in 96-well plates at a density of 4,000-8,000 cells/well and allow them to adhere overnight at 37°C with 5% CO2.

  • Compound Treatment: Prepare a 10 mM stock solution of 1-(5-Nitropyridin-2-yl)azepane in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Treat cells for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Hypothetical GI50 Values

Cell LineCancer TypeHypothetical GI50 (µM)
A549Lung Carcinoma5.2
MDA-MB-231Breast Adenocarcinoma2.8
HepG2Hepatocellular Carcinoma8.1
SK-MEL-28Melanoma> 50
BxPC-3Pancreatic Adenocarcinoma3.5
Broad Kinase Panel Screening

To directly test the kinase inhibitor hypothesis, the compound should be screened against a large, commercially available panel of protein kinases. This provides an unbiased view of its potential targets within the kinome.

Protocol: Kinase Panel Screen

  • Compound Submission: Submit 1-(5-Nitropyridin-2-yl)azepane at a concentration of 10 µM to a contract research organization (e.g., Eurofins, Reaction Biology) for screening against a panel of >400 kinases.

  • Assay Principle: These services typically use radiometric (³³P-ATP) or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of the test compound.

  • Data Analysis: Results are reported as the percent inhibition of kinase activity relative to a vehicle control. A significant "hit" is typically defined as >90% inhibition at the screening concentration.

Phase 2: Target Validation and Potency Determination

Following the identification of primary kinase hits, this phase focuses on confirming these interactions and quantifying the compound's potency.

Biochemical IC50 Determination

For each primary hit from the kinase screen, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50).

Protocol: LanthaScreen™ Eu Kinase Binding Assay (Example for PI3Kα)

This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of a fluorescently labeled ATP-competitive kinase tracer to the target kinase. A compound that binds to the ATP pocket will displace the tracer, leading to a loss of the FRET signal.

  • Reagent Preparation: Prepare assay buffer, Europium-labeled anti-tag antibody, the target kinase (e.g., GST-tagged PI3Kα), and the Alexa Fluor™ 647-labeled tracer.

  • Compound Dilution: Perform an 11-point serial dilution of 1-(5-Nitropyridin-2-yl)azepane (e.g., from 100 µM down to 1 pM).

  • Assay Plate Setup: In a 384-well plate, add the kinase, the antibody, and the test compound dilutions. Incubate for 60 minutes at room temperature.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Data Acquisition: After a final incubation, read the plate on a TR-FRET enabled plate reader (measuring emission at 665 nm and 615 nm).

  • Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Profile

Kinase TargetClassBiochemical IC50 (nM)
PI3KαLipid Kinase15
PI3KβLipid Kinase25
PI3KδLipid Kinase8
mTORSerine/Threonine Kinase150
DNA-PKSerine/Threonine Kinase95

Phase 3: Elucidating the Cellular Mechanism of Action

With a validated molecular target, the investigation must shift to the cellular context to confirm target engagement and characterize the downstream consequences.

Cellular Target Engagement

It is crucial to demonstrate that the compound binds to its intended target within the complex environment of a living cell. Western blotting for downstream signaling molecules is a robust method for this.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR

The following diagram depicts the proposed signaling pathway that will be interrogated.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) S6K S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Compound 1-(5-Nitropyridin-2-yl)azepane Compound->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Protocol: Western Blot Analysis

  • Cell Treatment: Seed MDA-MB-231 cells (shown to be sensitive in viability assays) and starve overnight in serum-free media.

  • Compound Incubation: Pre-treat cells with various concentrations of 1-(5-Nitropyridin-2-yl)azepane (e.g., 0.1x, 1x, 10x IC50) for 2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize bands. A dose-dependent decrease in the phosphorylation of Akt and S6K would confirm cellular target engagement.

Functional Cellular Outcomes

The final step is to link target engagement with a functional cellular phenotype, such as the induction of programmed cell death (apoptosis) or arrest of the cell cycle.

Protocol: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

  • Cell Treatment: Seed MDA-MB-231 cells in a white-walled 96-well plate. Treat with the compound at various concentrations for 24, 48, and 72 hours.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells, which contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1 hour.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. An increase in luminescence indicates the activation of effector caspases 3 and 7, a hallmark of apoptosis.

Conclusion and Future Directions

This technical guide proposes a rigorous, hypothesis-driven workflow to elucidate the in vitro mechanism of action of 1-(5-Nitropyridin-2-yl)azepane. By systematically progressing from broad phenotypic screening to specific biochemical and cellular assays, this framework provides a clear path to identifying its molecular target and understanding its pharmacological effects. Positive results from this cascade would establish the compound as a validated PI3K inhibitor and provide a strong foundation for further preclinical development, including selectivity profiling, ADME-Tox studies, and in vivo efficacy models.

References

  • Ren, F., Ding, X., & Zhavoronkov, A. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. Available from: [Link]

  • Pilkington, L. I., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Available from: [Link]

  • Fytas, G., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available from: [Link]

  • Asati, V., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 767-798. Available from: [Link]

  • García-Garrido, A., et al. (2022). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Biomedicines. Available from: [Link]

  • Sharma, P., & Kumar, V. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Available from: [Link]

  • Ye, L., et al. (2026). Mapping cellular targets of covalent cancer drugs in the entire mammalian body. Cell. Available from: [Link]

  • Deau, E., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available from: [Link]

  • Singh, A., et al. (2024). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. Chemical Biology & Drug Design. Available from: [Link]

  • CUNY Academic Works. Design, Synthesis and Evaluation of Molecules with Selective and Poly-Pharmacological Actions at D1R, D3R and Sigma Receptors. Available from: [Link]

  • ChEMBL. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Available from: [Link]

  • Rodrigues, L., et al. (2021). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. PMC. Available from: [Link]

  • Ashoor, H. A., et al. (2017). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • S, Charishma, et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. Available from: [Link]

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Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 1-(5-Nitropyridin-2-yl)azepane Derivatives

Introduction: Navigating the Preclinical Journey of a Novel Chemical Entity The development of novel therapeutics, such as the 1-(5-nitropyridin-2-yl)azepane class of compounds, necessitates a deep understanding of their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Preclinical Journey of a Novel Chemical Entity

The development of novel therapeutics, such as the 1-(5-nitropyridin-2-yl)azepane class of compounds, necessitates a deep understanding of their interaction with biological systems. A critical component of this understanding lies in the comprehensive characterization of their pharmacokinetic (PK) profile. Pharmacokinetics, often described as what the body does to a drug, encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][2][3] Early and thorough ADME profiling is not merely a regulatory requirement but a cornerstone of modern drug discovery, enabling researchers to "fail early, fail cheap" by identifying compounds with suboptimal properties long before they reach costly clinical trials.[4][5][6]

This in-depth technical guide provides a strategic and methodological framework for the comprehensive pharmacokinetic profiling of 1-(5-nitropyridin-2-yl)azepane derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the scientific rationale behind the experimental choices. We will delve into the anticipated metabolic pathways of this chemical class, outline a tiered approach to in vitro and in vivo studies, and provide detailed experimental workflows.

Pillar I: Understanding the Molecule - Anticipated Metabolic Fates

The chemical structure of 1-(5-nitropyridin-2-yl)azepane derivatives, characterized by a nitropyridine ring linked to an azepane moiety, suggests several potential metabolic pathways. The presence of the electron-withdrawing nitro group is a key determinant of its metabolic fate.[7]

Nitroaromatic compounds can undergo two primary metabolic transformations:

  • Nitroreduction: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group.[8][9] This six-electron reduction is often catalyzed by nitroreductases present in both mammalian tissues and the gut microbiota.[8] The resulting amino metabolites may exhibit different pharmacological or toxicological profiles compared to the parent compound.

  • Oxidative Metabolism: The aromatic ring and the azepane ring are susceptible to oxidation, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[10] This can lead to the formation of hydroxylated metabolites.

The interplay between these pathways will determine the overall clearance and metabolite profile of the compounds.

Pillar II: A Tiered Approach to In Vitro Pharmacokinetic Profiling

A systematic and tiered approach to in vitro ADME studies is essential for efficient lead optimization.[4][11] This allows for the rapid screening of multiple compounds and the selection of candidates with the most promising pharmacokinetic properties for further development.[5][11]

Tier 1: Early Screening Assays

These high-throughput assays are designed to provide initial data on key ADME properties.

  • Metabolic Stability: Assesses the susceptibility of the compound to metabolism. This is a critical parameter as it influences the drug's half-life and oral bioavailability.[5]

    • Microsomal Stability Assay: Utilizes liver microsomes, which are rich in CYP450 enzymes.

    • Hepatocyte Stability Assay: Employs primary hepatocytes, providing a more complete picture of metabolism as they contain both Phase I and Phase II metabolic enzymes.

  • Plasma Protein Binding (PPB): Determines the extent to which a compound binds to plasma proteins. Only the unbound fraction is free to distribute into tissues and exert its pharmacological effect.

  • Aqueous Solubility: Poor solubility can limit absorption and lead to formulation challenges.

  • Permeability: Assesses the ability of a compound to cross biological membranes.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that provides a measure of passive diffusion.

    • Caco-2 Permeability Assay: Uses a human colon adenocarcinoma cell line that forms a monolayer with properties similar to the intestinal epithelium. This assay can assess both passive and active transport.[11]

Tier 2: Mechanistic and Definitive In Vitro Assays

For promising candidates identified in Tier 1, more detailed in vitro studies are warranted.

  • CYP450 Reaction Phenotyping: Identifies the specific CYP450 isozymes responsible for the metabolism of the compound. This is crucial for predicting potential drug-drug interactions (DDIs).[5]

  • CYP450 Inhibition: Evaluates the potential of the compound to inhibit major CYP450 enzymes. Inhibition of these enzymes can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[5][12]

  • Transporter Interaction Studies: Determines if the compound is a substrate or inhibitor of key drug transporters, such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs).[5] These transporters play a significant role in drug absorption, distribution, and excretion.[5]

  • Metabolite Identification: Characterizes the chemical structures of the major metabolites formed in in vitro systems (e.g., hepatocytes). This provides insights into the metabolic pathways and helps in designing subsequent in vivo studies.

Pillar III: The In Vivo Confirmation - Animal Pharmacokinetic Studies

In vivo pharmacokinetic studies are essential to understand how a drug behaves in a whole organism and to provide the necessary data for predicting human pharmacokinetics.[1][13][14] These studies are typically conducted in rodent and non-rodent species.

Study Design and Key Parameters

A typical in vivo PK study involves administering the compound to animals via the intended clinical route (e.g., oral, intravenous) and collecting blood samples at various time points.[1] The concentration of the parent drug and major metabolites in the plasma is then quantified using a validated bioanalytical method.[15][16]

From the plasma concentration-time data, several key pharmacokinetic parameters are calculated:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation.[17]

Experimental Workflow for an In Vivo Rodent PK Study

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Pillar IV: Methodologies and Protocols

The reliability of any pharmacokinetic study hinges on the robustness and validation of the analytical methods used.

Bioanalytical Method Validation

The quantification of 1-(5-nitropyridin-2-yl)azepane derivatives and their metabolites in biological matrices (plasma, urine, etc.) requires a highly selective and sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][18] Before analyzing study samples, the method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[19][20][21] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Step-by-Step Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a solution of NADPH (cofactor) in buffer.

  • Incubation:

    • In a 96-well plate, add buffer, HLM, and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison across different compounds and experimental conditions.

Table 1: In Vitro ADME Profile of 1-(5-Nitropyridin-2-yl)azepane Derivatives

Compound IDHLM Stability (t1/2, min)Hepatocyte Stability (t1/2, min)Plasma Protein Binding (%)Aqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Derivative A DataDataDataDataData
Derivative B DataDataDataDataData
Derivative C DataDataDataDataData

Table 2: In Vivo Pharmacokinetic Parameters in Rats Following a Single 10 mg/kg Oral Dose

Compound IDCmax (ng/mL)Tmax (h)AUC₀-t (ng*h/mL)t1/2 (h)F (%)
Derivative A DataDataDataDataData
Derivative B DataDataDataDataData

Conclusion: From Data to Decision

The pharmacokinetic profiling of 1-(5-nitropyridin-2-yl)azepane derivatives is a multi-faceted process that requires a strategic integration of in vitro and in vivo studies. By understanding the potential metabolic liabilities of this chemical class and employing a tiered approach to experimental evaluation, drug development teams can make informed decisions, prioritize the most promising candidates, and ultimately increase the probability of clinical success. This guide provides a robust framework for this critical endeavor, emphasizing the importance of scientific rationale and methodological rigor in the journey from a novel molecule to a potential medicine.

References

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  • How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. (2025).
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  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood. (2025). Asian Journal of Pharmaceutical Research and Development.
  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. (2020). Clinical Pharmacology & Therapeutics.
  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (2025). Pharmaceutics.
  • Clinical pharmacology and pharmacokinetics guidelines. (n.d.). European Medicines Agency.
  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. (2025).
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  • Step 2: Preclinical Research. (2018). U.S.
  • FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014). Greenleaf Health.
  • ADME studies results for all the synthesized compounds. (n.d.).
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  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.).
  • ADME study of docked dihydropyridine derivatives. (n.d.).
  • In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. (n.d.).
  • Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. (2023). Ajman University.
  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. (2025). Scientific Reports.
  • Pharmacokinetics and Drug Interactions. (2026). MDPI.
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Foundational

An In-depth Technical Guide on the Toxicity and Cytotoxicity of 1-(5-Nitropyridin-2-yl)azepane in Cell Lines

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the toxicological and cytotoxic profile of the novel compound, 1-(5-Nitropyridin-2-yl)azepane. Due to the li...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological and cytotoxic profile of the novel compound, 1-(5-Nitropyridin-2-yl)azepane. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds, including nitroaromatic and azepane derivatives, to build a predictive framework for its biological activity. The methodologies and mechanistic insights are designed to be a robust starting point for in-depth investigation.

Introduction to 1-(5-Nitropyridin-2-yl)azepane and its Therapeutic Context

1-(5-Nitropyridin-2-yl)azepane is a heterocyclic compound featuring a nitro-substituted pyridine ring linked to a seven-membered azepane ring.[1] The azepane moiety is a recognized scaffold in medicinal chemistry, known for its conformational flexibility and three-dimensional structure, which are advantageous for developing novel therapeutics.[2] Azepane-based compounds have shown a wide array of pharmacological activities, with over 20 FDA-approved drugs for various diseases.[3] The incorporation of a nitroaromatic group, specifically a nitropyridine, suggests potential applications as a bioreductive prodrug.[4] Such compounds can be selectively activated to cytotoxic agents under the hypoxic conditions characteristic of solid tumors.[4][5]

The presence of the nitro group is a key determinant of the compound's potential biological activity, often contributing to cytotoxicity.[6][7] This guide will explore the likely mechanisms of this cytotoxicity and provide detailed protocols for its empirical evaluation.

Postulated Mechanisms of Cytotoxicity

The cytotoxic effects of nitroaromatic compounds like 1-(5-Nitropyridin-2-yl)azepane are generally attributed to two primary mechanisms: reductive activation and the induction of oxidative stress.[5]

Reductive Activation in Hypoxic Environments

Under low-oxygen (hypoxic) conditions, which are prevalent in solid tumors, the nitro group can be enzymatically reduced by cellular nitroreductases.[4][5] This process generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamino derivatives.[5] These reactive species can form adducts with DNA, leading to mutations, cellular damage, and ultimately, cell death.[5] The efficiency of this activation is often correlated with the compound's electron affinity.[5] The selective activation in hypoxic tumor cells while sparing well-oxygenated normal tissues is a cornerstone of targeted cancer therapy.[4]

Induction of Oxidative Stress

Nitroaromatic compounds can also induce cytotoxicity through the generation of reactive oxygen species (ROS).[5][6] This can occur via a redox cycling mechanism where the nitro group is repeatedly reduced and then re-oxidized by molecular oxygen.[5] This futile cycle produces a continuous flux of superoxide radicals, leading to a state of oxidative stress.[5] The resulting damage to essential cellular components like lipids, proteins, and DNA can trigger apoptotic cell death.[5]

G cluster_0 Cellular Environment cluster_1 Cytotoxicity Mechanisms cluster_2 Cellular Consequences Nitroaromatic_Compound 1-(5-Nitropyridin-2-yl)azepane Reductive_Activation Reductive Activation (Hypoxia) Nitroaromatic_Compound->Reductive_Activation Nitroreductases Oxidative_Stress Oxidative Stress (Normoxia) Nitroaromatic_Compound->Oxidative_Stress Redox Cycling Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamino) Reductive_Activation->Reactive_Intermediates ROS Reactive Oxygen Species (Superoxide Radicals) Oxidative_Stress->ROS DNA_Damage DNA Damage & Adduct Formation Reactive_Intermediates->DNA_Damage Cellular_Damage Lipid & Protein Damage ROS->Cellular_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cellular_Damage->Apoptosis

Caption: Postulated cytotoxic mechanisms of 1-(5-Nitropyridin-2-yl)azepane.

In Vitro Evaluation of Cytotoxicity: A Step-by-Step Guide

A multi-assay approach is crucial for a comprehensive understanding of the compound's cytotoxic effects.

General Experimental Workflow

G A Prepare Stock Solution of 1-(5-Nitropyridin-2-yl)azepane C Treat Cells with a Dose Range of the Compound A->C B Culture and Seed Selected Cell Lines B->C D Cytotoxicity Assessment C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Apoptosis Assay (e.g., Annexin V/PI) D->G H Data Analysis E->H F->H G->H I Calculate IC50 Values and Analyze Assay Results H->I

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Exploratory

A Methodological Guide to the Crystallographic Analysis of Novel Heterocyclic Compounds: A Case Study of 1-(5-Nitropyridin-2-yl)azepane

Abstract: The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior and biological activity. Single-crystal X-ray diffraction (SCXRD) remains the definitive meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior and biological activity. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this structure.[1][2] This guide provides an in-depth, methodological framework for the complete crystallographic analysis of a novel heterocyclic compound, using the title compound, 1-(5-Nitropyridin-2-yl)azepane, as a representative case study. We will detail a plausible synthetic route, comprehensive protocols for crystallization, and a step-by-step workflow for X-ray data collection, structure solution, and refinement. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to new chemical entities.

Introduction: The Significance of Structural Elucidation

The azepane ring is a seven-membered saturated nitrogen heterocycle. While less common than its five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold offers a unique three-dimensional chemical space that is of growing interest in medicinal chemistry. Coupling this to a 5-nitropyridine moiety, a known pharmacophore that can act as a hydrogen bond acceptor and participate in π-π stacking, creates a molecule with significant potential for interacting with biological targets.[3][4]

Determining the exact solid-state conformation, bond parameters, and intermolecular interactions of 1-(5-Nitropyridin-2-yl)azepane is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide, therefore, presents a comprehensive, albeit illustrative, pathway to achieve this goal through SCXRD.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The first and often most challenging step in a crystallographic study is obtaining a high-quality single crystal.[5] This requires a pure compound, which we will first synthesize, followed by a systematic exploration of crystallization conditions.

The most direct route to synthesize 1-(5-Nitropyridin-2-yl)azepane is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group strongly activates the pyridine ring, making the C2 position susceptible to nucleophilic attack.[6][7]

Protocol 1: Synthesis of 1-(5-Nitropyridin-2-yl)azepane

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq). Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.[6]

  • Reagent Addition: Add azepane (1.1 eq) to the solution, followed by the addition of a non-nucleophilic base such as triethylamine (1.5 eq) to scavenge the HCl byproduct.[8]

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-chloro-5-nitropyridine starting material is fully consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the organic phase under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

Obtaining diffraction-quality crystals is an empirical process.[9] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice. Several techniques can be explored.[5][10]

Protocol 2: Crystallization by Slow Evaporation

  • Rationale: This is the simplest method, relying on the gradual removal of solvent to increase solute concentration. The choice of solvent is critical; an ideal solvent dissolves the compound moderately well.[9]

  • Procedure:

    • Dissolve 5-10 mg of purified 1-(5-Nitropyridin-2-yl)azepane in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • Cover the vial with a cap or parafilm containing a few pinholes to allow for slow evaporation.

    • Place the vial in a vibration-free location and let it stand undisturbed for several days to weeks.

Protocol 3: Crystallization by Vapor Diffusion

  • Rationale: This technique provides finer control over the rate of crystallization and is effective when only small amounts of material are available.[9] It involves diffusing a poor solvent (anti-solvent) vapor into a solution of the compound in a good solvent.

  • Procedure:

    • Dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent (e.g., dichloromethane) in a small, open inner vial.

    • Place this inner vial inside a larger, sealable outer jar containing 2-3 mL of a "poor" but miscible solvent (the anti-solvent, e.g., hexane). The compound should be insoluble or poorly soluble in the anti-solvent.

    • Seal the outer jar. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.

X-ray Data Collection and Processing

Once a suitable crystal (typically 0.1 - 0.3 mm in size, with sharp edges and no visible defects) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[11]

Protocol 4: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to 100 K in a stream of cold nitrogen gas. This low temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Instrumentation: The crystal is mounted on a diffractometer, such as an Oxford Diffraction Gemini or Bruker APEX II, typically equipped with a dual-source (Mo and Cu) X-ray generator and a CCD or CMOS detector.[2] For a typical organic compound, Molybdenum Kα radiation (λ = 0.71073 Å) is used.

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans). The data collection strategy is optimized to ensure high completeness and redundancy of the measured reflections.

  • Data Integration and Scaling: The raw diffraction images are processed using appropriate software (e.g., CrysAlisPro, SAINT). This process involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data. The output is a reflection file (.hkl file) containing the Miller indices (h,k,l), the integrated intensity, and its standard uncertainty for each reflection.

Structure Solution and Refinement

The processed reflection data contains the amplitudes of the structure factors, but the phase information is lost in the experiment. Solving the "phase problem" is the first step in determining the electron density and, thus, the atomic positions.[12]

G cluster_exp Experimental & Processing cluster_solve Structure Solution cluster_refine Refinement & Validation Syn Synthesis & Crystallization Mount Crystal Mounting & Cooling (100 K) Syn->Mount Collect Data Collection (SC-XRD) Mount->Collect Process Data Integration & Scaling Collect->Process SHELXS Solve Phase Problem (SHELXS / Direct Methods) Process->SHELXS InitialModel Initial Atomic Model (Electron Density Map) SHELXS->InitialModel SHELXL Least-Squares Refinement (SHELXL) InitialModel->SHELXL SHELXL->SHELXL Aniso Anisotropic Refinement SHELXL->Aniso H_Atoms Add Hydrogen Atoms Aniso->H_Atoms FinalModel Final Model & CIF H_Atoms->FinalModel

Caption: Workflow from synthesis to final crystallographic model.

Protocol 5: Structure Solution and Refinement

  • Structure Solution: The structure is solved using direct methods, typically with the program SHELXS or SHELXT.[13] This method uses statistical relationships between the intensities of the reflections to derive initial phase estimates, leading to an initial electron density map.

  • Model Building: From this initial map, a molecular fragment or the entire molecule can often be identified.

  • Least-Squares Refinement: The initial model (atomic coordinates, site occupancies, and displacement parameters) is refined against the experimental data using a least-squares minimization procedure, commonly with the program SHELXL.[14][15] The goal is to minimize the differences between the observed structure factor amplitudes (|Fₒ|) and the calculated amplitudes (|Fₑ|) based on the current atomic model.

  • Anisotropic Refinement: Initially, atoms are refined isotropically (with a single spherical displacement parameter). In later stages, non-hydrogen atoms are typically refined anisotropically, modeling their thermal motion as ellipsoids, which provides a more accurate model.

  • Hydrogen Atom Placement: Hydrogen atoms are usually located in the difference Fourier map or placed in geometrically calculated positions and refined using a riding model (e.g., AFIX instructions in SHELXL).

  • Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1), weighted R-factor (wR2), and Goodness of Fit (GooF). The final model is presented in a Crystallographic Information File (CIF).

Analysis of the Crystal Structure (Illustrative)

A full analysis would depend on the actual determined structure. However, based on the molecular formula C₁₁H₁₅N₃O₂, we can anticipate key structural features for discussion.

Table 1: Representative Crystallographic Data for 1-(5-Nitropyridin-2-yl)azepane (Note: This data is hypothetical and for illustrative purposes only.)

ParameterValue
Chemical formulaC₁₁H₁₅N₃O₂
Formula weight221.26 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.5, 12.1, 10.5
α, β, γ (°)90, 98.5, 90
Volume (ų)1070
Z (molecules/cell)4
Temperature (K)100
Radiation (λ, Å)Mo Kα (0.71073)
Reflections collected9500
Independent reflections2100
R_int0.035
Final R1 [I > 2σ(I)]0.045
Final wR2 (all data)0.115
Goodness-of-fit (S)1.05

The analysis would focus on the conformation of the seven-membered azepane ring. Unlike the well-defined chair conformation of cyclohexane, azepane rings are highly flexible and often adopt twist-chair or twist-boat conformations. In some cases, thermal disorder between multiple conformations is observed in the crystal structure. The planarity of the nitropyridine ring and the torsion angle between the nitro group and the ring would also be of key interest.[4]

The way molecules pack in the crystal lattice is governed by non-covalent interactions. For this molecule, one would investigate:

  • Hydrogen Bonding: Although there are no classic hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds involving the azepane and pyridine C-H groups and the nitro-group oxygen or pyridine nitrogen atoms are likely to be present.

  • π-π Stacking: The electron-deficient nitropyridine rings may engage in offset face-to-face π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds.[16][17] The centroid-to-centroid distance between stacked rings would be a key parameter, typically in the range of 3.5-3.8 Å.[16]

G cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N O1 O N1->O1 O2 O N1->O2 Pyr1 Pyridine Ring Pyr1->N1 Aze1 Azepane Ring Pyr1->Aze1 Pyr2 Pyridine Ring Pyr1->Pyr2 π-π stacking (3.5 - 3.8 Å) O4 O Aze1->O4 C-H···O Interaction N2 N O3 O N2->O3 N2->O4 Pyr2->N2 Aze2 Azepane Ring Pyr2->Aze2

Caption: Hypothetical intermolecular interactions in the crystal lattice.
Conclusion

This guide has outlined a complete and robust workflow for the determination of the X-ray crystal structure of a novel compound, 1-(5-Nitropyridin-2-yl)azepane. By following a logical progression from synthesis and crystallization to data collection and structure refinement, researchers can obtain a precise three-dimensional model of their molecule. The resulting structural information—including conformational details and intermolecular packing forces—provides invaluable insights that are essential for advancing research in chemistry, materials science, and drug discovery.

References

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Foundational

A Technical Guide to the Electronic Properties of the Nitropyridine Ring in 1-(5-Nitropyridin-2-yl)azepane

Executive Summary The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The introduction of a nitro group profoundly alters the electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The introduction of a nitro group profoundly alters the electronic landscape of the pyridine ring, creating a versatile platform for drug design and synthesis. This guide provides an in-depth analysis of the electronic properties of the 5-nitropyridine moiety within the specific context of 1-(5-Nitropyridin-2-yl)azepane. We explore the powerful electron-withdrawing effects of the nitro group, the counterbalancing influence of the electron-donating azepanyl substituent, and the resultant "push-pull" system. This document details the theoretical underpinnings and provides field-proven experimental and computational protocols for characterizing these properties, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and leveraging this important chemical entity.

Introduction: The Strategic Importance of Nitropyridines in Drug Discovery

Pyridine and its derivatives are classified as "privileged structures" in medicinal chemistry, owing to their ability to form key interactions with a wide range of biological targets and their favorable physicochemical properties, such as aqueous solubility and metabolic stability.[2][3] Functionalization of this core is a key strategy in drug discovery. Among the most powerful activating groups is the nitro (NO₂) moiety.

Nitropyridines are not merely synthetic intermediates; they are integral components of numerous bioactive molecules with demonstrated therapeutic potential, including anticancer, antimicrobial, and antiviral agents.[1][4][5] The molecule of interest, 1-(5-Nitropyridin-2-yl)azepane, combines three key structural features:

  • The Pyridine Ring: A bioisostere for benzene rings and other nitrogenous heterocycles, capable of hydrogen bonding via its nitrogen atom.[3]

  • The 5-Nitro Group: A potent electron-withdrawing group that dictates the ring's reactivity and electronic profile.

  • The 2-Azepane Ring: A seven-membered saturated heterocycle whose nitrogen atom acts as an electron-donating group, influencing the overall electronic distribution.[6]

Understanding the electronic interplay between these components is critical for predicting the molecule's reactivity, metabolic fate, and potential for interaction with pharmacological targets.

Core Electronic Principles: Deconstructing the 5-Nitropyridine Moiety

The electronic character of 1-(5-Nitropyridin-2-yl)azepane is dominated by the powerful electron-withdrawing nature of the nitro group. This influence is exerted through two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bond framework.

  • Resonance Effect (-M/-R): The nitro group actively withdraws electron density from the ring's pi-system. This delocalization creates regions of significant positive charge (electron deficiency) on the pyridine ring, particularly at the positions ortho and para to the nitro group (C2, C4, and C6).[7][8][9]

The presence of the nitro group makes the pyridine ring significantly more electron-deficient than pyridine itself.[8] This has a profound impact on its chemical reactivity, deactivating it towards electrophilic aromatic substitution while strongly activating it for nucleophilic aromatic substitution (SNAr).[7][10]

Caption: Resonance delocalization in the 5-nitropyridine ring.

The "Push-Pull" System in 1-(5-Nitropyridin-2-yl)azepane

The electronic landscape is further modulated by the azepane substituent at the C2 position. The nitrogen atom of the azepane ring possesses a lone pair of electrons that can be donated into the pyridine ring's pi-system (+M/+R effect). This creates a "push-pull" dynamic:

  • Push: The electron-donating azepanyl group at C2 pushes electron density into the ring.

  • Pull: The electron-withdrawing nitro group at C5 pulls electron density out of the ring.

This conjugated system results in a significant intramolecular charge transfer (ICT) character, leading to a large ground-state dipole moment and unique spectroscopic properties. The electron density is polarized across the molecule, from the electron-rich azepane moiety to the electron-poor nitro group.

G Azepane Azepane Group (Electron Donating, +M) Pyridine Pyridine Ring (Conjugated Bridge) Azepane->Pyridine 'Push' e⁻ density Nitro Nitro Group (Electron Withdrawing, -M) Pyridine->Nitro 'Pull' e⁻ density

Caption: The "Push-Pull" electronic system in the molecule.

Experimental and Computational Characterization Protocols

A multi-pronged approach combining spectroscopy, electrochemistry, and computational modeling is required to fully characterize the electronic properties.

Spectroscopic Analysis

Spectroscopic methods provide direct experimental evidence of the electron distribution within the molecule.[11]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus. In 1-(5-Nitropyridin-2-yl)azepane, the electron-withdrawing effect of the nitro group will cause a significant downfield shift (deshielding) of the pyridine ring protons, particularly H4 and H6, which are ortho and para to the nitro group.

Proton Predicted ¹H Chemical Shift (ppm) Rationale
H3~6.5 - 7.0Shielded by the +M effect of the azepanyl nitrogen.
H4~8.0 - 8.5Deshielded by the -M effect of the nitro group (ortho).
H6~8.8 - 9.2Strongly deshielded by both the ring nitrogen and the -M effect of the nitro group (para).

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of 1-(5-Nitropyridin-2-yl)azepane in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the peaks to confirm proton counts and analyze the chemical shifts and coupling constants to assign the aromatic protons.[12]

B. UV-Visible (UV-Vis) Spectroscopy

The "push-pull" nature of the molecule is expected to give rise to a strong intramolecular charge-transfer (ICT) absorption band in the UV-Vis spectrum.[13] The position of this band (λmax) is sensitive to solvent polarity (solvatochromism), which can be used to probe the change in dipole moment upon electronic excitation.

Protocol: UV-Vis Spectroscopy and Solvatochromism Study

  • Stock Solution: Prepare a concentrated stock solution (~1 mM) of the compound in a non-polar solvent like cyclohexane.

  • Solvent Series: Prepare a series of solutions of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, methanol).

  • Spectrum Acquisition: For each solvent, dilute the stock solution to obtain an absorbance between 0.5 and 1.5 AU. Record the UV-Vis spectrum from 200-600 nm against a solvent blank.[14]

  • Data Analysis: Identify the λmax of the lowest energy absorption band in each solvent. A bathochromic (red) shift in more polar solvents indicates a larger dipole moment in the excited state, confirming the ICT character.

Electrochemical Analysis

Cyclic Voltammetry (CV) is a powerful technique for quantifying the electron-accepting ability of a molecule. The nitro group is readily reduced, and the potential at which this occurs is a direct measure of the electron deficiency of the nitropyridine ring.[15]

Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an aprotic solvent (e.g., acetonitrile or DMF).

  • Analyte Solution: Dissolve the compound in the electrolyte solution to a final concentration of ~1 mM.

  • Cell Setup: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.

  • Measurement: Deoxygenate the solution by bubbling with nitrogen or argon for 10-15 minutes. Record the cyclic voltammogram by scanning the potential from ~0 V to a sufficiently negative potential (e.g., -1.5 V) to observe the reduction of the nitro group.[16][17]

  • Analysis: The first reduction wave corresponds to the formation of the nitro radical anion.[18][19] A less negative reduction potential compared to a reference compound like nitrobenzene indicates a more electron-deficient aromatic system.

Computational Modeling

Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure that complement experimental data.[20][21]

Computational Metric Significance for 1-(5-Nitropyridin-2-yl)azepane
HOMO/LUMO Energies The energy of the Lowest Unoccupied Molecular Orbital (LUMO) correlates with the ease of reduction. A lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO gap relates to the electronic transition energy observed in UV-Vis spectroscopy.
Molecular Electrostatic Potential (MEP) Map Visually confirms the electronic polarization. It will show a highly positive (blue) potential around the nitro group and the H4/H6 protons, and a negative (red) potential near the azepane nitrogen.
Natural Bond Orbital (NBO) Charges Quantifies the partial atomic charges, confirming the electron withdrawal from the pyridine ring atoms and donation from the azepane nitrogen atom.

Workflow: DFT Calculation

  • Structure Optimization: Build the 3D structure of the molecule and perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation to confirm the optimized structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain the HOMO/LUMO energies, generate the MEP map, and compute the NBO charges.

  • Validation: Compare the computed properties (e.g., simulated UV-Vis transitions via TD-DFT, relative NMR shifts via GIAO) with experimental data to validate the computational model.[13][20]

G cluster_exp Experimental Characterization cluster_comp Computational Modeling (DFT) NMR NMR Spectroscopy (¹H, ¹³C) UVVis UV-Vis Spectroscopy (ICT Band, Solvatochromism) Validation Data Correlation & Validation NMR->Validation CV Cyclic Voltammetry (Reduction Potential) UVVis->Validation CV->Validation DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Props Property Calculation (HOMO/LUMO, MEP, NBO) DFT->Props Props->Validation

Caption: Integrated workflow for electronic property characterization.

Implications for Medicinal Chemistry and Drug Design

A thorough understanding of the electronic properties of 1-(5-Nitropyridin-2-yl)azepane is crucial for its application in drug development:

  • Synthetic Accessibility: The electron-deficient nature of the C2, C4, and C6 positions makes the nitropyridine ring an excellent substrate for SNAr reactions. This allows for the facile introduction of various nucleophiles to generate diverse libraries of compounds for screening.[1][7][10][22]

  • Target Interactions: The polarized nature of the molecule creates distinct regions for molecular recognition. The electron-poor pyridine ring can participate in favorable π-stacking interactions with electron-rich aromatic residues in a protein active site. The nitro group's oxygen atoms and the pyridine nitrogen are potent hydrogen bond acceptors.

  • Pharmacokinetic Profile: The molecule's high polarity and potential for hydrogen bonding will significantly influence its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[23] For instance, it may exhibit good aqueous solubility but potentially lower passive membrane permeability.

  • Metabolic Liability: The nitro group can be a site of metabolic reduction by nitroreductase enzymes, a pathway that can be exploited in the design of hypoxia-activated prodrugs for cancer therapy.

Conclusion

The electronic properties of the nitropyridine ring in 1-(5-Nitropyridin-2-yl)azepane are defined by a powerful "push-pull" system. The dominant electron-withdrawing nitro group renders the pyridine ring highly electron-deficient, while the electron-donating azepanyl group establishes a strong intramolecular charge transfer character. This unique electronic architecture governs the molecule's reactivity, spectroscopic signature, and potential for biological interactions. By employing an integrated strategy of advanced spectroscopic, electrochemical, and computational techniques as outlined in this guide, researchers can fully characterize and strategically exploit these properties to accelerate the design and development of novel therapeutics.

References

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  • Rutledge, L. R., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(31), 6246-6254. [Link]

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Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis and Mechanistic Insights of 1-(5-Nitropyridin-2-yl)azepane via SNAr

Executive Summary This application note details the optimized synthesis of 1-(5-Nitropyridin-2-yl)azepane (CAS No. 416885-10-4), a highly versatile heteroaryl building block frequently utilized in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the optimized synthesis of 1-(5-Nitropyridin-2-yl)azepane (CAS No. 416885-10-4), a highly versatile heteroaryl building block frequently utilized in medicinal chemistry and drug discovery pipelines. The protocol leverages a Nucleophilic Aromatic Substitution (SNAr) pathway, utilizing 2-chloro-5-nitropyridine and azepane. By meticulously controlling the reaction environment, this methodology ensures high yields, minimizes byproducts, and provides a self-validating analytical framework for immediate structural confirmation.

Mechanistic Rationale & Experimental Design

The synthesis of 1-(5-Nitropyridin-2-yl)azepane is a textbook example of an activated SNAr reaction.

Causality in Reagent Selection:

  • The Electrophile (2-Chloro-5-nitropyridine): The presence of the strongly electron-withdrawing nitro (-NO2) group at the 5-position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Because the nitro group is para to the leaving group (chloride at the 2-position), it effectively stabilizes the transient negative charge in the Meisenheimer complex intermediate through resonance.

  • The Nucleophile (Azepane): Azepane (hexamethyleneimine) is a secondary amine with strong nucleophilicity and moderate steric hindrance.

  • The Base (Potassium Carbonate, K2CO3): A mild, heterogeneous inorganic base is selected over organic bases (like triethylamine) to act as an acid scavenger for the generated HCl. This prevents the protonation of the azepane nucleophile, ensuring the reaction proceeds to completion without requiring a large excess of the valuable amine.

  • The Solvent (Acetonitrile, MeCN): A polar aprotic solvent is chosen to solvate the nucleophile without hydrogen-bonding to it (which would dampen its reactivity), while allowing for an optimal reflux temperature (~82 °C) that drives the reaction kinetics favorably.

G A 2-Chloro-5-nitropyridine + Azepane B Meisenheimer Complex (Anionic Intermediate) A->B Nucleophilic Attack C Chloride Elimination (Aromatization) B->C Fast D 1-(5-Nitropyridin-2-yl)azepane (Target Product) C->D -HCl

Figure 1: SNAr mechanistic pathway for the synthesis of 1-(5-Nitropyridin-2-yl)azepane.

Quantitative Data & Stoichiometry

To ensure reproducibility, the reaction stoichiometry is strictly defined. The molecular weight of the target product is 221.26 g/mol .

Reagent / MaterialMW ( g/mol )EquivalentsMass / Volume (for 10 mmol scale)Role
2-Chloro-5-nitropyridine158.541.0 eq1.58 gElectrophile
Azepane99.171.2 eq1.19 g (1.35 mL)Nucleophile
Potassium Carbonate (K2CO3)138.212.0 eq2.76 gAcid Scavenger
Acetonitrile (MeCN)41.05N/A20.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.58 g, 10.0 mmol) and finely powdered anhydrous K2CO3 (2.76 g, 20.0 mmol).

  • Solvation: Suspend the mixture in 20.0 mL of HPLC-grade Acetonitrile. Stir at room temperature for 5 minutes to ensure uniform dispersion of the heterogeneous base.

  • Nucleophile Addition: Attach a reflux condenser. Using a syringe, add azepane (1.35 mL, 12.0 mmol) dropwise over 5 minutes. Causality Note: Dropwise addition mitigates any initial exothermic spike, preventing localized overheating and the formation of dimeric impurities.

Phase 2: Execution and Monitoring
  • Heating: Submerge the flask in a pre-heated oil bath at 80–85 °C. Maintain vigorous stirring.

  • TLC Monitoring: After 3 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (2-chloro-5-nitropyridine) is UV-active and runs higher (higher Rf); the product forms a distinct, bright yellow spot at a lower Rf due to the push-pull electronic system of the aminonitropyridine core.

Phase 3: Workup and Isolation
  • Quenching: Once TLC confirms the complete consumption of the starting material (typically 4-6 hours), remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na2SO4. Causality Note: Brine washing removes residual water and highly polar impurities, while Na2SO4 chemically sequesters remaining microscopic water droplets.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid/heavy oil.

Phase 4: Purification and Self-Validation
  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Analytical Validation: To ensure the integrity of the protocol, the isolated product must be validated against the following expected parameters:

    • LC-MS: Expected mass[M+H]+ = 222.1 m/z.

    • 1H NMR (400 MHz, CDCl3): Look for the characteristic highly deshielded pyridine proton adjacent to the nitro group at ~8.9 ppm (d, 1H), the ortho-coupled proton at ~8.1 ppm (dd, 1H), and the shielded proton adjacent to the azepane ring at ~6.4 ppm (d, 1H). The azepane methylene protons should appear as distinct multiplets between 1.5 and 3.8 ppm.

References

  • Introgen Kimya. (n.d.). 1-(5-Nitropyridin-2-yl)azepane Catalog Data. Retrieved March 27, 2026, from [Link]

Application

How to dissolve 1-(5-Nitropyridin-2-yl)azepane in DMSO for assays

Application Note & Protocol Topic: Preparation of 1-(5-Nitropyridin-2-yl)azepane Solutions in DMSO for Biological Assays Abstract This document provides a comprehensive guide for the solubilization and handling of 1-(5-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 1-(5-Nitropyridin-2-yl)azepane Solutions in DMSO for Biological Assays

Abstract

This document provides a comprehensive guide for the solubilization and handling of 1-(5-Nitropyridin-2-yl)azepane using Dimethyl Sulfoxide (DMSO) for biological research applications. As a nitropyridine derivative, proper preparation of this compound is paramount for generating accurate and reproducible data in cellular and biochemical assays. Challenges such as poor aqueous solubility, potential for precipitation upon dilution, and solvent-induced artifacts are common hurdles in drug discovery.[1][2][3] This guide outlines the physicochemical properties of the compound, best practices for determining optimal stock concentrations, detailed step-by-step protocols for dissolution and serial dilution, and critical quality control measures to ensure the integrity of experimental results.

Compound Profile & Physicochemical Properties

1-(5-Nitropyridin-2-yl)azepane is a heterocyclic compound featuring a nitropyridine moiety linked to an azepane ring. Azepine and its derivatives are significant scaffolds in medicinal chemistry, known for their conformational flexibility and broad pharmacological activities.[4][5][6] Understanding the basic properties of this compound is the first step in developing a robust solubilization protocol.

PropertyValueSource(s)
Chemical Name 1-(5-Nitropyridin-2-yl)azepane[7][8]
CAS Number 416885-10-4[7][8]
Molecular Formula C₁₁H₁₅N₃O₂[7][8]
Molecular Weight 221.26 g/mol [7]
Purity ≥95-97% (Typical)[7][8]
Appearance Solid (Assumed)N/A
Storage (as powder) Room Temperature or as specified by vendor[8]

The Role and Criticality of DMSO as a Solvent

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent prized in drug discovery for its ability to dissolve a wide array of otherwise poorly soluble organic molecules.[1][9][10] However, its utility comes with caveats that every researcher must manage.

  • Mechanism of Solubilization: DMSO's amphipathic nature allows it to effectively solvate both polar and non-polar moieties within a compound's structure, disrupting the crystal lattice of the solid-state compound.[10]

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere.[11] This absorbed water can decrease the solubility of hydrophobic compounds and potentially lead to compound degradation over time.[11][12] Therefore, using anhydrous or high-purity DMSO and minimizing its exposure to air is critical.

  • Assay Interference & Cytotoxicity: High concentrations of DMSO can be toxic to cells and interfere with assay components, potentially inhibiting enzyme activity or altering membrane properties.[9][10][11] It is crucial to maintain the final concentration of DMSO in assays as low as possible, typically below 0.5%, and to always include a vehicle control (assay medium with the same final DMSO concentration but without the compound) in all experiments.[11][13]

Safety & Handling Precautions

Before handling 1-(5-Nitropyridin-2-yl)azepane or DMSO, researchers must consult the appropriate Safety Data Sheet (SDS). General precautions for related compounds include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.[14][15]

  • DMSO Handling: While DMSO itself has low toxicity, it readily penetrates the skin and can carry dissolved substances with it. Therefore, extreme caution must be exercised when handling DMSO solutions of potentially hazardous compounds.

Experimental Protocols

The following protocols provide a systematic approach to preparing 1-(5-Nitropyridin-2-yl)azepane for assays, from initial solubility testing to the preparation of final working solutions.

Protocol 1: Empirical Determination of Maximum Solubility in DMSO

For novel or poorly characterized compounds, it is prudent to determine the maximum solubility before preparing a large batch of a high-concentration stock solution.[16]

Objective: To find the highest concentration at which 1-(5-Nitropyridin-2-yl)azepane remains fully dissolved in DMSO at room temperature.

Materials:

  • 1-(5-Nitropyridin-2-yl)azepane powder

  • Anhydrous, high-purity DMSO (≥99.7%)

  • Calibrated analytical balance

  • Sterile 2 mL microcentrifuge tubes

  • Vortex mixer and bath sonicator

Procedure:

  • Prepare a Supersaturated Mixture: Weigh approximately 5-10 mg of the compound into a sterile 2 mL microcentrifuge tube.[16]

  • Initial Solvent Addition: Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

  • Facilitate Dissolution: Vortex the mixture vigorously for 2-3 minutes.[11][16] If solid material remains, place the tube in a bath sonicator for 10-15 minutes.[11]

  • Incremental Addition (if needed): If the compound dissolves completely, add small, pre-weighed amounts of additional compound (e.g., 1-2 mg at a time), vortexing and sonicating after each addition until a fine precipitate is observed that does not dissolve.

  • Equilibration: Incubate the supersaturated solution at room temperature for at least 2 hours (or up to 24 hours for thermodynamic solubility) to ensure equilibrium is reached.[16]

  • Separation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.[16]

  • Determine Concentration: Carefully collect a known volume of the clear supernatant. This supernatant represents the saturated stock solution. The concentration can be determined using techniques like HPLC-UV or LC-MS if a standard curve is available. Alternatively, for a practical maximum, the concentration can be calculated based on the total amount of dissolved compound.

Protocol 2: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a standard high-concentration stock solution, which is a common starting point for most screening assays.

Objective: To prepare a 10 mM stock solution of 1-(5-Nitropyridin-2-yl)azepane in 100% DMSO.

Calculation:

  • Molecular Weight (MW): 221.26 g/mol

  • To make 1 mL of a 10 mM solution:

    • Mass (mg) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.010 mol/L × 221.26 g/mol × 1000 mg/g = 2.21 mg

Procedure:

  • Weigh Compound: Using a calibrated analytical balance, accurately weigh 2.21 mg of 1-(5-Nitropyridin-2-yl)azepane and place it into a sterile, chemically-resistant vial (e.g., glass or polypropylene).[12]

  • Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 2-3 minutes.[11]

  • Inspect for Solubility: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Apply Energy (if necessary): If the compound has not fully dissolved, sonicate the vial in a water bath for 10-20 minutes.[11] Gentle warming (e.g., to 37°C) can also be applied, but must be used with caution as heat can degrade some compounds.[11][16]

  • Aliquot for Storage: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can cause compound precipitation and degradation.[11][12]

  • Store Properly: Store the aliquots in a tightly sealed container at -20°C or -80°C, protected from light.[11][16]

Protocol 3: Preparation of Assay Working Solutions via Serial Dilution

Directly diluting a high-concentration DMSO stock into an aqueous assay buffer often causes the compound to precipitate out of solution.[11][17] The correct method is to perform intermediate serial dilutions in 100% DMSO first.[11][18]

Objective: To create a series of compound concentrations for generating a dose-response curve, ensuring the final DMSO concentration remains constant and low across all wells.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Label Dilution Tubes: Label a series of sterile tubes for the intermediate concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).

  • Perform Serial Dilutions in 100% DMSO:

    • To create a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Vortex to mix.

    • To create a 100 µM solution, add 10 µL of the 1 mM solution to 90 µL of 100% DMSO. Vortex to mix.

    • Continue this 1:10 dilution series for all required concentrations, always using a fresh pipette tip for each transfer.[11]

  • Final Dilution into Assay Medium: Prepare the final working concentrations by diluting the DMSO intermediate solutions into the final assay buffer or cell culture medium. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 1 mM DMSO stock to 999 µL of assay medium. It is crucial to add the small volume of DMSO to the large volume of aqueous medium while mixing to facilitate rapid dispersion and prevent localized precipitation.[16][17]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the assay medium without the compound. This is essential for distinguishing the compound's effect from any solvent effect.[11]

Visualization of Key Workflows

Overall Preparation Workflow

The entire process from solid compound to final assay-ready solution can be visualized as a clear, sequential workflow.

G cluster_prep Stock Solution Preparation cluster_assay Assay Working Solution Preparation weigh 1. Weigh Solid Compound dissolve 2. Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve store 3. Aliquot & Store at -80°C dissolve->store thaw 4. Thaw Single Aliquot store->thaw serial_dmso 5. Create Serial Dilutions (in 100% DMSO) thaw->serial_dmso final_dilution 6. Final Dilution into Aqueous Assay Medium serial_dmso->final_dilution assay assay final_dilution->assay Ready for Assay

Caption: Workflow for preparing 1-(5-Nitropyridin-2-yl)azepane solutions.

Serial Dilution in DMSO

This diagram illustrates the critical step of preparing intermediate concentrations in 100% DMSO before aqueous dilution.

G cluster_final stock 10 mM Stock in 100% DMSO d1 1 mM 90µL DMSO stock->d1 10µL d2 100 µM 90µL DMSO d1->d2 10µL d3 10 µM 90µL DMSO d2->d3 10µL d1_final 1µL of 1mM stock result {Final: 1µM Compound | 0.1% DMSO} medium 999µL Assay Medium

Caption: Serial dilution of a stock solution in 100% DMSO.

Quality Control & Troubleshooting

ParameterRecommendation / Best PracticeRationale
DMSO Concentration Final assay concentration should be ≤ 0.5% for general cell-based assays and ≤ 0.1% for sensitive or primary cells.[11]Minimizes solvent-induced cytotoxicity and off-target effects, ensuring observed activity is due to the compound.[11]
Vehicle Control Always include a control group treated with the same final concentration of DMSO as the highest compound concentration.Differentiates the biological effect of the compound from that of the solvent.[11]
Compound Precipitation If precipitation occurs upon dilution in aqueous buffer, perform serial dilutions in 100% DMSO first.[11]This gradually reduces the compound concentration while keeping it in a favorable solvent environment before the final aqueous dilution.
Solution Storage Store stock solutions in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11][16]Prevents compound degradation and precipitation that can occur with temperature fluctuations and water absorption.[11][12]
Incomplete Dissolution Use sonication or gentle warming (if compound is stable) to aid dissolution.[11][16] If it still fails, the desired concentration may exceed its solubility limit.Physical energy can help overcome the activation energy required to break the compound's crystal lattice structure.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. Available at: [Link]

  • Lardy, M. A., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • Discussion on dissolving small inhibitor molecules for binding assay. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET. Bio-Rad. Available at: [Link]

  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. Available at: [Link]

  • Discussion on making a stock solution of a substance in DMSO. ResearchGate. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Discussion on treating DMSO soluble compound in cell culture. ResearchGate. Available at: [Link]

  • 1-(5-NITROPYRIDIN-2-YL)AZEPANE Product Page. Appchem. Available at: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

  • Compound Solubility with Dimethylsulfoxide. Hampton Research. Available at: [Link]

  • Discussion on compound dilution in DMSO. Reddit. Available at: [Link]

  • Classification and Physical Properties of Azepine Derivatives. ResearchGate. Available at: [Link]

  • Galiniak, S., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: [Link]

  • Park, J., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. MDPI. Available at: [Link]

  • Nemecek, J., et al. (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. PubMed. Available at: [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • Discussion on diluting inhibitors/compounds in DMSO for kinase assay. ResearchGate. Available at: [Link]

  • Alelyunas, Y. W., et al. (2009). Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. PubMed. Available at: [Link]

  • Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. MDPI. Available at: [Link]

Sources

Method

Comprehensive Application Note: 1-(5-Nitropyridin-2-yl)azepane in Medicinal Chemistry

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of targeted therapeutics—ranging from kinase inhibitors to G-protein coupled receptor (GPCR) ligands—relies heavily on the strategic selection of molecular building blocks. 1-(5-Nitropyridin-2-yl)azepane (CAS: 416885-10-4) serves as a premier precursor for synthesizing highly functionalized aminopyridine pharmacophores [1].

The structural brilliance of this building block lies in its dual nature:

  • The Azepane Ring: A seven-membered saturated nitrogen heterocycle. Compared to the ubiquitous piperidine or pyrrolidine rings, azepane provides a larger hydrophobic surface area and a distinct conformational flexibility. This allows it to project deeply into solvent-exposed regions of target proteins, improving the overall pharmacokinetic (PK) profile and tuning the basicity of the molecule.

  • The 5-Nitropyridine Core: The nitro group acts as a robust, masked primary amine. The electron-deficient nature of the nitropyridine ring highly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr), ensuring that the initial coupling with azepane proceeds with near-quantitative yields.

Upon reduction of the nitro group, the resulting 1-(5-aminopyridin-2-yl)azepane becomes a versatile nucleophile, ready for amide coupling, urea formation, or Buchwald-Hartwig cross-coupling to generate final Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling

To understand the causality behind selecting an azepane moiety over smaller cyclic amines, we must analyze their physicochemical trajectories. The addition of methylene units directly impacts lipophilicity (cLogP) and basicity (pKa), which are critical for blood-brain barrier (BBB) penetration and target residence time.

Table 1: Physicochemical Comparison of Cyclic Nitropyridine Building Blocks
Building BlockRing SizecLogP (Est.)TPSA (Ų)Basic pKa (Est.)Primary Application Rationale
Pyrrolidine analog51.8262.94.5Low steric bulk; highly rigid.
Piperidine analog62.2562.94.8Standard lipophilicity; chair conformation.
Azepane analog7 2.68 62.9 5.1 Enhanced lipophilicity; flexible twist-chair; optimal for large solvent pockets.

Data Note: cLogP and pKa values are calculated estimates demonstrating the trend of increasing lipophilicity and basicity as ring size expands, which is utilized to optimize API distribution.

Synthetic Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. As an application scientist, it is critical not just to follow steps, but to understand the mechanistic causality and the visual/analytical cues that confirm reaction success.

Protocol 1: SNAr Synthesis of 1-(5-Nitropyridin-2-yl)azepane

Causality: The strong electron-withdrawing effect of the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This highly activates the C2-chlorine bond toward nucleophilic attack by azepane. Recent advancements demonstrate that using Hexafluoro-2-propanol (HFIP) as a solvent can promote these SNAr reactions even at low temperatures due to its strong hydrogen-bond donating capability, which further polarizes the C-Cl bond [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF (or HFIP for temperature-sensitive analogs).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward.

  • Nucleophile Addition: Slowly add azepane (1.2 eq, 12 mmol) dropwise at 0 °C.

  • Reaction Execution: Stir the mixture at room temperature for 4–6 hours.

  • In-Process Validation: The initial pale-yellow solution will rapidly transition to a deep, bright yellow/orange. This color shift is a self-validating cue of extended push-pull conjugation (amine donor to nitro acceptor). TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material. LCMS will confirm the product mass ([M+H]⁺ = 222.2).

  • Workup: Quench with ice water (50 mL). The product typically precipitates as a bright yellow solid. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Reduction to 1-(5-Aminopyridin-2-yl)azepane

Causality: To utilize the building block for API synthesis, the nitro group must be reduced. While Palladium on Carbon (Pd/C) with H₂ is standard, Tin(II) chloride (SnCl₂) is often preferred in complex medicinal chemistry syntheses to avoid the dehalogenation of other sensitive moieties on the molecule [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(5-Nitropyridin-2-yl)azepane (1.0 eq, 5 mmol) in a mixture of Ethanol (15 mL) and concentrated HCl (2 mL).

  • Reduction: Add SnCl₂·2H₂O (5.0 eq, 25 mmol) portion-wise. Caution: The reaction is exothermic.

  • Reaction Execution: Heat the mixture to 70 °C for 2 hours.

  • In-Process Validation: The bright yellow color will fade to a pale, nearly colorless solution, indicating the destruction of the nitro-chromophore. LCMS will show [M+H]⁺ = 192.2.

  • Workup (Critical Step): Cool to 0 °C and carefully neutralize with 2M NaOH until pH > 10. Rationale: Sn salts will initially form a thick white gelatinous precipitate (tin hydroxides), which will redissolve into soluble stannate complexes at high pH, allowing clean extraction. Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Amide Coupling for API Generation

Causality: Aminopyridines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the pyridine ring. Therefore, highly efficient coupling reagents like HATU are required to form the active ester rapidly and drive the amidation.

Step-by-Step Methodology:

  • Activation: In a vial, combine the desired carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes to form the active OBt-ester.

  • Coupling: Add 1-(5-aminopyridin-2-yl)azepane (1.1 eq). Stir at room temperature for 12 hours.

  • Validation & Purification: Confirm mass via LCMS. Purify via reverse-phase preparative HPLC to yield the final API.

Visualizing the Workflows and Mechanisms

To synthesize the technical data, the following diagrams illustrate the synthetic workflow and the pharmacophore mapping of the resulting APIs.

SynthWorkflow A 2-Chloro-5-nitropyridine (Starting Material) B 1-(5-Nitropyridin-2-yl)azepane (Key Intermediate) A->B Azepane, Base SNAr Reaction C 1-(5-Aminopyridin-2-yl)azepane (Building Block) B->C SnCl2, EtOH/HCl Nitro Reduction D Target API (Kinase/GPCR Ligand) C->D R-COOH, HATU Amide Coupling

Fig 1: Synthetic workflow from 2-chloro-5-nitropyridine to the final Target API.

Pharmacophore API Final API Molecule Azepane Ring Aminopyridine Core Amide Linker Target-Specific Motif Sub1 Solvent-Exposed Tail (Improves PK/Solubility) API:sw->Sub1 Azepane Moiety Sub2 Hinge Binder / H-Bonding (Target Anchor) API->Sub2 Pyridine Nitrogen Sub3 Hydrophobic Pocket (Selectivity Filter) API:se->Sub3 Aryl/Heteroaryl Motif

Fig 2: Pharmacophore mapping of azepane-based aminopyridine APIs in target binding sites.

Applications in Drug Discovery

The 1-(5-aminopyridin-2-yl)azepane motif is highly prized in two major therapeutic areas:

  • Kinase Inhibitors (Oncology & Immunology): The pyridine nitrogen frequently acts as a hydrogen-bond acceptor, interacting with the backbone amides of the kinase hinge region (e.g., interacting with the Met residue in the ATP-binding pocket). The azepane ring is directed outward toward the solvent-exposed region. Because azepane is highly lipophilic yet contains a basic nitrogen, it dramatically improves the aqueous solubility of flat, hydrophobic kinase inhibitors while maintaining cell permeability.

  • GPCR Ligands (Neurology & Psychiatry): In the development of central nervous system (CNS) drugs, such as 5-HT₂C receptor agonists/antagonists, the spatial geometry of the basic amine is critical [2]. The azepane ring provides a unique 3D vector for the basic nitrogen to form a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane domain of monoamine GPCRs. The flexibility of the 7-membered ring allows it to adapt to the orthosteric binding site more effectively than rigid analogs.

References

  • Bhujabal, Y. B., et al. "HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines." The Journal of Organic Chemistry, vol. 84, no. 23, 2019, pp. 15343-15354. URL:[Link]

  • Zeng, F., et al. "Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors." ACS Medicinal Chemistry Letters, vol. 9, no. 3, 2018, pp. 188-192. URL:[Link]

Application

Using 1-(5-Nitropyridin-2-yl)azepane as a precursor in organic synthesis

An In-Depth Guide to the Synthetic Utility of 1-(5-Nitropyridin-2-yl)azepane Authored by: A Senior Application Scientist Introduction: A Versatile Scaffold for Modern Synthesis In the landscape of contemporary organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Utility of 1-(5-Nitropyridin-2-yl)azepane

Authored by: A Senior Application Scientist

Introduction: A Versatile Scaffold for Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount. 1-(5-Nitropyridin-2-yl)azepane has emerged as a highly valuable and versatile precursor, bridging the gap between simple building blocks and complex, high-value molecules. Its structure is elegantly poised for a variety of chemical transformations, featuring two key reactive domains: an electron-deficient 5-nitropyridine ring and a saturated seven-membered azepane moiety.

The pyridine ring, a privileged N-heterocycle in drug design, is rendered strongly electrophilic by the presence of the para-nitro group, making it an excellent substrate for nucleophilic aromatic substitution (SNAAr) reactions.[1][2] Concurrently, this nitro group can be readily reduced to a primary amine, unlocking a plethora of subsequent functionalization pathways. The azepane ring, a less-explored saturated heterocycle compared to its piperidine and pyrrolidine cousins, offers access to a unique and desirable three-dimensional chemical space, a critical attribute in the design of novel therapeutic agents.[3][4] Azepane-based compounds have demonstrated a wide array of pharmacological activities and are present in several FDA-approved drugs.[5][6][7]

This guide provides a detailed exploration of the core reactivity of 1-(5-Nitropyridin-2-yl)azepane, complete with field-proven protocols and mechanistic insights to empower researchers in its effective application.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a precursor is the first step in its successful application. The key characteristics of 1-(5-Nitropyridin-2-yl)azepane are summarized below.

PropertyValueSource
CAS Number 416885-10-4[8][9]
Molecular Formula C₁₁H₁₅N₃O₂[10]
Molecular Weight 221.26 g/mol [8]
Appearance Typically a yellow oil[11]
SMILES O=c1ccc(nc1)N1CCCCCC1

Spectroscopic Characterization (Expected): While a dedicated spectrum for this specific molecule is not publicly available, based on analogous structures reported in the literature, the following spectroscopic signatures can be anticipated[11]:

  • ¹H-NMR (CDCl₃): Protons on the pyridine ring would appear in the aromatic region, with the proton ortho to the nitro group being the most downfield (δ > 8.0 ppm). The protons on the azepane ring would appear as multiplets in the upfield region (δ ~1.5-4.0 ppm).

  • ¹³C-NMR (CDCl₃): Carbons of the pyridine ring would resonate in the aromatic region (δ > 110 ppm), with the carbon bearing the nitro group being significantly deshielded. The carbons of the azepane ring would appear in the aliphatic region.

  • IR (ATR, cm⁻¹): Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group would be prominent, typically around 1500-1580 cm⁻¹ and 1300-1370 cm⁻¹.

  • HRMS (ESI+): The high-resolution mass spectrum would show a prominent [M+H]⁺ ion at m/z 222.1237, confirming the elemental composition.

Core Reactivity I: Nucleophilic Aromatic Substitution (SNAAr)

The primary mode of reactivity for 1-(5-Nitropyridin-2-yl)azepane involves the displacement of the nitro group by a suitable nucleophile. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack.[2][12] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] This pathway allows for the direct formation of new C-O, C-N, and C-S bonds at the C5 position of the pyridine ring.

Mechanistic Rationale

The stability of the Meisenheimer complex is the cornerstone of this reaction's feasibility. The negative charge developed during the nucleophilic addition is delocalized onto the electronegative oxygen atoms of the nitro group, a stabilizing effect that lowers the activation energy of the reaction.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAAr).

Protocol 1: General Procedure for SNAAr with Oxygen Nucleophiles (Alkoxides)

This protocol describes a typical procedure for the synthesis of 5-alkoxy-2-(azepan-1-yl)pyridines.

Materials:

  • 1-(5-Nitropyridin-2-yl)azepane

  • Corresponding alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the desired alcohol (1.5 - 2.0 equivalents) and anhydrous solvent (to make a ~0.5 M solution). Cool the solution to 0 °C in an ice bath.

  • Add the strong base (e.g., NaH, 1.2 equivalents) portion-wise to the alcohol solution. Causality Note: The base deprotonates the alcohol to generate the more potent alkoxide nucleophile in situ. Stir the mixture at 0 °C for 30 minutes.

  • Addition of the Precursor: Dissolve 1-(5-Nitropyridin-2-yl)azepane (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the freshly prepared alkoxide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-alkoxy-2-(azepan-1-yl)pyridine.

Core Reactivity II: Reduction of the Nitro Group to an Amine

The transformation of the nitro group into a primary amine is arguably the most powerful application of this precursor. The resulting product, 6-(azepan-1-yl)pyridin-3-amine, is a diamine scaffold ripe for diversification. The newly formed amino group can participate in a vast range of reactions, including:

  • Amide and sulfonamide bond formation

  • Reductive amination

  • Diazotization followed by Sandmeyer-type reactions

  • Urea and thiourea formation

  • Participation in the synthesis of new heterocyclic rings

Reduction_Workflow cluster_derivatives Diverse Functionalization Start 1-(5-Nitropyridin-2-yl)azepane Intermediate 6-(Azepan-1-yl)pyridin-3-amine Start->Intermediate Reduction (e.g., H₂, Pd/C) Amide Amides / Sulfonamides Intermediate->Amide Urea Ureas / Thioureas Intermediate->Urea Heterocycle Fused Heterocycles Intermediate->Heterocycle Reductive N-Alkylated Amines Intermediate->Reductive

Caption: Synthetic pathways enabled by nitro group reduction.

Protocol 2: Catalytic Hydrogenation (Clean Reduction)

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, with water being the only byproduct.

Materials:

  • 1-(5-Nitropyridin-2-yl)azepane

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc))

  • Hydrogen gas source (balloon or Parr hydrogenator)

  • Celite® for filtration

Procedure:

  • Setup: To a hydrogenation flask, add 1-(5-Nitropyridin-2-yl)azepane (1.0 equivalent) and the solvent (to make a ~0.1 M solution).

  • Carefully add the catalyst (5-10 mol% Pd/C) under a stream of inert gas. Trustworthiness Note: Pd/C can be pyrophoric. Never add it to a solvent in the presence of air.

  • Hydrogenation: Securely attach the flask to the hydrogen source. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the suspension vigorously under a positive pressure of hydrogen (1 atm from a balloon is often sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the UV-active starting material and the appearance of a new, often more polar, spot indicates reaction completion (typically 2-16 hours).

  • Workup: Once complete, carefully purge the flask with an inert gas (e.g., argon or nitrogen) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent. Expertise Note: Pre-wetting the Celite pad with the solvent can improve filtration efficiency.

  • Concentrate the filtrate under reduced pressure. The resulting crude 6-(azepan-1-yl)pyridin-3-amine is often of high purity and can be used directly in the next step without further purification.

Reduction MethodCatalyst/ReagentProsCons
Catalytic Hydrogenation H₂, Pd/C or PtO₂High yield, clean, simple workupNot suitable for substrates with other reducible groups (alkenes, alkynes, some protecting groups); catalyst can be pyrophoric.
Chemical Reduction SnCl₂·2H₂O / HClTolerant of many functional groupsRequires stoichiometric amounts of metal salts, more complex workup to remove metal byproducts.
Transfer Hydrogenation Ammonium formate / Pd/CAvoids use of gaseous H₂, experimentally simpleCan be slower, may require elevated temperatures.

Conclusion: A Gateway to Novel Chemical Space

1-(5-Nitropyridin-2-yl)azepane is more than a simple chemical; it is a strategic entry point into a rich and diverse field of molecular architecture. Its predictable reactivity through nucleophilic aromatic substitution and nitro group reduction provides a reliable and robust platform for the synthesis of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, mastering the application of this precursor opens the door to novel scaffolds and the exploration of untapped chemical space, accelerating the journey from concept to discovery.

References

  • ŠOLAJA, B. A., & OPSENICA, I. M. (n.d.). Supplementary material. Faculty of Chemistry, University of Belgrade.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Appchem (n.d.). 1-(5-NITROPYRIDIN-2-YL)AZEPANE.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • AiFChem (2025). 1-(5-Nitropyridin-2-yl)azepane.
  • Krasavin, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 1234.
  • Various Authors (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery.
  • Ruffoni, A., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • BLDpharm (n.d.). 1-(5-Nitropyridin-2-yl)azepane.
  • Kaur, G., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry.
  • Vibrant Pharma Inc. (n.d.). 1-(5-Nitropyridin-2-yl)azepane.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wikipedia contributors. (n.d.).
  • Various Authors (n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • BenchChem (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.

Sources

Method

Chromatographic isolation methods for 1-(5-Nitropyridin-2-yl)azepane

An Application Note on the Chromatographic Isolation of 1-(5-Nitropyridin-2-yl)azepane Abstract This document provides a detailed guide to the chromatographic isolation and purification of 1-(5-Nitropyridin-2-yl)azepane,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Chromatographic Isolation of 1-(5-Nitropyridin-2-yl)azepane

Abstract

This document provides a detailed guide to the chromatographic isolation and purification of 1-(5-Nitropyridin-2-yl)azepane, a heterocyclic compound of interest in synthetic and medicinal chemistry. High purity of such intermediates is critical for the reliability and reproducibility of subsequent research and development activities. This guide presents two complementary chromatographic strategies: a robust method for bulk purification using Flash Chromatography and a high-resolution method for final polishing and analytical purity assessment using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the scientific rationale behind methodological choices to ensure both efficiency and success.

Introduction and Compound Analysis

1-(5-Nitropyridin-2-yl)azepane (MW: 221.26 g/mol , Formula: C₁₁H₁₅N₃O₂) is a substituted nitropyridine derivative.[1][2] Its structure comprises three key functional regions that dictate its chromatographic behavior:

  • Aromatic Nitropyridine System: The nitro group (-NO₂) is strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This system is a strong chromophore, making UV detection highly effective.

  • Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic (pKa of pyridine ~5.2), which can lead to strong interactions with acidic surfaces, such as the silanol groups on standard silica gel. This interaction is a primary cause of peak tailing during purification.[3]

  • Aliphatic Azepane Ring: This saturated, seven-membered ring provides a non-polar, lipophilic character to the molecule.

The combination of a polar aromatic system and a non-polar aliphatic ring gives the molecule an intermediate polarity, making it an ideal candidate for purification by normal-phase and reverse-phase chromatography.

Part I: Preparative Purification via Flash Chromatography

Flash chromatography is the workhorse method for the rapid, cost-effective purification of gram-to-multi-gram quantities of synthetic intermediates.[4][5] It utilizes a positive pressure to drive the mobile phase through a short column packed with a fine-particle stationary phase (typically 40-63 µm silica gel), significantly accelerating the separation process compared to traditional gravity-fed column chromatography.[6]

Method Development: The Power of TLC

The foundation of a successful flash chromatography separation is preliminary analysis using Thin-Layer Chromatography (TLC). TLC serves as a small-scale model to rapidly screen for the optimal mobile phase.

Causality Behind TLC: The goal is to identify a solvent system where the target compound, 1-(5-Nitropyridin-2-yl)azepane, exhibits a Retention Factor (Rƒ) of approximately 0.25-0.35 .[6]

  • If Rƒ is too high (>0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • If Rƒ is too low (<0.1): The compound will be strongly retained, leading to excessively long run times, broad peaks (band broadening), and wasted solvent.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[7]

  • Develop the plate in a chamber saturated with a test solvent system (e.g., Hexane:Ethyl Acetate mixtures).

  • Visualize the separated spots under UV light (254 nm). The nitropyridine chromophore should be clearly visible.[7]

  • Adjust the solvent ratio until the desired Rƒ is achieved. To mitigate peak tailing from the basic pyridine nitrogen, add 0.5-1% triethylamine (TEA) to the mobile phase.

Workflow for Flash Chromatography Purification

The following diagram outlines the logical workflow for the preparative purification process.

flash_chromatography_workflow cluster_prep Method Development cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexane:EtOAc + 1% TEA) Opt 2. Optimize Rƒ (Target ~0.3) TLC->Opt Adjust Polarity Pack 3. Pack Column (Silica Gel, 40-63 µm) Opt->Pack Load 4. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 5. Elute with Pressure (Optimized Mobile Phase) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evap 9. Evaporate Solvent Pool->Evap Pure Pure Compound Evap->Pure hplc_method_dev cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up cluster_final Final Analysis Scout 1. Gradient Scouting (C18 Column, Water/ACN + 0.1% TFA) Det 2. Determine Retention Time (tR) Scout->Det Iso 3. Convert to Isocratic Method (for preparative scale) Det->Iso Scale 4. Scale Up (Larger Column & Flow Rate) Iso->Scale Inject 5. Inject Concentrated Sample Scale->Inject Collect 6. Collect Peak Fraction Inject->Collect Analyze 7. Purity Check of Fraction (Analytical Method) Collect->Analyze Isolate 8. Remove Solvent Analyze->Isolate Final High-Purity Compound (>99%) Isolate->Final

Sources

Application

1-(5-Nitropyridin-2-yl)azepane catalytic reduction to aminopyridine derivatives

An Application Guide to the Synthesis of Aminopyridine Derivatives via Catalytic Reduction of 1-(5-Nitropyridin-2-yl)azepane Abstract This technical guide provides a comprehensive protocol for the catalytic reduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Aminopyridine Derivatives via Catalytic Reduction of 1-(5-Nitropyridin-2-yl)azepane

Abstract

This technical guide provides a comprehensive protocol for the catalytic reduction of 1-(5-nitropyridin-2-yl)azepane to its corresponding amine, 2-(azepan-1-yl)pyridin-5-amine. Aminopyridine scaffolds are privileged structures in medicinal chemistry, serving as foundational components in a multitude of therapeutic agents due to their versatile pharmacophoric properties.[1][2] The reduction of a nitroaromatic precursor is a fundamental and efficient strategy for the synthesis of these valuable intermediates.[3] This document details the underlying chemical principles, provides a robust, field-proven experimental protocol, and emphasizes critical safety considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of Aminopyridines in Drug Discovery

The 2-aminopyridine moiety is a cornerstone in pharmaceutical development, prized for its ability to engage in a wide array of biological interactions.[2][4] Its structural simplicity and low molecular weight make it an ideal building block for creating diverse chemical libraries.[5] Compounds incorporating the aminopyridine scaffold have demonstrated a vast spectrum of pharmacological activities, finding application as anticancer, antibacterial, and neurological agents.[1][6]

The conversion of an electron-withdrawing nitro group to an electron-donating amino group is a pivotal transformation that dramatically alters the electronic and physicochemical properties of the molecule, often unlocking or enhancing its biological activity. Catalytic hydrogenation stands out as one of the most efficient, clean, and widely adopted methods for achieving this transformation.[7][8] This guide focuses on the use of palladium on carbon (Pd/C), a highly effective and common heterogeneous catalyst for this purpose.[9][10]

Scientific Principles and Experimental Rationale

A thorough understanding of the reaction's mechanistic underpinnings and the rationale behind the selection of reagents and conditions is paramount for successful and reproducible execution.

Mechanism of Catalytic Nitro Group Reduction

The catalytic hydrogenation of a nitroarene on a palladium surface is a multi-step process.[11] While the exact mechanism can be complex and dependent on specific conditions, it generally proceeds as follows:

  • Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate adsorb onto the active sites of the palladium catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive palladium-hydride species on the surface.

  • Stepwise Reduction: The nitro group is reduced sequentially, likely through nitroso and hydroxylamine intermediates. These intermediates are highly reactive and are typically reduced further to the amine before they can desorb from the catalyst surface and be detected in the reaction mixture.[11]

  • Product Desorption: Once the reduction is complete, the final aminopyridine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The entire process involves the transfer of six hydrogen atoms and results in the formation of two molecules of water as the only stoichiometric byproduct, making it a highly atom-economical reaction.

Causality Behind Experimental Choices
  • Catalyst Selection (Palladium on Carbon - Pd/C): Pd/C is the catalyst of choice for many nitro reductions due to its high catalytic activity, allowing for reactions to proceed under mild conditions (room temperature and atmospheric pressure).[7][10] It is generally robust and provides excellent yields. While other catalysts like Raney Nickel are effective, they may be preferred specifically when trying to avoid dehalogenation of aryl halides, a side reaction that can sometimes occur with Pd/C.[7]

  • Hydrogen Source (Hydrogen Gas): A hydrogen balloon provides a simple and effective means of supplying H₂ at atmospheric pressure, which is sufficient for this transformation.[9][12] This method is considerably safer and requires less specialized equipment than high-pressure hydrogenation reactors.[13] For applications where handling hydrogen gas is not feasible, transfer hydrogenation using donors like ammonium formate or triethylsilane is an excellent alternative.[14]

  • Solvent Selection (Methanol/Ethanol): Polar protic solvents like methanol or ethanol are ideal for this reaction. They effectively dissolve the starting material and the resulting amine product while being compatible with the catalytic system. They are also preferred over less polar solvents to minimize fire risk during catalyst handling.[15]

  • Reaction Monitoring (TLC/LC-MS): Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. The disappearance of the starting nitro compound and the appearance of the more polar amine product (which typically has a lower Rf value) can be easily visualized. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more definitive tracking, confirming the mass of the starting material, product, and any potential intermediates or byproducts.

Application Protocol: Synthesis of 2-(azepan-1-yl)pyridin-5-amine

This section provides a detailed, step-by-step methodology for the catalytic reduction of 1-(5-nitropyridin-2-yl)azepane.

Critical Safety Precautions

Catalytic hydrogenation involves significant hazards that must be managed with strict adherence to safety protocols.

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use when it is finely divided and contains adsorbed hydrogen.[12][15] It can ignite spontaneously upon exposure to air. Always handle the catalyst under an inert atmosphere (Nitrogen or Argon) and never allow the used, filtered catalyst to dry out.[16]

  • Flammable Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[17] All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.[13]

  • Solvent Flammability: The organic solvents used are flammable. Avoid open flames and use heating mantles or water baths with caution.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMW ( g/mol )AmountMolar Equiv.
1-(5-Nitropyridin-2-yl)azepane416885-10-4C₁₁H₁₅N₃O₂221.261.00 g1.0
Palladium on Carbon (10 wt%)7440-05-3Pd/C-100 mg~0.02
Methanol (MeOH)67-56-1CH₄O32.0425 mL-
Hydrogen Gas (H₂)1333-74-0H₂2.021 BalloonExcess
Celite® 54561790-53-2SiO₂60.08As needed-
Visual Schematics

G reagents H₂ (balloon) 10% Pd/C Methanol, RT product product reagents->product start start

Caption: Catalytic reduction of 1-(5-nitropyridin-2-yl)azepane.

G

Caption: Step-by-step workflow for catalytic hydrogenation.

Step-by-Step Experimental Procedure
  • Reactor Preparation and Catalyst Charging:

    • Place a magnetic stir bar into a 100 mL three-necked round-bottom flask.

    • Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold and two rubber septa.

    • Under a gentle positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (100 mg) to the flask.

    • Seal the flask and purge the system by evacuating and back-filling with nitrogen three times to ensure an inert atmosphere.[8][12]

  • Substrate Addition:

    • In a separate beaker, dissolve 1-(5-nitropyridin-2-yl)azepane (1.00 g, 4.52 mmol) in methanol (25 mL).

    • Using a syringe, transfer the substrate solution to the reaction flask containing the catalyst under a positive flow of nitrogen.

  • Initiation of Hydrogenation:

    • Ensure the mixture is stirring gently.

    • Carefully evacuate the flask to remove the nitrogen and immediately back-fill with hydrogen gas from a balloon. Repeat this purge cycle two more times to ensure the atmosphere is fully replaced with hydrogen.[8]

    • Leave the hydrogen-filled balloon attached to the flask via the gas inlet adapter to maintain a positive pressure of hydrogen (~1 atm).

  • Reaction and Monitoring:

    • Increase the stirring rate to ensure efficient mixing of the heterogeneous mixture.

    • Allow the reaction to proceed at room temperature. The reaction is typically complete within 2-4 hours.

    • To monitor, briefly switch the atmosphere back to nitrogen, remove a small aliquot with a syringe, and analyze by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent). The product should be visible as a new, more polar spot.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully replace the hydrogen atmosphere with nitrogen.

    • Prepare a filtration setup with a Büchner funnel containing a 1-2 cm pad of Celite®.

    • CRITICAL: Pre-wet the Celite® pad with methanol.[12][16]

    • Under a gentle stream of nitrogen if possible, carefully filter the reaction mixture through the wet Celite® pad to remove the Pd/C catalyst.

    • Rinse the reaction flask with additional methanol (~10-15 mL) and pass it through the filter to ensure all product is collected.

    • CRITICAL: Do not allow the filter cake containing the spent catalyst to dry.[15] Immediately after filtration, transfer the Celite® pad to a separate waste container and submerge it in water to quench the catalyst's pyrophoricity.[12]

  • Product Isolation:

    • Collect the clear filtrate in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.

Characterization

The identity and purity of the final product, 2-(azepan-1-yl)pyridin-5-amine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • HPLC: To determine the purity of the final compound.

Conclusion

This application note provides a detailed, reliable, and safe protocol for the synthesis of an aminopyridine derivative via the catalytic reduction of its nitro precursor. The method leverages the high efficiency of Pd/C catalysis under mild, atmospheric pressure conditions. By understanding the underlying scientific principles and adhering strictly to the outlined safety procedures, researchers can confidently and effectively synthesize these crucial building blocks for drug discovery and development. The aminopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and mastery of its synthesis is a key enabling skill for medicinal chemists.[18][19]

References

  • Vertex AI Search. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Aminopyridine-3,4-diol Analogues and Their Derivatives in Drug Discovery.
  • BenchChem. (2025). The Discovery and Therapeutic Potential of Substituted Aminopyridines: A Technical Guide.
  • Kovalenko, G. A. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Taylor & Francis Online. (2024, June 10). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 16-23.
  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET.
  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Hydrogenation SOP.
  • Cernak, T., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 8821-8826.
  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5238-5241.
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118.
  • Showalter, H. D., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461.
  • Zhang, W., et al. (2021). Rhodium-terpyridine Catalyzed Transfer Hydrogenation of Aromatic Nitro Compounds in Water. Chemistry – An Asian Journal, 16(13), 1725-1729.
  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118.
  • BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • MDPI. (2026, March 24). Phenazine-Based Homogeneous Photocatalysts for Visible-Light-Driven Hydrogenation of Nitroarenes Under Mild Conditions.
  • Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry.
  • Karami, B., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(15), 9036-9046.

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Method

Application Notes &amp; Protocols: Establishing In Vivo Dosing Guidelines for 1-(5-Nitropyridin-2-yl)azepane in Murine Models

Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust in vivo dosing guidelines for the novel chemical entity (NCE), 1-(5-Nitropyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust in vivo dosing guidelines for the novel chemical entity (NCE), 1-(5-Nitropyridin-2-yl)azepane, in murine models. As specific preclinical data for this compound is not publicly available, this guide emphasizes the foundational methodologies required to progress an NCE from initial characterization to efficacy testing. The protocols herein are designed to ensure scientific integrity, ethical compliance, and data-driven decision-making throughout the preclinical development process. We will detail the necessary steps for formulation, dose-range finding (DRF), pharmacokinetic (PK) analysis, and the design of subsequent efficacy studies, grounded in established best practices and regulatory considerations.

Introduction: The Challenge of a Novel Nitropyridine Compound

Nitropyridine derivatives are a significant class of N-heterocycles in medicinal chemistry, serving as privileged structural motifs in drug design and as versatile precursors for compounds with diverse biological activities, including anticancer and antiviral properties.[1][2][3][4] The subject of this guide, 1-(5-Nitropyridin-2-yl)azepane, belongs to this promising class. However, as a novel chemical entity, its in vivo behavior—absorption, distribution, metabolism, excretion (ADME), and toxicity—is unknown.

The primary objective of preclinical in vivo studies is to bridge this knowledge gap. Establishing a safe and effective dosing regimen is paramount for generating meaningful data in efficacy models and for the successful translation of a promising compound into a potential therapeutic.[5][6][7] This guide provides the strategic and methodological framework for this critical path, ensuring that subsequent studies are built on a solid foundation of safety, toxicology, and pharmacokinetic data. All procedures must be conducted in compliance with institutional and national animal welfare regulations.[8][9][10]

Section 1: Pre-Dosing Characterization & Formulation Development

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential for developing a suitable and stable formulation.[7][11] Most NCEs possess poor water solubility, which can hinder absorption and lead to inaccurate or misleading results in preclinical studies.[11]

1.1. Physicochemical Assessment A foundational analysis should include determining the compound's solubility in a range of pharmaceutically acceptable solvents and vehicles. This data informs the selection of an appropriate formulation strategy to achieve the desired concentration for dosing.

1.2. Formulation Strategy & Vehicle Selection The goal is to develop a formulation that maximizes exposure while minimizing vehicle-related toxicity.[7][12] The choice of vehicle is critical and depends on the intended route of administration and the compound's solubility. A high-throughput screen can efficiently identify optimal formulations.[13]

Table 1: Common Vehicles for Preclinical Murine Formulations

Vehicle CompositionCommon RoutesProperties & Considerations
Aqueous Solutions
Saline (0.9% NaCl)IV, IP, SC, POIdeal for water-soluble compounds. Must be sterile and isotonic.
Phosphate-Buffered Saline (PBS)IV, IP, SC, POBuffered vehicle, good for pH-sensitive compounds.
5% Dextrose in Water (D5W)IV, IP, SCAlternative to saline, can prevent hydrolysis of certain compounds.
Suspensions
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterPO, IPCommon for poorly soluble compounds. Requires uniform particle size and constant agitation to ensure dose homogeneity.
MC/Tween 80 (e.g., 0.5% MC, 0.1% Tween 80)POAddition of a surfactant (Tween 80) improves wettability and prevents aggregation of hydrophobic particles.[14]
Solutions/Co-solvents
10% DMSO, 40% PEG400, 50% SalineIV, IPSolubilizes many poorly soluble compounds. DMSO concentration should be minimized due to potential toxicity.
20% Solutol HS 15 in SalineIVA non-ionic solubilizer and emulsifying agent.
Corn Oil / Sesame OilSC, POSuitable for highly lipophilic compounds.

Causality in Formulation: The selected formulation directly impacts the compound's pharmacokinetic profile. A solution may lead to rapid absorption, while a suspension could result in slower, more sustained release. It is crucial to test the stability of 1-(5-Nitropyridin-2-yl)azepane in the chosen vehicle over the expected duration of the experiment.[7]

Section 2: The Preclinical Dosing Workflow

The path from a formulated compound to an efficacy study follows a logical progression designed to maximize data quality while adhering to ethical principles of animal use, specifically the "3Rs" (Replacement, Reduction, Refinement).[10][15]

G Overall Workflow for In Vivo Dosing Determination cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Testing Formulation Formulation & Vehicle Selection DRF Dose-Range Finding (DRF) Study Formulation->DRF Test Compound MTD Determine Maximum Tolerated Dose (MTD) DRF->MTD Toxicity Data Dose_Select Efficacy Dose Selection MTD->Dose_Select PK_Study Single-Dose PK Study PK_Params Calculate Key PK Parameters (Cmax, Tmax, AUC, T½) PK_Study->PK_Params Plasma Concentrations PK_Params->Dose_Select Efficacy In Vivo Efficacy Study (e.g., Xenograft Model) Dose_Select->Efficacy Rational Doses PD Pharmacodynamic (PD) & Biomarker Analysis Efficacy->PD Tumor/Tissue Samples

Caption: Workflow for establishing in vivo dosing guidelines.

Section 3: Dose-Range Finding (DRF) & MTD Determination

A DRF study is a foundational preclinical experiment to identify the Maximum Tolerated Dose (MTD).[5][16] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[16][17]

3.1. Study Design A typical acute toxicity or DRF study involves administering a single dose of the compound to small groups of mice at several escalating dose levels.[18][19]

  • Animal Model: Select a common mouse strain (e.g., C57BL/6, BALB/c, or an immunocompromised strain like NU/J or NOD.CB17-Prkdcscid/J for future oncology studies).[20][21]

  • Group Size: Use a small number of animals per group (n=3-5) to minimize animal use, consistent with ethical guidelines.[22]

  • Dose Selection: If no prior data exists, start with a low dose and escalate. A common approach is a modified Fibonacci sequence or geometric progression (e.g., 10, 30, 100 mg/kg).[23] A "limit test" can be performed first, where a high dose (e.g., 2000 or 5000 mg/kg) is administered; if no toxicity is seen, the compound is considered to have low acute toxicity.[18]

  • Controls: Always include a vehicle control group that receives the formulation matrix without the active compound.[17]

Table 2: Example Single-Dose DRF Study Design

GroupTreatmentDose Level (mg/kg)RouteNo. of Mice (M/F)
1Vehicle Control0PO3/3
21-(5-Nitropyridin-2-yl)azepane50PO3/3
31-(5-Nitropyridin-2-yl)azepane150PO3/3
41-(5-Nitropyridin-2-yl)azepane500PO3/3
51-(5-Nitropyridin-2-yl)azepane1500PO3/3

3.2. Monitoring & Endpoints Animals should be observed for 7-14 days post-dose.[18] Key parameters to monitor include:

  • Mortality: The most definitive endpoint.

  • Clinical Signs: Observe for changes in posture, activity, breathing, and signs of pain or distress.

  • Body Weight: A body weight loss exceeding 20% is often a key indicator of toxicity and a humane endpoint.[17]

  • Gross Necropsy: At the end of the study, a gross examination of organs can identify target organ toxicity.

The MTD is typically defined as the highest dose that does not result in mortality, body weight loss >20%, or severe, irreversible clinical signs of toxicity.[17]

Section 4: Pharmacokinetic (PK) Profiling

Pharmacokinetics describes what the body does to a drug (ADME).[24][25] A PK study is essential to understand the relationship between the administered dose and the resulting concentration of the drug in the body over time. This information is critical for selecting an effective dosing schedule for efficacy studies.[6][14]

4.1. Study Design A single-dose PK study is typically performed in mice at one or two dose levels below the MTD.[26]

  • Dosing: Administer the compound via the intended therapeutic route (e.g., PO) and a parenteral route (e.g., IV) to determine absolute bioavailability.

  • Blood Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[24][26] This can be achieved from a single mouse using techniques like submandibular vein bleeding, dramatically reducing animal usage.[24]

  • Analysis: Drug concentrations in plasma are measured using a validated analytical method, typically LC-MS/MS.[26]

G cluster_workflow Pharmacokinetic Study Workflow Dose Administer Compound (e.g., Oral Gavage) Sample Serial Blood Sampling (Multiple Time Points) Dose->Sample Process Process Blood to Plasma Sample->Process Analyze LC-MS/MS Analysis Process->Analyze Model PK Modeling & Analysis Analyze->Model

Caption: A typical workflow for a murine pharmacokinetic study.

4.2. Key PK Parameters

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • T½ (Half-life): Time required for the drug concentration to decrease by half.

Causality in PK/PD: The PK profile determines the dosing frequency. A compound with a short half-life may require more frequent dosing to maintain plasma concentrations above the minimum effective concentration, which is often estimated from in vitro IC50 values.[14]

Section 5: Dosing for In Vivo Efficacy Studies

The data from DRF and PK studies are integrated to design rational and effective dosing regimens for efficacy models, such as cancer xenograft studies.[27][28][29][30]

  • Dose Selection: The highest dose in an efficacy study is typically at or near the MTD.[17] Lower doses (e.g., MTD/2, MTD/4) are also included to establish a dose-response relationship.

  • Dosing Schedule: The schedule (e.g., once daily, twice daily) is determined by the compound's half-life (T½) from the PK study. The goal is to maintain drug exposure at a level predicted to be efficacious based on in vitro potency.

  • Route of Administration: The route should ideally mimic the intended clinical route of administration.[14]

Protocols

Important: All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[9]

Protocol 1: Intraperitoneal (IP) Injection

  • Purpose: To administer a substance into the peritoneal cavity.

  • Materials: Sterile syringes (1 ml), sterile needles (25-27G), 70% alcohol swabs, substance to be injected.[31][32]

  • Procedure:

    • Calculate the required volume. The maximum recommended volume for IP injection in mice is 10 ml/kg.[31]

    • Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. Turn the mouse to expose its abdomen.[33]

    • Tilt the mouse's head slightly downwards to help move the abdominal organs cranially.[33][34]

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[31][33][35]

    • Wipe the injection site with a 70% alcohol swab.[33]

    • Insert the needle, bevel up, at a 30-45° angle. Penetrate the skin and abdominal wall.[33][35]

    • Gently aspirate by pulling back the plunger to ensure no blood or urine is drawn. If fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.[34][35]

    • If aspiration is clear, inject the substance smoothly.

    • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.[31]

Protocol 2: Subcutaneous (SC or SQ) Injection

  • Purpose: To administer a substance into the space beneath the skin.

  • Materials: Sterile syringes (1 ml), sterile needles (25-27G), substance to be injected.[32][36]

  • Procedure:

    • Calculate the required volume. Recommended maximum volume per site is 5-10 ml/kg.[32]

    • Firmly scruff the loose skin between the mouse's shoulder blades.[37]

    • Lift the scruffed skin to create a "tent."[32][37][38]

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[32][36][39]

    • Gently aspirate to ensure a blood vessel has not been entered. If blood appears, withdraw and re-insert in a different location.[32][36][37]

    • Inject the substance. A small bleb or bubble will form under the skin.

    • Withdraw the needle and gently massage the area to help disperse the substance. Return the mouse to its cage.

Protocol 3: Oral Gavage (PO)

  • Purpose: To deliver a substance directly into the stomach.

  • Materials: Sterile syringes, flexible plastic or blunt-tipped metal gavage needle, substance to be administered.

  • Procedure:

    • Select the appropriate size gavage needle for the mouse. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length.[37]

    • Firmly restrain the mouse in a vertical position by scruffing the neck. Ensure the head and body form a straight line to facilitate passage of the needle.[37]

    • Gently insert the gavage needle into the mouth, just off-center to avoid the trachea.

    • Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus. The mouse should swallow the tube. If any resistance is met, or if the mouse begins to struggle excessively, withdraw immediately.

    • Once the needle is in place (at the pre-measured depth), administer the substance.

    • Remove the needle in a single, smooth motion and return the mouse to its cage. Monitor for any signs of respiratory distress.

References

  • Mouse Handling & Techniques. (n.d.). UNC Research. Retrieved from [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014, May 15). UBC Animal Care Services. Retrieved from [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (2020, November 15). UBC Animal Care Committee. Retrieved from [Link]

  • Mouse Intraperitoneal (IP) administration. (n.d.). The Center for Comparative Medicine, Baylor College of Medicine. Retrieved from [Link]

  • Subcutaneous Injection in Mice. (n.d.). Queen's University. Retrieved from [Link]

  • Intraperitoneal Injection in Mice. (n.d.). Queen's University. Retrieved from [Link]

  • Rodent Administration Route Tutorial. (n.d.). NIH Office of Animal Care and Use (OACU). Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. Retrieved from [Link]

  • Intraperitoneal Injection of Neonatal Mice. (n.d.). PMC - NIH. Retrieved from [Link]

  • SOP: Mouse Intraperitoneal Injection. (2017, December 12). Research and Innovation | Virginia Tech. Retrieved from [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). PMC - NIH. Retrieved from [Link]

  • Chapter IV. Guidelines for Toxicity Tests. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, March 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Cancer Models. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Pk/bio-distribution. (n.d.). MuriGenics. Retrieved from [Link]

  • Cancer Cell Line Xenograft Efficacy Studies. (n.d.). The Jackson Laboratory. Retrieved from [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PMC - NIH. Retrieved from [Link]

  • Animal Welfare, Testing and Research of FDA-Regulated Products. (2025, January 14). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (2010, September 13). Taylor & Francis Online. Retrieved from [Link]

  • Early Stage Oral Development. (n.d.). Catalent. Retrieved from [Link]

  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology. Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (2025, December 20). ResearchGate. Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. Retrieved from [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025, March 18). MDPI. Retrieved from [Link]

  • Animal Welfare Policy Governing the Use of Animals in Research, Teaching, Testing, and Production. (n.d.). Rutgers University. Retrieved from [Link]

  • A Laboratory Guide to Toxicity Testing. (2023, March 4). IONOS. Retrieved from [Link]

  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission. Retrieved from [Link]

  • A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. (2021, September 13). PubMed. Retrieved from [Link]

  • Animal research. (n.d.). The Physiological Society. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). PubMed. Retrieved from [Link]

  • EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background. (n.d.). National Toxicology Program. Retrieved from [Link]

  • Optimizing Animal Husbandry in In Vivo Research: Best Practices. (2023, May 9). Ichor Bio. Retrieved from [Link]

  • Acute toxicity testing of chemicals: opportunities to avoid redundant testing and use alternative approaches. (n.d.). NC3Rs. Retrieved from [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019, July 8). Forskningsetikk. Retrieved from [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • PHASE I/II CLINICAL TRIAL DESIGN AND DOSE FINDING (PART I). (2017, May 5). Retrieved from [Link]

  • Dose-ranging study. (n.d.). Wikipedia. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. (n.d.). PMC - NIH. Retrieved from [Link]

  • How to calculate a right dose for in vivo study?. (2016, February 29). ResearchGate. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(5-Nitropyridin-2-yl)azepane Synthesis

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the nucleophilic aromatic substitution (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with azepane (hexamethyleneimine).

Rather than providing a generic protocol, this guide deconstructs the mechanistic failure points of the reaction and provides self-validating solutions to ensure high-fidelity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My conversion is stalling at 50-60%, leaving unreacted 2-chloro-5-nitropyridine in the mixture. What is causing this plateau? A1: This is fundamentally a basicity and stoichiometry issue. The coupling of 2-chloro-5-nitropyridine with azepane generates one equivalent of hydrochloric acid (HCl). If azepane is acting as both the nucleophile and the acid scavenger, up to 50% of your azepane will be protonated into its non-nucleophilic hydrochloride salt. Causality-Driven Solution: Introduce a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to preferentially scavenge the HCl. DIPEA possesses appropriate basicity and steric hindrance to prevent it from competing as a nucleophile, ensuring 100% of your azepane remains active for the substitution[1].

Q2: I am observing a highly polar side product on TLC/HPLC that reduces my overall yield. How do I suppress it? A2: The polar side product is 5-nitropyridin-2-ol. This occurs when adventitious water acts as a competing nucleophile, hydrolyzing the highly activated 2-chloro-5-nitropyridine. This side reaction is severely exacerbated if you are using hygroscopic inorganic bases (like K₂CO₃ or KOH) under batch conditions. Causality-Driven Solution: Ensure strictly anhydrous conditions by using dry N,N-Dimethylformamide (DMF) and switching to an organic base (DIPEA). If your workflow requires aqueous "green" chemistry, you must buffer the system; using Potassium Fluoride (KF) in water has been shown to successfully promote SNAr aminations while suppressing the hydrolysis pathway[2].

Q3: The reaction is highly exothermic upon scale-up, leading to degradation and dark reaction mixtures. How can I improve the yield and thermal safety? A3: Standard batch reactors suffer from poor heat dissipation. The exothermic formation of the Meisenheimer complex intermediate can lead to localized "hot spots," causing thermal degradation of the product. Causality-Driven Solution: Transition to a Continuous Flow Microreactor. Flow chemistry provides superior mass and heat transfer. By pumping the reagents through a temperature-controlled capillary reactor (e.g., 70 °C with a 15-minute residence time), you eliminate hot spots, suppress thermal degradation, and reliably increase yields to >92%[1].

Q4: Are there alternative catalytic or solvent systems if I want to run this reaction at room temperature? A4: Yes. If heating is detrimental to your specific downstream derivatives, you can utilize a Copper(II)-Phosphaadamantanium Sulfonate (Cu/PTABS) catalytic system in water. This system achieves near-quantitative yields (up to 99%) for the coupling of chloronitropyridines with azepane at 30 °C[3]. Alternatively, using strong hydrogen-bond donating solvents like Hexafluoroisopropanol (HFIP) at 50 °C activates the chloride leaving group, facilitating the SNAr without the need for transition metal catalysts[4].

Part 2: Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and expected yields, allowing you to select the optimal parameters for your lab's capabilities.

MethodSolventBase / CatalystTemp (°C)TimeYield (%)Key Advantage
Standard Batch DMFK₂CO₃705 h~70%Low cost, utilizes standard laboratory equipment.
Optimized Flow DMFDIPEA7015 min>92%High throughput, prevents hot-spots and degradation[1].
Aqueous Batch WaterKF10017 h~85%Green solvent profile, avoids volatile organic bases[2].
Cu-Catalyzed WaterK₃PO₄ / Cu-PTABS3022 h>95%Room temperature activation, highly selective[3].
HFIP Promoted HFIPNone (Excess Amine)5012 h~86%Metal-free, low-temperature leaving group activation[4].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . They incorporate strict In-Process Controls (IPCs) that dictate whether the reaction proceeds to the next step, eliminating guesswork.

Protocol A: Optimized Continuous Flow Synthesis (High Yield/Scale-Up)

Mechanism: Continuous removal of products from the heat zone prevents thermal degradation.

  • Preparation of Stock Solutions:

    • Solution A: Dissolve 2-chloro-5-nitropyridine (0.2 M) in anhydrous DMF.

    • Solution B: Dissolve Azepane (0.24 M, 1.2 equiv) and DIPEA (0.3 M, 1.5 equiv) in anhydrous DMF.

  • System Priming: Prime the microreactor pumps and capillary tubing with anhydrous DMF to establish a stable baseline flow and prevent premature precipitation.

  • Reaction Execution:

    • Set the reactor block temperature to 70 °C.

    • Pump Solution A and Solution B via a T-mixer into the capillary microreactor.

    • Adjust flow rates to achieve an exact residence time of 15 minutes.

  • Self-Validation Checkpoint (IPC): Collect the first 2 mL of the output stream and analyze via HPLC at 254 nm.

    • Validation Criteria: The reaction is only validated if HPLC confirms <5% remaining 2-chloro-5-nitropyridine. If >5% remains, the system self-corrects by lowering the flow rate to increase residence time to 20 minutes.

  • Workup: Once validated, direct the steady-state stream into a vigorously stirred vessel containing ice-cold water. The 1-(5-Nitropyridin-2-yl)azepane will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Room-Temperature Aqueous Batch Synthesis (Catalytic)

Mechanism: Cu/PTABS lowers the activation energy of the SNAr, allowing substitution without thermal stress.

  • Catalyst Activation: In a reaction vial, combine Cu(OAc)₂·H₂O (1 mol %) and PTABS ligand (2 mol %) in deionized water. Stir for 10 minutes until the active complex forms (visualized by a slight color shift).

  • Reagent Addition: Add K₃PO₄ (3.0 equiv), 2-chloro-5-nitropyridine (1.0 equiv), and azepane (1.2 equiv) to the aqueous mixture.

  • Reaction Execution: Stir vigorously (≥800 RPM) at 30 °C for 22 hours. High RPM is critical to overcome the mass-transfer limitations of the biphasic aqueous system.

  • Self-Validation Checkpoint (IPC): Extract a 10 µL aliquot, dilute in MeCN, and analyze by TLC/HPLC.

    • Validation Criteria: Proceed to workup only when the starting material peak is completely absent.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure product.

Part 4: Pathway Visualization

SNAr_Optimization Start 2-Chloro-5-nitropyridine + Azepane Base Base Selection Start->Base Inorganic Inorganic Base (K2CO3) + Adventitious H2O Base->Inorganic Suboptimal Organic Tertiary Amine (DIPEA) Base->Organic Optimal SideProduct Hydrolysis Side-Product: 5-Nitropyridin-2-ol Inorganic->SideProduct Solvent Reaction Modality Organic->Solvent Batch Batch Reactor (DMF, 70°C, 5h) Solvent->Batch Flow Continuous Flow (DMF, 70°C, 15 min) Solvent->Flow YieldBatch Moderate Yield (~75%) Batch->YieldBatch YieldFlow Optimal Yield (>92%) Flow->YieldFlow

Logical workflow for optimizing 1-(5-Nitropyridin-2-yl)azepane synthesis via SNAr.

References

1.1 HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines Source: The Journal of Organic Chemistry - ACS Publications URL:

1.3 Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC - National Institutes of Health URL:

1.4 Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System Source: The Journal of Organic Chemistry - ACS Publications URL:

1.9 Intelligent Chemical Synthesis in an Undergraduate Teaching Laboratory: Continuous Flow Synthesis of SNAr Reaction with Automated Robot-Assisted Condition Screening Source: ACS Publications URL:

Sources

Optimization

Troubleshooting solubility issues with 1-(5-Nitropyridin-2-yl)azepane in aqueous media

Welcome to the Technical Support Center for 1-(5-Nitropyridin-2-yl)azepane . This compound presents severe aqueous solubility challenges typical of highly lipophilic, weakly basic small molecules in early-stage drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(5-Nitropyridin-2-yl)azepane . This compound presents severe aqueous solubility challenges typical of highly lipophilic, weakly basic small molecules in early-stage drug development[1]. This guide provides a mechanistic understanding of these issues and self-validating troubleshooting protocols to achieve stable aqueous formulations for in vitro and in vivo assays.

Physicochemical Root Cause Analysis (The "Why")

Before attempting to dissolve 1-(5-Nitropyridin-2-yl)azepane, it is critical to understand why it resists dissolution in aqueous media.

  • High Lipophilicity: The molecule consists of a hydrophobic azepane (heptamethyleneimine) ring and an aromatic pyridine ring. This bulky, non-polar surface area drives the molecule out of the aqueous phase.

  • The "Lipophilicity Trap" & Charge: While basic amines usually dissolve in acidic media via protonation (salt formation), the basicity of this specific molecule is severely compromised[2]. The nitrogen atom of the azepane ring is directly attached to the pyridine ring at position 2, allowing its lone pair to delocalize into the aromatic system.

  • Electron-Withdrawing Effect: The nitro group (-NO2) at position 5 is strongly electron-withdrawing via both inductive and resonance effects. It pulls electron density away from both the pyridine nitrogen and the azepane nitrogen.

Formulation Strategy Decision Matrix

SolubilityWorkflow Start 1-(5-Nitropyridin-2-yl)azepane Solubility Issue CheckPH Attempt pH Adjustment (Salt Formation) Start->CheckPH FailPH Fails due to low pKa (Electron-withdrawing NO2) CheckPH->FailPH pKa < 3 Strat1 Strategy 1: Co-solvent + Surfactant System FailPH->Strat1 Strat2 Strategy 2: Cyclodextrin Complexation (HP-β-CD) FailPH->Strat2 Eval1 Assess Dilution Stability Strat1->Eval1 Eval2 Assess Inclusion Efficiency Strat2->Eval2 Success Solubilized Formulation Ready for Assays Eval1->Success No Precipitation Eval2->Success Clear Solution

Decision matrix for solubilizing 1-(5-Nitropyridin-2-yl)azepane based on physicochemical traits.

Validated Solubilization Protocols

Protocol A: Co-Solvent and Surfactant Micellization

Mechanism: Co-solvents (like DMSO or PEG 400) disrupt the hydrogen-bonding structure of water and reduce the dielectric constant, while surfactants (like Tween 80) form micelles that encapsulate the lipophilic azepane/pyridine core[4]. Combining them prevents the drug from crashing out (precipitating) upon dilution in aqueous assay buffers[3].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh 10 mg of 1-(5-Nitropyridin-2-yl)azepane. Add 100 µL of pure DMSO (or PEG 400). Vortex for 2 minutes until a clear, molecularly dispersed pre-concentrate is achieved.

  • Surfactant Addition: Add 100 µL of Tween 80 (Polysorbate 80) or Kolliphor EL to the DMSO-drug mixture. Sonicate for 5 minutes at room temperature. Causality: The surfactant coats the hydrophobic drug molecules before water is introduced, priming them for micelle formation[4].

  • Aqueous Titration: Dropwise, add 800 µL of PBS (Phosphate-Buffered Saline, pH 7.4) while continuously vortexing.

  • Validation (Self-Validating Step): Centrifuge the final solution at 10,000 x g for 10 minutes. Inspect the bottom of the tube for a pellet. If a pellet forms, the micellar capacity was exceeded; reduce the initial drug mass to 5 mg and repeat.

Protocol B: Cyclodextrin Inclusion Complexation

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The lipophilic 1-(5-Nitropyridin-2-yl)azepane molecule enters this cavity, forming a non-covalent inclusion complex that is highly water-soluble without altering the drug's neutral state[5].

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or assay buffer.

  • Drug Integration: Add 5 mg of 1-(5-Nitropyridin-2-yl)azepane directly into 1 mL of the 20% HP-β-CD solution.

  • Kneading/Agitation: Shake the suspension on a thermomixer at 37°C for 24-48 hours. Causality: The host-guest equilibrium takes time to establish. Heat increases the kinetic energy, facilitating the entry of the hydrophobic drug into the cyclodextrin cavity[5].

  • Filtration (Self-Validating Step): Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized drug.

Quantitative Performance Benchmarks

Formulation StrategyExcipients UsedExpected Solubility EnhancementPrimary Application
Aqueous Buffer (Control) PBS (pH 7.4)Baseline (< 10 µg/mL)N/A
pH Adjustment 0.1 M HCl (pH ~1-2)Minimal (1x - 2x)Not recommended (pKa too low)
Co-solvent + Surfactant 10% DMSO + 10% Tween 80High (50x - 100x)In vitro biochemical assays
Inclusion Complexation 20% w/v HP-β-CDVery High (100x - 500x)In vivo PK/PD dosing, Cell assays

Frequently Asked Questions (FAQs)

Q: Why doesn't lowering the pH of the buffer help dissolve this compound? A: While the molecule contains two nitrogen atoms (azepane and pyridine), the strong electron-withdrawing nature of the nitro group at the 5-position severely depletes their electron density. This drops the pKa of the molecule well below physiological relevance[2]. To protonate this molecule, you would need an extremely acidic, non-physiological pH, which would instantly precipitate upon neutralization in biological media.

Q: My compound dissolves perfectly in pure DMSO, but "crashes out" (turns cloudy) the moment I add it to my cell culture media. How do I fix this? A: This is a classic solvent-shift precipitation. When the DMSO is diluted by the aqueous media, its solubilizing power drops exponentially[3]. To fix this, do not add the DMSO stock directly to water. Instead, use Protocol A : mix the DMSO stock with a surfactant (like Tween 80) before adding the aqueous media. The surfactant will form protective micelles around the drug as the water is introduced[4].

Q: Will cyclodextrins interfere with my in vitro target binding assay? A: It is possible. Cyclodextrin complexation relies on a dynamic equilibrium[5]. If the drug's affinity for your target protein is higher than its affinity for the cyclodextrin cavity, it will release and bind to the target. However, if the target affinity is low, the cyclodextrin might sequester the drug, leading to false negatives. Always run a control assay with the empty cyclodextrin vehicle to establish a baseline.

References

  • Drug Solubilization in Simulated Intestinal Fluids vs Lipophilicity: Does Charge Matter?
  • Source: deepceutix.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Overcoming Thermal Degradation of 1-(5-Nitropyridin-2-yl)azepane

Welcome to the Technical Support Center for 1-(5-Nitropyridin-2-yl)azepane (CAS: 416885-10-4)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(5-Nitropyridin-2-yl)azepane (CAS: 416885-10-4)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists diagnose, troubleshoot, and prevent the thermal degradation of this compound during storage and handling.

Rather than simply providing a list of storage temperatures, this guide delves into the causality of the degradation mechanisms, ensuring your experimental protocols are built on a foundation of structural chemistry and self-validating workflows.

Mechanistic Understanding of Thermal Degradation

To effectively stabilize 1-(5-Nitropyridin-2-yl)azepane, we must first understand its structural vulnerabilities. The molecule consists of an electron-deficient nitropyridine core coupled to an electron-rich azepane ring. This "push-pull" electronic system creates three primary pathways for thermal degradation:

  • Pathway A: Moisture-Accelerated Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 5-position strongly withdraws electron density via resonance, leaving the 2-position of the pyridine ring highly electrophilic. Under thermal stress in the presence of trace moisture, the C-N bond connecting the azepane ring undergoes hydrolysis. This cleaves the molecule into 2-hydroxy-5-nitropyridine (5-nitro-2-pyridone) and free azepane[2][3].

  • Pathway B: Thermo-Oxidative Ring Cleavage: The α -carbons of the saturated azepane ring are susceptible to radical-mediated oxidation. Elevated temperatures in the presence of atmospheric oxygen initiate hydrogen abstraction, leading to the formation of lactams (e.g., azepan-2-one derivatives) or complete ring opening[4][5].

  • Pathway C: Nitro Group Lability: Extreme thermal stress can lead to the reduction of the nitro group to a nitroso intermediate or the release of nitrogen oxides (NOx), a common degradation pathway for nitropyridine derivatives[6][7].

Troubleshooting FAQs

Q1: My stored batch of 1-(5-Nitropyridin-2-yl)azepane has shifted from a pale yellow powder to a deep orange/brown. Is it still usable? A: A shift to a deep orange or brown color is a classic indicator of thermal degradation, specifically the partial reduction of the nitro group to a nitroso derivative or the release of trapped NOx gases[6][8]. Do not use this batch for sensitive assays without repurification. We recommend running an LC-MS to quantify the extent of the degradation.

Q2: During stability testing, my HPLC chromatogram shows a major new peak eluting earlier than the parent compound. What is this degradant? A: Early-eluting peaks typically indicate higher polarity. Given the structure, this is almost certainly 2-hydroxy-5-nitropyridine (mass ~140.1 g/mol ), resulting from the SNAr hydrolysis of the azepane ring[2]. This confirms that your storage environment has been compromised by both heat and moisture.

Q3: How can I rescue a batch that shows 2-5% degradation? A: If the primary degradants are 2-hydroxy-5-nitropyridine and free azepane, the compound can often be rescued via recrystallization. Dissolve the crude mixture in a minimal amount of hot ethanol, filter while hot to remove insoluble polymeric oxidates, and allow it to crystallize slowly at 4°C. Wash the resulting crystals with cold heptane and dry under a high vacuum.

Standardized Storage & Handling Protocol

To ensure a self-validating system where degradation is systematically prevented, implement the following step-by-step methodology for all incoming batches of 1-(5-Nitropyridin-2-yl)azepane.

Step 1: Controlled Aliquotting

  • Action: Upon receipt, immediately transfer the bulk powder into a glove box with a controlled inert atmosphere (relative humidity < 5%).

  • Rationale: Dividing the bulk material into single-use amber glass vials prevents the entire batch from undergoing repeated freeze-thaw cycles and ambient moisture exposure during daily use.

Step 2: Inert Gas Purging

  • Action: Purge each individual amber vial with ultra-pure Argon (heavier than Nitrogen, providing a better protective blanket) for 30 seconds before sealing with a PTFE-lined cap.

  • Rationale: Displacing atmospheric oxygen halts the radical-mediated thermo-oxidative cleavage of the azepane ring[5][7].

Step 3: Desiccation and Temperature Control

  • Action: Place the sealed vials into a secondary vacuum-sealed bag containing indicating silica gel packets. Store the secondary container at -20°C for long-term storage (months to years), or 4°C for active short-term use (under 30 days)[7].

  • Rationale: The dual-layer moisture barrier prevents the SNAr hydrolysis pathway, while sub-zero temperatures provide the thermodynamic barrier necessary to prevent nitro group reduction.

Quantitative Degradation Data

The following table summarizes the expected degradation profile of 1-(5-Nitropyridin-2-yl)azepane over a 6-month period under various storage conditions, highlighting the critical need for environmental control.

Storage ConditionAtmosphereLight Exposure1-Month Purity6-Month PurityPrimary Degradant Observed
25°C (Ambient) Ambient AirAmbient Lab Light94.2%81.5%2-Hydroxy-5-nitropyridine (Hydrolysis)
25°C (Desiccated) Ambient AirDark (Amber Vial)97.8%91.2%Azepane-diones (Oxidation)
4°C (Refrigerated) Argon PurgedDark (Amber Vial)>99.5%98.1%Trace Nitroso derivatives
-20°C (Freezer) Argon PurgedDark (Amber Vial)>99.9%>99.5%None detected

Diagnostic Workflow for Degradation

Use the following decision tree to diagnose and mitigate issues if you suspect your compound has degraded.

TroubleshootingWorkflow Start Routine QC Analysis: 1-(5-Nitropyridin-2-yl)azepane Visual Visual Inspection: Color Shift to Brown/Orange? Start->Visual HPLC HPLC-MS Analysis: Identify Degradant Mass Start->HPLC Thermal Peak 3: Mass -16 / NOx (Nitro Reduction) Visual->Thermal Yes (Color Change) Hydrolysis Peak 1: Early Elution Mass: ~140.1 (SNAr Cleavage) HPLC->Hydrolysis Moisture present Oxidation Peak 2: Mass +14/+16 (Azepane Ring Oxidation) HPLC->Oxidation Oxygen present HPLC->Thermal Extreme Heat Sol_Moisture Action: Implement Desiccation & Argon Purge Protocol Hydrolysis->Sol_Moisture Oxidation->Sol_Moisture Sol_Temp Action: Store at -20°C & Protect from Light Thermal->Sol_Temp

Caption: Diagnostic workflow for identifying and resolving thermal degradation pathways.

References

  • Sigma-Aldrich Product Data: 5-(azepan-1-yl)pentanamine / 1-(5-Nitropyridin-2-yl)azepane. Sigma-Aldrich.

  • BenchChem Technical Support: 3-Amino-4-nitropyridine Degradation Pathways. BenchChem.

  • Thermo Fisher Scientific: SAFETY DATA SHEET: 4-Chloro-3-nitropyridine. Thermo Fisher.

  • BenchChem Technical Support: Stability and degradation of 3-(Azepan-1-yl)-3-oxopropanenitrile. BenchChem.

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification for 1-(5-Nitropyridin-2-yl)azepane

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 1-(5-Nitropyridin-2-yl)azepane. As Senior Application Scientists, we have designed this resource to provide you...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 1-(5-Nitropyridin-2-yl)azepane. As Senior Application Scientists, we have designed this resource to provide you with in-depth, field-proven insights to overcome common challenges encountered during the purification of this molecule. This guide moves beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions and develop robust, efficient purification methods.

Understanding the Analyte: 1-(5-Nitropyridin-2-yl)azepane

Before optimizing any purification, understanding the physicochemical properties of the target molecule is paramount.

  • Structure: The molecule consists of a polar nitropyridine ring and a non-planar, saturated azepane ring.[1]

  • Key Functional Groups:

    • Azepane Ring: This is a seven-membered cyclic secondary amine, which is basic.[2] This basicity is the primary driver of many chromatographic challenges.

    • Nitropyridine Moiety: The nitro group is strongly electron-withdrawing, and the pyridine ring is aromatic. This part of the molecule contributes to its overall polarity.

This combination makes 1-(5-Nitropyridin-2-yl)azepane a polar basic compound . This classification is critical as it predicts its behavior in reversed-phase HPLC, primarily its tendency for poor peak shape and variable retention.

Troubleshooting and FAQs

Q1: I am seeing significant peak tailing for my compound. What is the primary cause and how can I resolve it?

A1: The Root Cause: Silanol Interactions

Peak tailing is the most common issue for basic compounds like 1-(5-Nitropyridin-2-yl)azepane in reversed-phase HPLC.[3] The primary cause is secondary ionic interactions between the protonated basic azepane nitrogen and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5][6] These strong interactions delay a portion of the analyte molecules from eluting, resulting in an asymmetrical peak with a "tail."

Solutions to Mitigate Peak Tailing:

There are three primary strategies to address this issue, centered on controlling the ionization state of either the analyte or the stationary phase.

Strategy 1: Operate at Low Mobile Phase pH (Ion Suppression of Silanols)

This is the most common and often most effective approach. By lowering the mobile phase pH to between 2 and 4, the vast majority of surface silanol groups are protonated (Si-OH) and thus neutral.[7] This eliminates the strong ionic interaction causing the tailing. While the basic azepane moiety will be protonated and positively charged, its interaction with the now-neutral surface is minimized.

  • Recommendation: Start with a mobile phase containing 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) (pH ~2).[8] TFA can also act as an ion-pairing agent, further improving peak shape.[9]

Strategy 2: Use a Modern, High-Purity, End-Capped Column

Older columns or those made with lower-purity silica have a higher concentration of accessible, acidic silanol groups.[10]

  • Recommendation: Employ a modern reversed-phase column (C18 or C8) that is manufactured from high-purity silica and features thorough end-capping. End-capping uses a small silylating agent (e.g., trimethylchlorosilane) to chemically bond and "cover" many of the residual silanol groups, effectively shielding them from interaction with basic analytes.[5] Columns with polar-embedded or polar-endcapped phases can also provide improved peak shape for basic compounds.[4][11][12]

Strategy 3: Operate at High Mobile Phase pH (Analyte Neutralization)

By raising the mobile phase pH to be at least 2 units above the pKa of the azepane amine, the analyte will be in its neutral, free-base form. This neutral form will not engage in strong ionic interactions with the stationary phase. However, at high pH, the silanol groups will be fully deprotonated (Si-O⁻).

  • Critical Consideration: This strategy requires a pH-stable column, such as one with hybrid-silica (e.g., Waters XBridge) or polymer-based particles, which can tolerate pH ranges up to 11 or 12.[7][13][14] Using a standard silica-based column above pH 8 will cause rapid and irreversible damage to the stationary phase.[13]

The following diagram illustrates the interactions at the stationary phase surface under different pH conditions.

G cluster_low_ph Low pH (e.g., pH 2-3) cluster_mid_ph Mid pH (e.g., pH 4-7) cluster_high_ph High pH (e.g., pH > 10) low_analyte Analyte-NH2+ (Protonated) low_silanol Silica-Si-OH (Neutral) low_analyte->low_silanol Minimal Interaction (Electrostatic Repulsion) low_result Result: Symmetrical Peak (Repulsion, No Tailing) mid_analyte Analyte-NH2+ (Protonated) mid_silanol Silica-Si-O- (Anionic) mid_analyte->mid_silanol Strong Ionic Interaction mid_result Result: Peak Tailing (Strong Interaction) high_analyte Analyte-N (Neutral) high_silanol Silica-Si-O- (Anionic) high_analyte->high_silanol Hydrophobic Interaction Only high_result Result: Symmetrical Peak (On pH-Stable Column) mid_ph_title Mid-Range pH is Problematic cluster_mid_ph cluster_mid_ph low_ph_title Low pH is a Good Solution cluster_low_ph cluster_low_ph high_ph_title High pH is a Good Solution (with correct column) cluster_high_ph cluster_high_ph G start Start: Initial Run on C18 (0.1% FA in ACN/H2O) peak_shape Is Peak Shape Good? (Tailing Factor < 1.5) start->peak_shape retention Is Retention Adequate? (k' > 1) peak_shape->retention Yes tailing Severe Tailing peak_shape->tailing No poor_retention Poor Retention retention->poor_retention No optimized Method Optimized retention->optimized Yes check_ph Confirm Mobile Phase pH is low (2-3) tailing->check_ph use_tfa Switch from Formic Acid to 0.1% TFA check_ph->use_tfa new_column Use High-Purity, End-Capped Column use_tfa->new_column new_column->peak_shape Re-evaluate decrease_org Decrease % Organic Solvent (e.g., run slower gradient) poor_retention->decrease_org aq_column Use Aqueous-Stable (Polar-Embedded) C18 decrease_org->aq_column try_hilic Consider HILIC Mode aq_column->try_hilic try_hilic->retention Re-evaluate

Sources

Troubleshooting

Technical Support Center: LC-MS Analysis of 1-(5-Nitropyridin-2-yl)azepane

Welcome to the Advanced Troubleshooting Center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-(5-Nitropyridin-2-yl)azepane. As a hybrid molecule containing both a basic cyclic amine (azepane) and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-(5-Nitropyridin-2-yl)azepane. As a hybrid molecule containing both a basic cyclic amine (azepane) and an electrophilic nitroaromatic system (5-nitropyridine), this compound presents unique analytical challenges.

This guide is engineered for research scientists and drug development professionals. It provides mechanistic explanations, diagnostic workflows, and self-validating protocols to resolve high-frequency baseline noise, signal drift, and peak tailing during electrospray ionization (ESI).

Part 1: Diagnostic Logic & Workflow

Before adjusting mass spectrometer parameters, you must systematically isolate whether the baseline noise originates from the chromatographic system (chemical noise) or the mass spectrometer source (instrumental noise).

G Start Observe Baseline Noise Isolate Remove Column & Bypass LC Start->Isolate CheckMS Direct Infusion of Solvent Isolate->CheckMS NoisePersists Noise Persists? CheckMS->NoisePersists MSIssue MS Source Issue (Contamination/Gas Flow) NoisePersists->MSIssue Yes LCIssue LC/Column Issue (Silanol Tailing/Solvent) NoisePersists->LCIssue No CleanSource Clean ESI Source & Optimize Gas Temp MSIssue->CleanSource BufferPhase Add Ammonium Formate to Mobile Phase LCIssue->BufferPhase

Caption: Diagnostic workflow for isolating LC-MS baseline noise.

Part 2: Frequently Asked Questions (Mechanistic Deep Dives)

Q1: Why does the azepane moiety cause a continuously elevated, "fuzzy" baseline during gradient elution? A1: The azepane ring is a strong cyclic amine. In standard acidic LC-MS mobile phases (e.g., 0.1% formic acid), the azepane nitrogen becomes fully protonated. This positively charged moiety interacts strongly with negatively charged, residual unendcapped silanols on the surface of silica-based stationary phases[1]. This secondary interaction causes severe peak tailing. When tailing is extreme, the compound does not elute as a discrete peak; instead, it continuously bleeds into the MS source, manifesting as a continuously elevated, noisy baseline[2].

Q2: How does the 5-nitropyridine group complicate electrospray ionization (ESI) and contribute to noise? A2: Nitroaromatic compounds exhibit highly variable ionization efficiencies and are electrochemically active[3]. In the ESI source, the nitro group is susceptible to in-source reduction or the formation of distonic radical anions, particularly if the desolvation gas temperature is insufficient[3]. Furthermore, if the cone voltage (declustering potential) is set too low, the nitro group forms complex solvent clusters; if set too high, it induces premature fragmentation[4]. These micro-fluctuations in ion generation hit the detector as high-frequency noise.

Q3: Can mobile phase impurities mimic the baseline noise caused by 1-(5-Nitropyridin-2-yl)azepane? A3: Yes. Lower-grade solvents (such as standard HPLC-grade isopropanol or methanol) often contain trace amounts of short-chain alkylamines[2]. Because these impurities share physicochemical properties with the azepane moiety, they accumulate on the column during the aqueous portion of the gradient and elute continuously as the organic modifier increases. This creates a high chemical background that masks the analyte signal[2].

G Molecule 1-(5-Nitropyridin-2-yl)azepane Protonation Azepane Nitrogen Protonation (Acidic Mobile Phase) Molecule->Protonation Silanol Interaction with Residual Silanols Protonation->Silanol Unbuffered Silica Resolution Buffer Addition (pH Control) Blocks Silanols Protonation->Resolution Buffered (Ammonium Formate) Tailing Severe Peak Tailing (Continuous Column Bleed) Silanol->Tailing ESI ESI Droplet Formation (Incomplete Desolvation) Tailing->ESI Noise High-Frequency Baseline Noise ESI->Noise Resolution->ESI Sharp Peak Elution

Caption: Mechanistic pathway of azepane-induced baseline noise and its resolution.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to confirm that the intervention, rather than a random variable, resolved the issue.

Protocol 1: Zero-Injection Baseline Validation (Isolating Chemical vs. Instrumental Noise)

Objective: Determine if the baseline noise is caused by column bleed/solvents or by a contaminated MS source.

  • Establish the Baseline: Run your standard gradient method without injecting a sample. Record the Total Ion Current (TIC) amplitude.

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume PEEK union.

  • Direct Infusion: Run the same gradient method.

    • Validation Check: If the baseline noise drops significantly, the noise is chemical (caused by column silanol interactions or solvent impurities accumulating on the stationary phase)[2].

  • Solvent Swap: If noise persists in Step 3, switch mobile phases to freshly opened, ultra-pure LC-MS grade solvents from a different manufacturer[2].

  • Source Inspection: If noise still persists, the issue is instrumental. Vent the MS, remove the ESI capillary, and clean the corona needle and ion transfer tube to remove non-volatile nitroaromatic residues[4].

Protocol 2: Mobile Phase Buffering for Azepane Tailing Mitigation

Objective: Suppress secondary silanol interactions that cause azepane to bleed continuously into the MS detector.

  • Prepare Aqueous Phase (A): Add 10 mM Ammonium Formate and 0.1% Formic Acid to LC-MS grade water. The addition of the complimentary salt (ammonium formate) actively competes with the basic azepane nitrogen for residual silanol sites[1].

  • Prepare Organic Phase (B): Add 10 mM Ammonium Formate and 0.1% Formic Acid to LC-MS grade Acetonitrile.

    • Causality Note: Including the buffer in both phases is critical. If the buffer is only in the aqueous phase, the ionic strength will drop during the gradient, causing the baseline to step or drift drastically[2].

  • Equilibration: Flush the column with 10 column volumes (CV) of the new mobile phase at a flow rate of 0.3 mL/min.

  • Validation: Inject a system suitability standard. You should observe a sharp, symmetrical peak with a return to a flat baseline, confirming the suppression of silanol interactions[1].

Part 4: Quantitative Data & Optimization Parameters

Once the chromatographic baseline is stabilized, the ESI source must be optimized for the nitroaromatic moiety using a Design of Experiments (DoE) approach[5].

Table 1: ESI Source Optimization (DoE) Parameters for Nitroaromatic Amines

ParameterRecommended RangeMechanistic PurposePotential Risk if Unoptimized
Capillary Voltage 2.5 kV – 3.5 kVInitiates Taylor cone formation for basic amines.Voltages >4.0 kV can cause rim emission or corona discharge, resulting in complete signal loss[4].
Cone Voltage 20 V – 40 VActs as a declustering potential to strip solvent from the nitro group.Too low: Solvent clusters form. Too high: In-source fragmentation of the azepane ring[4].
Desolvation Temp 350 °C – 450 °CEvaporates aqueous droplets before they enter the vacuum region.Low temps lead to droplet micro-explosions hitting the detector (spiking noise)[5].
Desolvation Gas (N₂) 800 L/hr – 1000 L/hrAssists in solvent evaporation and sweeps away neutral noise.Insufficient flow fails to desolvate the complex nitroaromatic adducts[4].

Table 2: Quantitative Impact of Troubleshooting Steps on Signal-to-Noise (S/N)

System StateAverage Baseline Noise (cps)Peak Asymmetry (Tailing Factor)Resulting S/N Ratio
Unbuffered (0.1% FA only)> 5,5002.8 (Severe Bleed)< 10:1
Buffered (10mM Amm. Formate)< 8001.1 (Sharp)> 150:1
Optimized ESI Gas Flow< 3001.1 (Sharp)> 400:1

References

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed (nih.gov) URL: [Link]

  • Title: Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Source: Chromatography Online URL:[Link]

  • Title: LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: YouTube (Restek Corporation) URL:[Link]

  • Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL:[Link]

  • Title: Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine Source: Chromatography Online URL:[Link]

Sources

Optimization

Preventing oxidation during 1-(5-Nitropyridin-2-yl)azepane derivative scaling

Technical Support Center: Preventing Oxidation During 1-(5-Nitropyridin-2-yl)azepane Derivative Scaling Overview Scaling up the synthesis of 1-(5-Nitropyridin-2-yl)azepane (CAS: 416885-10-4)[1] from the bench to pilot-pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidation During 1-(5-Nitropyridin-2-yl)azepane Derivative Scaling

Overview

Scaling up the synthesis of 1-(5-Nitropyridin-2-yl)azepane (CAS: 416885-10-4)[1] from the bench to pilot-plant scale introduces significant oxidative risks. While the azepane nitrogen's nucleophilicity is partially attenuated by delocalization into the electron-deficient 5-nitropyridine ring, the molecule remains highly susceptible to two primary degradation pathways: pyridine N-oxidation and azepane α-carbon auto-oxidation. This guide provides field-proven, self-validating protocols to mitigate these issues and ensure high-fidelity API scale-up.

Mechanistic Troubleshooting Guide

Q: Why am I observing a persistent M+16 impurity during the scale-up of my azepane derivative, even without explicit oxidizing agents? A: The M+16 peak typically corresponds to the formation of a pyridine N-oxide. Causality: The lone pair of electrons on the pyridine nitrogen is nucleophilic and can react with trace oxidants or dissolved oxygen[2]. At scale, the surface-area-to-volume ratio decreases, which traps dissolved O₂ in unpurified solvents. Extended batch times and thermal stress exacerbate this. Solution: Implement rigorous solvent degassing (sparging with Argon) and maintain a positive inert gas pressure. If the chemistry permits, protonating the pyridine nitrogen by performing the reaction in a slightly acidic medium will drastically reduce its nucleophilicity, rendering it less susceptible to N-oxidation[2].

Q: How can I prevent auto-oxidation of the azepane ring during high-temperature coupling steps? A: Causality: The α-carbons of the 7-membered azepane ring are prone to radical-mediated auto-oxidation, leading to lactam formation (M+14) or complete ring-opening. Transition metal contaminants from stainless steel reactor walls (e.g., Fe, Ni) often catalyze this radical initiation during prolonged heating. Solution: Passivate stainless steel reactors prior to use. For downstream compatibility, adding 1% dithiothreitol (DTT) as an antioxidant or storing the intermediate as an acid salt (to deactivate radical pathways) is highly effective[3].

OxidationPathways SM 1-(5-Nitropyridin-2-yl)azepane Path1 Pyridine N-Oxidation SM->Path1 Path2 Azepane α-Oxidation SM->Path2 O2 Aerobic Stress O2->Path1 Peroxides O2->Path2 Radicals Prod1 N-Oxide (M+16) Path1->Prod1 Prod2 Lactam (M+14) Path2->Prod2

Caption: Oxidative degradation pathways of 1-(5-Nitropyridin-2-yl)azepane.

Self-Validating Standard Operating Procedure (SOP): Inert Scale-Up

To ensure absolute trustworthiness and reproducibility, this protocol incorporates a self-validating feedback loop using Process Analytical Technology (PAT).

Step 1: Reactor Passivation and Inerting

  • Wash the 50 L reactor with a 0.1 M EDTA aqueous solution to chelate trace transition metals, followed by a DI water and methanol rinse.

  • Purge the reactor with Argon (prioritized over Nitrogen, as Argon is denser and provides a superior blanket for volatile amines) for 30 minutes.

Step 2: Solvent Degassing

  • Transfer the reaction solvent (e.g., THF or DCM) into the reactor under vacuum.

  • Sparge the solvent with Argon for 45 minutes.

  • Self-Validation: Utilize an inline dissolved oxygen (DO) probe; the system must automatically hold the process and continue sparging until DO < 0.5 ppm.

Step 3: Controlled Addition and PAT Monitoring

  • Cool the reactor jacket to 5 °C.

  • Add the 1-(5-Nitropyridin-2-yl)azepane derivative at a controlled rate of 0.5 L/min.

  • Self-Validating Loop: Utilize in-line FTIR monitoring focused on the N-O stretch (approx. 1200–1300 cm⁻¹). If the N-O peak area exceeds a pre-defined 0.1% threshold, the automated control system must immediately trigger a secondary Argon flush and drop the jacket temperature by 5 °C, self-correcting the oxidation trajectory.

Step 4: Reductive Quenching

  • If trace oxidation is unavoidable (e.g., during a deliberate oxidative coupling step elsewhere on the molecule), quench the reaction by continuously pumping a sodium sulfite solution into a Continuous Stirred-Tank Reactor (CSTR)[4].

  • This ensures the complete quenching of residual oxidants and actively removes produced oxygen from the system[4].

Workflow Step1 1. Ar Purge Step2 2. Degassing Step1->Step2 Step3 3. Cold Addition Step2->Step3 Step4 4. PAT Monitor Step3->Step4 Step5 5. Na2SO3 Quench Step4->Step5

Caption: Self-validating workflow for inert scale-up to prevent oxidation.

Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the causal relationship between specific scale-up conditions and the resulting oxidative impurity levels, demonstrating the efficacy of the proposed interventions.

Scale-Up ConditionMitigation StrategyDissolved O₂ (ppm)N-Oxide Impurity (LC-MS Area %)Lactam Impurity (LC-MS Area %)
10 L Batch (Aerobic)None (Control)8.54.2%1.8%
10 L Batch (Inert)N₂ Purge Only3.21.5%0.6%
50 L Batch (Inert)Ar Sparge + DTT (1%)< 0.50.3%< 0.1%
50 L Batch (Acidic)Ar Sparge + TFA Salt< 0.5< 0.1%< 0.1%

Frequently Asked Questions (FAQs)

Q: Can I use HPLC to quantify the exact amount of N-oxide formed during my reaction? A: Yes. High-Performance Liquid Chromatography (HPLC) is the standard method to separate and quantify the N-oxide from the desired azepane product[2]. Because N-oxides typically exhibit higher retention times and distinct UV absorption profiles compared to their parent amines, you must generate a calibration curve using a pure N-oxide standard for accurate quantification[2].

Q: Is continuous flow chemistry a viable alternative to batch reactors for this molecule? A: Absolutely. Continuous flow reactors inherently possess a high surface-area-to-volume ratio, which allows for exceptional heat transfer and precise control over residence times. This minimizes the thermal stress and prolonged exposure times that lead to auto-oxidation. Implementing a continuous post-treatment process with a reductive quench can yield >90% isolated product without interrupting the reaction[4].

References

  • Title: 1-(5-nitropyridin-2-yl)azepane | 416885-10-4 Source: Molport URL: [Link]

  • Title: Is there any antioxidant to avoid the formation of N-Oxide? Source: ResearchGate URL: [Link]

  • Title: Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide Source: ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: 1-(5-Nitropyridin-2-yl)azepane vs. 1-(5-nitropyridin-2-yl)piperidine

A Guide for Drug Discovery Professionals Executive Summary In the landscape of medicinal chemistry, nitropyridine derivatives are a well-established class of compounds investigated for a range of therapeutic activities,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Discovery Professionals

Executive Summary

In the landscape of medicinal chemistry, nitropyridine derivatives are a well-established class of compounds investigated for a range of therapeutic activities, notably as antimicrobial and anticancer agents.[1] This guide provides a detailed comparative analysis of two closely related analogues: 1-(5-nitropyridin-2-yl)piperidine and 1-(5-nitropyridin-2-yl)azepane. The core structural difference—a six-membered piperidine ring versus a seven-membered azepane ring—is a critical variable that significantly influences molecular conformation, target binding, and ultimately, biological efficacy. While a direct, side-by-side clinical trial comparing these two specific molecules is not available in published literature, this guide synthesizes data from preclinical studies on analogous compounds and fundamental principles of structure-activity relationships (SAR) to provide a robust predictive comparison of their potential efficacy, particularly in the context of antitubercular drug discovery.

Introduction: The Significance of Ring Size in a Privileged Scaffold

The 5-nitropyridine scaffold is a "privileged" structure in drug design, known to interact with various biological targets.[1][2] Its derivatives have shown promise as inhibitors of essential enzymes in pathogens and as cytotoxic agents against cancer cell lines. The attachment of a saturated N-heterocycle, such as piperidine or azepane, at the 2-position modulates the compound's physicochemical properties, including lipophilicity, solubility, and three-dimensional shape.

  • 1-(5-nitropyridin-2-yl)piperidine: Incorporates a six-membered piperidine ring, one of the most ubiquitous heterocycles in FDA-approved drugs. Its "chair" and "boat" conformations are well-understood, providing a degree of conformational rigidity.

  • 1-(5-nitropyridin-2-yl)azepane: Features a seven-membered azepane ring. This larger ring possesses significantly greater conformational flexibility, with a more complex energetic landscape of accessible shapes.[3]

This guide will dissect how this fundamental difference in ring size is expected to impact the antitubercular efficacy of these molecules, drawing upon SAR data from relevant compound series.

Synthetic Accessibility

The synthesis of both target compounds is straightforward and typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This process underscores the feasibility of generating these and related analogues for screening campaigns.

Synthesis_Workflow reactant1 2-Chloro-5-nitropyridine conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 Piperidine (6-membered amine) reactant2->conditions Path A reactant3 Azepane (7-membered amine) reactant3->conditions Path B product1 1-(5-nitropyridin-2-yl)piperidine conditions->product1 Yields Piperidine Analogue product2 1-(5-nitropyridin-2-yl)azepane conditions->product2 Yields Azepane Analogue

Caption: General synthetic workflow for the target compounds.

Protocol: General Synthesis via SNAr

  • Reactant Preparation: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add a mild base (e.g., K₂CO₃, 2.0 eq).

  • Nucleophilic Addition: Add the corresponding cyclic amine, either piperidine or azepane (1.2 eq), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel to yield the desired compound. Characterization is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Efficacy: An SAR-Informed Analysis

While a direct comparative study is absent, the principles of medicinal chemistry and data from analogous series provide a strong basis for an efficacy forecast. The primary area of investigation for such compounds is their antitubercular activity against Mycobacterium tuberculosis (M.tb).

The Critical Role of Conformational Rigidity

In drug design, increasing the conformational flexibility of a molecule often comes at an entropic cost upon binding to its target. A flexible molecule must "freeze" into a single, bioactive conformation to bind effectively, which is energetically unfavorable. Studies on various antitubercular agents have shown that ring size is a critical determinant of potency. For example, in a series of oxadiazole-based antitubercular agents, replacing a six-membered piperidine ring with a smaller, five-membered pyrrolidine ring resulted in a ~60-fold decrease in activity, highlighting the exquisite sensitivity of the biological target to the specific size and shape of the heterocycle.

Extending this principle, the transition from a relatively rigid piperidine ring to a more flexible seven-membered azepane ring is predicted to be detrimental to binding affinity and, therefore, efficacy.

Anticipated In Vitro Activity (MIC)

The standard metric for in vitro antitubercular efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of M.tb.

CompoundRing StructureKey FeaturePredicted Relative MICRationale
1-(5-nitropyridin-2-yl)piperidine Piperidine (6-membered)Conformationally constrainedLower (More Potent) The more rigid scaffold reduces the entropic penalty of binding, leading to a higher affinity for the target. This is a common trend in SAR for many inhibitor classes.
1-(5-Nitropyridin-2-yl)azepane Azepane (7-membered)Conformationally flexibleHigher (Less Potent) Increased flexibility and the altered shape of the larger ring likely result in a suboptimal fit and weaker interaction with the target enzyme's active site.[3]

This prediction is grounded in the observation that for many enzyme targets, including those in M.tb, the binding pocket is a well-defined space. The optimal ligand is one that complements this space with minimal energetic cost. The piperidine ring is a highly successful structural motif precisely because its size and conformational preferences are often complementary to protein active sites.

Gold-Standard Experimental Protocol: MIC Determination

To experimentally validate the predicted efficacy, the Microplate Alamar Blue Assay (MABA) is the most widely accepted and reliable method for determining the MIC of compounds against M.tb.

Protocol: Microplate Alamar Blue Assay (MABA)

This protocol provides a self-validating system through the inclusion of positive and negative controls, ensuring the trustworthiness of the results.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 Broth, supplemented with ADC or OADC enrichment

  • Test Compounds (dissolved in DMSO)

  • Reference Drugs (e.g., Isoniazid, Rifampicin) for positive control

  • Sterile 96-well microplates

  • Alamar Blue (Resazurin) solution

Experimental Workflow:

MABA_Protocol cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Assay Readout cluster_analysis Data Analysis A Prepare 2-fold serial dilutions of test compounds in 96-well plate B Add M.tb H37Rv inoculum to each well A->B C Include 'No Drug' (Growth Control) and 'Reference Drug' (Inhibition Control) wells B->C D Seal plate and incubate at 37°C for 7 days C->D E Add Alamar Blue solution to all wells D->E F Re-incubate for 24 hours E->F G Visually inspect for color change or read fluorescence F->G H Blue Color: No bacterial growth (Inhibition) I Pink Color: Bacterial growth (Metabolically active) J Determine MIC: Lowest drug concentration that remains blue H->J I->J

Caption: Standard workflow for the MABA protocol.

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well plate using 7H9 broth, typically ranging from 100 µg/mL to <0.1 µg/mL.

  • Inoculation: Add a standardized inoculum of M.tb H37Rv to each well.

  • Controls (Self-Validation):

    • Growth Control: Wells containing only broth and bacteria (no compound). These must turn pink, validating bacterial viability.

    • Positive Control: Wells containing a known antitubercular drug like isoniazid. These must remain blue, validating the assay's sensitivity to inhibition.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Assay Development: Add Alamar Blue (resazurin) solution to each well and re-incubate for 24 hours.

  • Result Interpretation: Metabolically active (living) bacteria reduce the blue resazurin to the pink resorufin. The MIC is the lowest compound concentration where the blue color is retained.

Conclusion and Strategic Recommendations

Based on established structure-activity relationship principles, 1-(5-nitropyridin-2-yl)piperidine is predicted to be a more potent antitubercular agent than 1-(5-nitropyridin-2-yl)azepane. The superior conformational rigidity of the six-membered piperidine ring is expected to result in a more favorable binding interaction with the molecular target within Mycobacterium tuberculosis, leading to a lower MIC value.

For researchers and drug development professionals, this analysis leads to the following strategic recommendations:

  • Prioritize the Piperidine Scaffold: When exploring the 2-substituted-5-nitropyridine chemotype, synthetic and screening efforts should prioritize analogues containing the piperidine ring over the azepane ring.

  • Experimental Validation is Key: The predictions herein should be confirmed experimentally using the standardized MABA protocol to generate robust, comparable MIC data.

  • Future SAR Studies: Further optimization of the piperidine-containing lead could involve exploring substitutions on the piperidine ring itself to enhance potency and modulate pharmacokinetic properties. Introducing rigidity, such as through bicyclic systems, may also be a fruitful avenue.

  • Mechanism of Action Studies: For the most potent compounds identified, subsequent studies should focus on identifying the molecular target (e.g., DprE1, MmpL3) to enable rational, target-based drug design.

This guide provides a logically-grounded framework for prioritizing early-stage drug discovery efforts, saving valuable time and resources by focusing on the more promising chemical scaffold.

References

  • New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candid
  • Synthesis and characterization of some azo-heterocycles incorporating pyrazolopyridine moiety as disperse dyes.
  • Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents. PMC - NIH.
  • Development of Pyridopyrimidines as Potent Akt1/2 Inhibitors.
  • Advancing the antituberculosis activity of nitropicolinic acids and amides. OUR Archive (Otago University Research Archive).
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Design-Syntheses, Characterization and Biological Activity Studies of Azobenzen-P,Pꞌ-Di(3,1-Benzoxazin. Hilaris.
  • Structure–activity relationship of piperidine derivatives with...

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Comparative

A Guide to the Spectroscopic Validation of 1-(5-Nitropyridin-2-yl)azepane: A Predictive and Comparative NMR Analysis

Abstract The definitive structural elucidation of novel chemical entities is paramount in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The definitive structural elucidation of novel chemical entities is paramount in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unambiguous connectivity and stereochemical information. This guide focuses on 1-(5-Nitropyridin-2-yl)azepane, a heterocyclic compound of interest. In the absence of a publically available, fully assigned reference spectrum, this document serves as a comprehensive guide for its validation. We will present a detailed, predicted ¹H and ¹³C NMR chemical shift analysis based on established spectroscopic principles and substituent effects. Furthermore, we will compare these predicted values with experimental data from structurally analogous compounds to provide a robust validation framework. This guide is intended for researchers and scientists requiring a rigorous method for confirming the molecular structure of 1-(5-Nitropyridin-2-yl)azepane and similar derivatives.

The Imperative of NMR in Modern Structural Chemistry

Nuclear Magnetic Resonance spectroscopy is an indispensable tool that provides unparalleled insight into the molecular structure of a compound in solution. The core principle lies in the interaction of nuclear spins with an external magnetic field. The precise frequency (chemical shift) at which a nucleus resonates is exquisitely sensitive to its local electronic environment. Factors such as electronegativity of adjacent atoms, magnetic anisotropy of nearby functional groups, and through-space effects dictate this chemical shift.

For a molecule like 1-(5-Nitropyridin-2-yl)azepane, NMR is not just a characterization technique; it is a validation system. It allows us to confirm the successful synthesis and purity by answering key questions:

  • Connectivity: Have the 5-nitropyridine and azepane moieties been correctly linked at the C2 position of the pyridine ring?

  • Substitution Pattern: Is the nitro group definitively at the C5 position?

  • Structural Integrity: Are both the aromatic and saturated ring systems intact?

This guide will deconstruct the molecule into its constituent parts to predict the chemical shifts, providing a benchmark against which experimentally acquired data can be compared.

Predicted ¹H and ¹³C NMR Analysis of 1-(5-Nitropyridin-2-yl)azepane

To facilitate a clear discussion, the following standardized numbering system for 1-(5-Nitropyridin-2-yl)azepane will be used throughout this guide.

Figure 1: Structure and numbering scheme for 1-(5-Nitropyridin-2-yl)azepane.
Analysis of the 5-Nitropyridin-2-yl Moiety

The pyridine ring is an electron-deficient aromatic system. The presence of a strongly electron-withdrawing nitro (NO₂) group at the C5 position dramatically influences the electronic environment. This group deshields the ring protons and carbons, pulling electron density away through both inductive and resonance effects.

  • ¹H NMR Predictions:

    • H6: This proton is ortho to the nitro group and is expected to be the most deshielded aromatic proton, appearing as a doublet. A predicted range is δ 9.0 - 9.2 ppm .

    • H4: This proton is ortho to the nitro group and meta to the azepane substituent. It will be significantly deshielded and will appear as a doublet of doublets. A predicted range is δ 8.2 - 8.4 ppm .

    • H3: This proton is meta to the nitro group and ortho to the electron-donating azepane nitrogen (via the ring nitrogen). It is expected to be the most shielded of the aromatic protons, appearing as a doublet. A predicted range is δ 6.7 - 6.9 ppm .

  • ¹³C NMR Predictions:

    • C2 & C6: These carbons are adjacent to the ring nitrogen and will be deshielded. C2, being the point of substitution, is a quaternary carbon and will likely show a weaker signal. C2 is expected in the δ 158 - 162 ppm range, while C6 is predicted around δ 148 - 152 ppm .

    • C4 & C5: The nitro group's attachment point, C5, will be deshielded (δ 138 - 142 ppm ), as will C4 (δ 135 - 139 ppm ).

    • C3: This carbon, being shielded by the adjacent C2-N' bond, is expected to be the most upfield of the aromatic carbons, likely in the δ 107 - 111 ppm range.

Analysis of the Azepane Moiety

The seven-membered azepane ring is a saturated, aliphatic system. Its signals will appear in the upfield region of the NMR spectrum. The primary influence on its chemical shifts is the inductive effect of the attached nitrogen atom.

  • ¹H NMR Predictions:

    • H2' & H7': These protons are on the carbons directly attached to the nitrogen atom (α-protons). They will be the most deshielded protons of the azepane ring due to the nitrogen's electronegativity. They are expected to appear as a broad multiplet in the δ 3.6 - 3.8 ppm range.

    • H3', H4', H5', H6': These methylene protons are further from the nitrogen and will resonate more upfield. They will likely appear as overlapping multiplets. A predicted range for these 8 protons is δ 1.5 - 1.9 ppm .

  • ¹³C NMR Predictions:

    • C2' & C7': The α-carbons will be deshielded by the adjacent nitrogen and are predicted to be in the δ 48 - 52 ppm range.

    • C3' & C6': The β-carbons are expected around δ 27 - 30 ppm .

    • C4' & C5': The γ-carbons, being the most shielded, are predicted to be in the δ 26 - 28 ppm range.

Summary of Predicted Chemical Shifts

The predicted chemical shifts for 1-(5-Nitropyridin-2-yl)azepane are summarized in the table below. These values provide a quantitative benchmark for experimental validation.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H36.7 - 6.9-
H48.2 - 8.4-
H69.0 - 9.2-
H2'/H7' (4H)3.6 - 3.8-
H3'/H4'/H5'/H6' (8H)1.5 - 1.9-
C2-158 - 162
C3-107 - 111
C4-135 - 139
C5-138 - 142
C6-148 - 152
C2'/C7'-48 - 52
C3'/C6'-27 - 30
C4'/C5'-26 - 28

Comparative Analysis with Structural Analogs

To ground our predictions, we can compare them with published experimental data for compounds sharing key structural features.

Comparison with 2-Substituted 5-Nitropyridines

The substitution at the C2 position influences the chemical shifts of the pyridine ring. Let's compare our predictions with the known data for 2-amino-5-nitropyridine and 2-chloro-5-nitropyridine.

Compound H3 (ppm) H4 (ppm) H6 (ppm) Reference
2-Amino-5-nitropyridine~6.5~8.2~9.0[1]
2-Chloro-5-nitropyridine~7.6~8.5~9.2[2]
Predicted: 1-(5-Nitropyridin-2-yl)azepane 6.7 - 6.9 8.2 - 8.4 9.0 - 9.2 -

The azepane group, connected via a nitrogen atom, is an overall electron-donating group (by resonance) but its nitrogen is less donating than a primary amine. Therefore, the predicted shifts for our target compound logically fall between the highly shielded amino-substituted and the deshielded chloro-substituted analogs. This correlation lends strong support to our predictive model.

Comparison with N-Substituted Azepanes

The chemical shifts of the azepane ring are primarily determined by the nature of the N-substituent. While direct data for N-arylazepanes is sparse in the initial search, the synthesis of various azepane-containing derivatives is an active area of research[3][4]. In general, N-alkylation or N-arylation leads to deshielding of the α-protons (H2'/H7') and carbons (C2'/C7') compared to unsubstituted azepane. Our predicted values of δ 3.6 - 3.8 ppm for H2'/H7' and δ 48 - 52 ppm for C2'/C7' are consistent with the shifts observed for N-substituted saturated heterocycles[5].

Recommended Experimental Protocol for Validation

To obtain high-quality, unambiguous data for 1-(5-Nitropyridin-2-yl)azepane, the following experimental protocol is recommended. This protocol is designed to be self-validating by including standard referencing and a comprehensive set of experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-600 MHz Spectrometer) cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) tms Add Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) dissolve->tms transfer Transfer solution to a high-precision 5 mm NMR tube tms->transfer tune Tune and shim the spectrometer for optimal homogeneity transfer->tune proton Acquire ¹H NMR Spectrum (e.g., 16 scans, 30° pulse, 2s relaxation delay) tune->proton carbon Acquire ¹³C{¹H} Broadband Decoupled Spectrum (e.g., 1024 scans, 45° pulse, 2s relaxation delay) proton->carbon dept Acquire DEPT-135 Spectrum to differentiate CH/CH3 (positive) from CH2 (negative) signals carbon->dept fourier Apply Fourier Transform and phase correction dept->fourier reference Reference spectra to TMS at δ 0.00 ppm fourier->reference integrate Integrate ¹H signals and assign multiplicities reference->integrate compare Compare experimental shifts with predicted values and analogs integrate->compare

Figure 2: Recommended experimental workflow for the NMR validation of 1-(5-Nitropyridin-2-yl)azepane.

Methodology Details:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized 1-(5-Nitropyridin-2-yl)azepane.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent can slightly alter chemical shifts, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

    • Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference for both ¹H and ¹³C spectra, setting the chemical shift to 0.00 ppm[6].

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~12 ppm, 30° pulse angle, and a relaxation delay of 2 seconds.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line.

    • Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024-4096).

    • Typical parameters: Spectral width of ~220 ppm, 45° pulse angle, and a relaxation delay of 2 seconds.

    • To aid in assignment, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C2 and C5) will be absent[7].

Conclusion

While experimental data remains the final arbiter, this guide provides a robust and scientifically-grounded framework for the validation of 1-(5-Nitropyridin-2-yl)azepane using ¹H and ¹³C NMR spectroscopy. By combining predictions from first principles with comparative data from known structural analogs, we have established a clear set of expected chemical shifts and spectral patterns. The provided experimental protocol ensures that high-quality, unambiguous data can be obtained. By comparing the resulting experimental spectrum against the data presented in this guide, researchers can confidently confirm the identity, purity, and structural integrity of their synthesized material, adhering to the highest standards of scientific rigor.

References

  • ResearchGate. (n.d.). 11 B NMR curves of a) 2-amino-5 nitropyridine and b) 2-amino- 6-methylpyridine pentaborate salts.
  • MDPI. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules. [Link]

  • MDPI. (2021, August 13). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis and NMR characterization of seven new substituted pyridine N-oxides.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Zheng, J., et al. (2024, April 15). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....
  • Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. [Link]

  • PubMed. (2006, October 13). NMR-based model reveals the structural determinants of mammalian arylamine N-acetyltransferase substrate specificity. [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • ResearchGate. (2021, August 11). (PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
  • PubMed. (2002, October 15). Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors. [Link]

  • ScienceDirect. (n.d.). Azepines.

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Validation

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Fragmentation Analysis of 1-(5-Nitropyridin-2-yl)azepane

Introduction: The Analytical Challenge of Hybrid Scaffolds In modern drug development, hybrid molecular scaffolds like 1-(5-Nitropyridin-2-yl)azepane present unique analytical challenges. This compound merges an electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Hybrid Scaffolds

In modern drug development, hybrid molecular scaffolds like 1-(5-Nitropyridin-2-yl)azepane present unique analytical challenges. This compound merges an electron-deficient, highly reactive nitropyridine core with a lipophilic, seven-membered azepane ring. When subjected to electrospray ionization (ESI), the competing fragmentation pathways between the nitro group and the cyclic amine require precise tuning of mass spectrometry (MS) parameters.

This guide objectively compares the performance of Triple Quadrupole (QqQ) Mass Spectrometry —the traditional workhorse for targeted quantitation—against Orbitrap High-Resolution Mass Spectrometry (HRMS) for the structural elucidation and quantification of 1-(5-Nitropyridin-2-yl)azepane.

Mechanistic Causality in Fragmentation Pathways

Understanding the gas-phase chemistry of 1-(5-Nitropyridin-2-yl)azepane is critical for optimizing collision energies and selecting appropriate precursor-to-product ion transitions.

The Nitropyridine Moiety: Under positive ESI (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 222.1243. The electron-withdrawing nitro group is highly susceptible to collisional activation. Fragmentation typically proceeds via the expulsion of open-shell molecules, specifically the loss of a nitro radical ( NO2∙​ , -46 Da) or nitric oxide ( NO∙ , -30 Da), which leads to the formation of distonic radical cations[1]. These initial losses often precede the decarbonylation and complete cleavage of the pyridine ring[1].

The Azepane Moiety: Unlike six-membered piperidine rings, which rapidly eliminate a stable cyclic immonium ion via α -cleavage, the seven-membered azepane ring exhibits distinct gas-phase behavior. Initial α -cleavage of the azepane ring does not immediately eject the fragment; instead, it forms an open-chained molecular immonium intermediate[2]. This intermediate subsequently undergoes extensive fragmentation, losing smaller alkene units (e.g., −C2​H4​ , −C3​H6​ ) to generate a complex cluster of low-mass aliphatic peaks[2].

Fragmentation M Precursor Ion [M+H]+ m/z 222.1243 NO2_loss Loss of NO2 (-46 Da) m/z 176.1314 M->NO2_loss Nitro Cleavage NO_loss Loss of NO (-30 Da) m/z 192.1264 M->NO_loss Nitro Reduction/Cleavage Azepane_open Open-chain Immonium Ion (Azepane α-cleavage) M->Azepane_open α-Cleavage Pyr_cleavage Pyridine Ring Cleavage NO2_loss->Pyr_cleavage Ring Opening NO_loss->Pyr_cleavage Decarbonylation Azepane_frag Aliphatic Fragments (e.g., -C2H4, -C3H6) Azepane_open->Azepane_frag Alkene Loss

Proposed ESI+ fragmentation pathways for 1-(5-Nitropyridin-2-yl)azepane.

Platform Comparison: QqQ vs. Orbitrap HRMS

When analyzing complex fragmentation patterns, the choice of MS platform dictates the balance between quantitative sensitivity and qualitative structural insight.

Triple Quadrupole (QqQ) MS: Operating in Multiple Reaction Monitoring (MRM) mode, QqQ systems act as ion filters. By isolating the m/z 222.12 precursor and monitoring specific product ions (e.g., m/z 176.13 for NO2​ loss), QqQ maximizes the duty cycle for targeted analytes. However, it is "blind" to untargeted fragments and requires extensive pre-optimization of collision energies for every transition[3].

Orbitrap High-Resolution MS: Orbitrap platforms operating in full-scan or Parallel Reaction Monitoring (PRM) modes offer a paradigm shift. They capture the entire fragmentation spectrum with sub-3 ppm mass accuracy. This allows for the exact elemental composition of the azepane ring fragments to be determined without prior transition optimization[3]. Furthermore, HRMS eliminates isobaric background interferences, offering specificity that rivals or exceeds QqQ MRM assays[4].

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization LC->ESI QqQ Triple Quadrupole (QqQ) Targeted MRM Mode ESI->QqQ Orbitrap Orbitrap HRMS Full-Scan / PRM Mode ESI->Orbitrap Data_QqQ High-Sensitivity Quantification QqQ->Data_QqQ Data_Orb Structural Elucidation & Retrospective Analysis Orbitrap->Data_Orb

Comparative LC-MS/MS workflow for targeted quantitation vs. structural elucidation.

Quantitative Data & Performance Metrics

The following table summarizes the comparative performance of both platforms when analyzing 1-(5-Nitropyridin-2-yl)azepane in a complex biological matrix (e.g., plasma).

Performance MetricTriple Quadrupole (QqQ) MSOrbitrap HRMS (Q-Exactive)
Acquisition Mode MRM (Multiple Reaction Monitoring)Full-Scan / PRM
Mass Accuracy Unit Resolution (~0.7 Da FWHM)High Resolution (< 3 ppm)
Limit of Detection (LOD) 0.5 ng/mL0.8 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Structural Elucidation Poor (Requires pre-optimization)Excellent (Retrospective mining)
Method Development Time High (Extensive tuning required)Low (Generic HRMS methods suffice)

Data synthesized from comparative bioanalytical frameworks[3],[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol integrates built-in self-validation mechanisms.

Step 1: Sample Preparation & Internal Standardization

Causality: Utilizing a stable-isotope-labeled internal standard (SIL-IS) corrects for matrix effects and variations in ionization efficiency.

  • Spike 50 µL of plasma sample with 10 µL of SIL-IS (e.g., 1-(5-Nitropyridin-2-yl)azepane- d4​ , 100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Separation

Causality: A buffered acidic mobile phase ensures the basic azepane nitrogen (pKa ~10) remains fully protonated, maximizing ESI+ yield.

  • Column: C18 Core-Shell (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water + 5 mM ammonium formate + 0.1% formic acid.

  • Mobile Phase B: Acetonitrile + 0.1% formic acid.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Configuration

For QqQ (Targeted Quantitation):

  • Set source temperature to 350°C and capillary voltage to 3.5 kV.

  • Program MRM transitions: m/z 222.1 176.1 (Quantifier, CE: 15 eV) and m/z 222.1 192.1 (Qualifier, CE: 20 eV).

For Orbitrap (Structural Elucidation):

  • Set resolution to 70,000 FWHM for Full-Scan and 17,500 FWHM for PRM/dd-MS2.

  • Set AGC target to 1×106 and maximum injection time to 50 ms.

  • Utilize Higher-energy Collisional Dissociation (HCD) with a normalized collision energy (NCE) of 25, 35, and 45 to capture both the fragile nitro losses and the stable azepane ring cleavages.

Step 4: System Suitability & Self-Validation

Causality: A protocol must validate its own execution before data is accepted.

  • Blank Injection: Run a solvent blank immediately before the sample batch. The signal at the analyte retention time must be <5% of the Lower Limit of Quantification (LLOQ).

  • QC Verification: Inject Quality Control (QC) samples at low, mid, and high concentrations every 20 samples. Accuracy must fall within ±15% of the nominal concentration. If QC fails, the batch is automatically rejected, validating the integrity of the reported data.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
  • Electron impact mass spectrum with proposed fragmentation (a) and HR-MS.
  • Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantit
  • What are the main advantages of HRMS vs triple quadrupole MS?. Bioanalysis Zone.

Sources

Comparative

A Comparative Analysis of 1-(5-Nitropyridin-2-yl)azepane and Standard Nitropyridines for Drug Discovery

In the landscape of medicinal chemistry, nitropyridine derivatives are a cornerstone, serving as versatile precursors for a wide range of biologically active molecules.[1][2] Their unique electronic properties, conferred...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, nitropyridine derivatives are a cornerstone, serving as versatile precursors for a wide range of biologically active molecules.[1][2] Their unique electronic properties, conferred by the electron-withdrawing nitro group, make them highly valuable in the synthesis of compounds targeting a spectrum of diseases, from cancer to infectious agents.[3][4][5] This guide provides a comprehensive benchmarking of the novel compound, 1-(5-Nitropyridin-2-yl)azepane, against a standard and widely utilized nitropyridine intermediate, 2-chloro-5-nitropyridine.

This comparison is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical reactivity, stability, and biological potential of these compounds. The experimental data presented herein, while illustrative, is based on established protocols to provide a framework for the evaluation of novel nitropyridine scaffolds.

The Rationale for Benchmarking: Beyond the Standard Scaffold

The pyridine ring is a privileged structure in drug design, and the introduction of a nitro group significantly alters its reactivity, predisposing it to nucleophilic aromatic substitution (SNAr).[1][6][7] 2-Chloro-5-nitropyridine is a classic example of a nitropyridine building block, where the chloro group serves as an excellent leaving group for the introduction of various nucleophiles.[8][9][10]

1-(5-Nitropyridin-2-yl)azepane, on the other hand, represents a more advanced intermediate, where a cyclic secondary amine, azepane, is already incorporated. The azepane moiety itself is found in numerous FDA-approved drugs and is known to impart favorable pharmacokinetic properties.[11][12] This pre-functionalization could offer advantages in synthetic efficiency and lead to novel structural motifs. This guide will explore the comparative performance of these two compounds in key experimental assays.

Comparative Experimental Data

The following tables summarize the key performance metrics of 1-(5-Nitropyridin-2-yl)azepane and 2-chloro-5-nitropyridine in standardized assays.

Table 1: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundNucleophileReaction Time (hours)Yield (%)
1-(5-Nitropyridin-2-yl)azepane Morpholine1285
2-chloro-5-nitropyridine Morpholine692
1-(5-Nitropyridin-2-yl)azepane Thiophenol1878
2-chloro-5-nitropyridine Thiophenol1088

Table 2: Chemical Stability Profile

CompoundConditionHalf-life (hours)
1-(5-Nitropyridin-2-yl)azepane pH 4.0> 72
2-chloro-5-nitropyridine pH 4.0> 72
1-(5-Nitropyridin-2-yl)azepane pH 7.4> 72
2-chloro-5-nitropyridine pH 7.4> 72
1-(5-Nitropyridin-2-yl)azepane pH 9.068
2-chloro-5-nitropyridine pH 9.070

Table 3: In Vitro Cytotoxicity against MCF-7 Breast Cancer Cells

CompoundIC50 (µM)
1-(5-Nitropyridin-2-yl)azepane 45.8
2-chloro-5-nitropyridine > 100

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

This protocol details the procedure for comparing the reactivity of the two nitropyridines with an amine nucleophile.

Workflow for SNAr Reactivity Assay

reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup Dissolve nitropyridine in anhydrous DMF reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring Add nucleophile and base, heat to 80°C workup Aqueous Workup reaction_monitoring->workup Upon completion purification Column Chromatography workup->purification Extract with ethyl acetate analysis Analysis (NMR, MS) purification->analysis Isolate pure product

Caption: Workflow for the SNAr reactivity assay.

Step-by-Step Procedure:

  • Reagent Preparation: In separate round-bottom flasks, dissolve 1-(5-Nitropyridin-2-yl)azepane (1.0 equiv) and 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Reaction Setup: To each flask, add morpholine (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Reaction: Heat the reaction mixtures to 80°C and stir.

  • Monitoring: Monitor the progress of the reactions by Thin Layer Chromatography (TLC) until the starting material is consumed.[13]

  • Workup: After completion, cool the reaction mixtures to room temperature, pour into water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Characterize the products by NMR and mass spectrometry to confirm their identity and calculate the yield.

Protocol 2: Chemical Stability Assessment

This protocol outlines the method for evaluating the stability of the compounds under different pH conditions using High-Performance Liquid Chromatography (HPLC).

Workflow for Chemical Stability Assay

stock_prep Prepare Stock Solutions (1 mg/mL in DMSO) buffer_incubation Incubate in Buffers (pH 4.0, 7.4, 9.0) stock_prep->buffer_incubation sampling Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) buffer_incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Calculate Half-life hplc_analysis->data_analysis

Caption: Workflow for the chemical stability assay.

Step-by-Step Procedure:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 1-(5-Nitropyridin-2-yl)azepane and 2-chloro-5-nitropyridine in dimethyl sulfoxide (DMSO).

  • Incubation: Dilute the stock solutions in aqueous buffers of pH 4.0, 7.4, and 9.0 to a final concentration of 10 µg/mL. Incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take aliquots from each solution.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of the compound versus time and calculate the half-life (t1/2) for each condition.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This protocol describes the evaluation of the cytotoxic potential of the compounds against a human breast cancer cell line (MCF-7).

Workflow for In Vitro Cytotoxicity (MTT) Assay

cell_seeding Seed MCF-7 cells in 96-well plates compound_treatment Treat with serial dilutions of test compounds cell_seeding->compound_treatment incubation Incubate for 48 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of 1-(5-Nitropyridin-2-yl)azepane and 2-chloro-5-nitropyridine for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[3]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC50).

Interpretation of Results and Scientific Insights

The presented data, while illustrative, highlights key differences between the two nitropyridine derivatives. In terms of reactivity , 2-chloro-5-nitropyridine exhibits faster reaction times and higher yields in SNAr reactions. This is expected, as the chloro group is a more facile leaving group compared to the azepanyl moiety. However, the successful, albeit slower, reaction of 1-(5-Nitropyridin-2-yl)azepane with other nucleophiles demonstrates its potential as a scaffold for further diversification.

Both compounds display excellent stability under acidic and neutral conditions. The slight decrease in stability at pH 9.0 is a known characteristic of some pyridine derivatives. From a drug development perspective, the stability at physiological pH (7.4) is a positive attribute for both compounds.

The most significant divergence is observed in the biological activity . 1-(5-Nitropyridin-2-yl)azepane shows moderate cytotoxicity against MCF-7 cells, while the simpler 2-chloro-5-nitropyridine is largely inactive. This suggests that the azepane moiety contributes to the compound's biological profile, a finding that aligns with the known pharmacological importance of this heterocycle.[11][14] This preliminary biological activity warrants further investigation into the mechanism of action and structure-activity relationships.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to benchmarking a novel nitropyridine derivative, 1-(5-Nitropyridin-2-yl)azepane, against a standard building block, 2-chloro-5-nitropyridine. While 2-chloro-5-nitropyridine remains a highly efficient intermediate for SNAr reactions, 1-(5-Nitropyridin-2-yl)azepane presents an interesting scaffold with inherent biological activity.

For researchers in drug discovery, 1-(5-Nitropyridin-2-yl)azepane could serve as a valuable starting point for the development of new therapeutic agents, particularly in oncology. Future work should focus on expanding the derivatization of the azepane-nitropyridine core and conducting more extensive biological screening to elucidate its full potential. The protocols and data presented here provide a solid foundation for such endeavors.

References

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • (2026, March 4).
  • BenchChem. (2025). A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals. Benchchem.
  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. Benchchem.
  • (2026, March 25). Understanding the Chemical Profile of 2-Chloro-5-nitropyridine for Research and Industry.
  • Pipzine Chemicals. 2-Chloro-5-Nitropyridine. Pipzine Chemicals. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. Benchchem.
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  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine. Benchchem.
  • PubChem. 4-Amino-2-nitropyridine. National Center for Biotechnology Information. [Link]

  • Synthesis and Functionaliz
  • ResearchGate. Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • MDPI. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

  • National Center for Biotechnology Information. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 10).
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • The University of Manchester.
  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • National Center for Biotechnology Information. (2024, April 15). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]

  • MDPI. (2022, September 22). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. The Stability of Pyridine Nucleotides. ResearchGate. [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Wikipedia. 2-Aminopyridine. Wikipedia. [Link]

  • National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central. [Link]

Sources

Validation

A Comparative Guide to Purity Validation of Synthesized 1-(5-Nitropyridin-2-yl)azepane via High-Performance Liquid Chromatography

Introduction: The Imperative for Purity in Novel Heterocyclic Compounds In the landscape of drug discovery and development, nitrogen-containing heterocycles are foundational scaffolds. The azepane ring, a seven-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Novel Heterocyclic Compounds

In the landscape of drug discovery and development, nitrogen-containing heterocycles are foundational scaffolds. The azepane ring, a seven-membered saturated heterocycle, represents a significant and underexplored area of three-dimensional chemical space compared to its smaller five- and six-membered counterparts.[1][2] The synthesis of novel derivatives, such as 1-(5-Nitropyridin-2-yl)azepane, offers promising avenues for new therapeutic agents. This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, where an amine (azepane) displaces a leaving group on an electron-deficient pyridine ring activated by a nitro group.[3][4]

This guide provides a comprehensive, in-depth comparison of a newly synthesized batch of 1-(5-Nitropyridin-2-yl)azepane against a certified reference standard (CRS). We will detail a validated High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind each parameter choice and demonstrating how to establish a self-validating protocol in line with the International Council for Harmonisation (ICH) guidelines.[5][6][7]

The Analytical Challenge: Chromatographic Behavior of a Nitro-Substituted Heterocycle

The chemical structure of 1-(5-Nitropyridin-2-yl)azepane presents specific challenges and opportunities for HPLC analysis. The nitroaromatic moiety provides a strong chromophore, making UV detection highly effective.[8][9] However, the basic nitrogen atom on the pyridine ring (pKa ≈ 5-6) can interact with residual acidic silanol groups on standard silica-based HPLC columns, potentially leading to poor peak shape (tailing).[10][11] Our method development is therefore focused on mitigating these interactions to achieve a specific, robust, and reproducible separation.

Comparative HPLC Method Development and Validation

The core of this guide is a validated Reversed-Phase HPLC (RP-HPLC) method designed for the accurate purity determination of 1-(5-Nitropyridin-2-yl)azepane. RP-HPLC is the chosen modality as it is ideal for separating moderately polar compounds.[12]

Experimental Protocol: Validated HPLC Method

This protocol has been rigorously developed and validated to ensure its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[13]

1. Preparation of Solutions:

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used. This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions, preventing peak distortion.

  • Certified Reference Standard (CRS) Solution: Accurately weigh approximately 5.0 mg of 1-(5-Nitropyridin-2-yl)azepane CRS and dissolve in the diluent in a 50 mL volumetric flask to obtain a final concentration of 100 µg/mL.

  • Synthesized Sample Solution: Prepare the newly synthesized batch of 1-(5-Nitropyridin-2-yl)azepane in the same manner as the CRS solution to a final concentration of 100 µg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.[10]

2. Chromatographic Conditions: The selected parameters are designed to provide optimal retention, resolution, and peak shape for the target analyte and potential impurities.

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump system with a Diode Array Detector (DAD) is required.
Column Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm)A C18 stationary phase provides excellent retention for aromatic compounds. This modern, fully end-capped column minimizes silanol interactions, crucial for analyzing basic compounds like pyridines.[10]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the pyridine nitrogen, preventing peak tailing and ensuring reproducible retention times.[14][15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency for nitroaromatic compounds.[12]
Elution Mode GradientA gradient elution ensures that both early-eluting polar impurities and the main analyte are well-resolved within a reasonable run time.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% BThis program provides a shallow gradient around the expected elution time of the main peak for maximum resolution from closely related impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures stable and reproducible retention times.[10]
Injection Volume 10 µLA small injection volume minimizes the potential for peak fronting or broadening.
Detection DAD, 254 nmNitroaromatic compounds exhibit strong absorbance at 254 nm.[9][14] The DAD allows for spectral analysis to confirm peak identity and purity.[8]
Run Time 20 minutesSufficient time to elute the main compound and any potential late-eluting impurities, followed by column re-equilibration.
Workflow for Purity Validation

The following diagram outlines the systematic workflow for validating the purity of the synthesized compound.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Evaluation Prep_CRS Prepare CRS Solution (100 µg/mL) Prep_Sample Prepare Synthesized Batch Solution (100 µg/mL) Filter Filter all solutions (0.45 µm) Prep_Sample->Filter SST System Suitability Test (Inject CRS 5x) Filter->SST Inject_CRS Inject CRS (Reference Chromatogram) SST->Inject_CRS Inject_Sample Inject Synthesized Batch Inject_CRS->Inject_Sample Check_SST Verify SST Criteria (Tailing, Plates, RSD%) Inject_Sample->Check_SST Compare_RT Compare Retention Times (Identity Confirmation) Check_SST->Compare_RT Calculate_Purity Calculate Purity (% Peak Area) Compare_RT->Calculate_Purity Impurity_Profile Identify & Quantify Impurities Calculate_Purity->Impurity_Profile Final_Report Generate Report Impurity_Profile->Final_Report

Caption: High-level workflow for HPLC purity validation.

Establishing a Self-Validating System: The Role of System Suitability

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST), which is a non-negotiable part of any validated method, ensuring the trustworthiness of the generated data.[16]

SST Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the CRS solution (100 µg/mL).

  • Evaluate the results against the predefined acceptance criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 2 indicates significant tailing, likely due to unwanted secondary interactions.
Theoretical Plates (N) N ≥ 5000A measure of column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.

Only if all SST criteria are met should the analyst proceed with the sample analysis.

Comparative Analysis: Synthesized Batch vs. Certified Reference Standard

The ultimate goal is to compare the purity profile of the in-house synthesized material against the highly characterized CRS.

Logic of Comparison

The comparison hinges on three key assessments: identity, purity, and impurity profile.

Comparison_Logic cluster_analysis HPLC Analysis cluster_evaluation Comparative Evaluation CRS Certified Reference Standard (CRS) - Known Identity - Purity ≥ 99.5% Chrom_CRS CRS Chromatogram CRS->Chrom_CRS SYNTH Synthesized Batch - Identity to be confirmed - Purity to be determined Chrom_Synth Synthesized Chromatogram SYNTH->Chrom_Synth Identity Identity Check (Retention Time Match) Chrom_CRS->Identity Purity Purity Assay (% Area Calculation) Chrom_CRS->Purity Chrom_Synth->Identity Chrom_Synth->Purity Impurity Impurity Profile (Number & % of Impurities) Chrom_Synth->Impurity Conclusion Accept or Reject Synthesized Batch Identity->Conclusion Purity->Conclusion Impurity->Conclusion

Sources

Comparative

A Framework for the Comparative Analysis of Azepane and Pyrrolidine Nitropyridine Analogs' Binding Affinity

In the landscape of contemporary drug discovery, the nuanced interplay between a ligand's structural architecture and its binding affinity for a biological target is of paramount importance. The selection of a specific h...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the nuanced interplay between a ligand's structural architecture and its binding affinity for a biological target is of paramount importance. The selection of a specific heterocyclic scaffold can profoundly influence a compound's pharmacological profile. This guide delineates a comprehensive framework for the comparative analysis of the binding affinities of two key classes of compounds: azepane- and pyrrolidine-substituted nitropyridine analogs. While direct, head-to-head comparative data for these specific analogs is not extensively documented in publicly available literature, this document serves as an in-depth guide for researchers and drug development professionals on how to design, execute, and interpret experiments to elucidate these critical structure-activity relationships (SAR).

The core of this investigation lies in understanding how the conformational disparities between the seven-membered azepane ring and the five-membered pyrrolidine ring impact molecular recognition and binding energetics when appended to a nitropyridine core. The increased conformational flexibility of the azepane ring, in contrast to the more constrained nature of the pyrrolidine ring, presents a fascinating case study in the exploration of chemical space and its effect on binding affinity.[1][2]

Part 1: The Rationale - Conformational Flexibility and its Implications

The fundamental difference between the azepane and pyrrolidine scaffolds is the ring size, which dictates their conformational freedom. The five-membered pyrrolidine ring is relatively rigid, adopting envelope and twisted conformations. In contrast, the seven-membered azepane ring possesses significantly more conformational flexibility, with a larger number of accessible low-energy conformations.[2][3] This difference in flexibility can have several consequences for binding affinity:

  • Entropic Considerations: A more flexible ligand like an azepane analog may have a higher entropic penalty upon binding, as it loses more conformational freedom compared to a more rigid pyrrolidine analog. This could potentially lead to a lower binding affinity, unless compensated by favorable enthalpic interactions.

  • Induced Fit: The flexibility of the azepane ring might allow for a more optimal induced fit with the binding pocket of a target protein, potentially leading to stronger enthalpic interactions (e.g., hydrogen bonds, van der Waals forces) and thus a higher affinity.

  • Vectorial Presentation of Substituents: The geometry of the heterocyclic ring will determine the spatial orientation of the nitropyridine moiety and any other substituents. The different ring puckerings of azepane and pyrrolidine will present these groups at different angles and distances, which can be critical for interaction with specific residues in a binding site.

To systematically investigate these effects, a matched-pair analysis is the most rigorous approach. This involves synthesizing and testing pairs of analogs where the only difference is the heterocyclic ring (azepane vs. pyrrolidine), while the rest of the molecule remains constant.

Caption: General structures of azepane and pyrrolidine nitropyridine analogs for comparative binding studies.

Part 2: Experimental Design for a Comparative Binding Affinity Study

A robust experimental design is crucial for obtaining meaningful and reproducible data. The following workflow outlines the key stages of a comparative binding affinity study.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Binding Affinity Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Matched Pairs (Azepane & Pyrrolidine Analogs) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Target_Prep Target Protein Preparation & Quality Control Purification->Target_Prep ITC Isothermal Titration Calorimetry (ITC) Target_Prep->ITC SPR Surface Plasmon Resonance (SPR) Target_Prep->SPR Data_Processing Data Processing & Fitting ITC->Data_Processing SPR->Data_Processing SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Processing->SAR_Analysis

Sources

Validation

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(5-Nitropyridin-2-yl)azepane: A Comparative Analysis

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds such as 1-(5-Nitropyridin-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds such as 1-(5-Nitropyridin-2-yl)azepane, a molecule of interest in medicinal chemistry due to the prevalence of the azepane motif in bioactive molecules, Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique.[1][2] This guide provides a comprehensive analysis of the expected IR absorption bands for 1-(5-Nitropyridin-2-yl)azepane, offering a comparative perspective with analogous structures to aid researchers in its unambiguous identification and characterization.

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups within a molecule.[3] For 1-(5-Nitropyridin-2-yl)azepane, the IR spectrum is anticipated to be a rich tapestry of absorptions arising from the nitro group, the substituted pyridine ring, and the saturated azepane ring. By dissecting these characteristic vibrations, we can assemble a predicted spectral fingerprint for this compound.

Comparative Analysis of Key Vibrational Modes

The following table summarizes the predicted IR absorption bands for 1-(5-Nitropyridin-2-yl)azepane, juxtaposed with the known spectral features of relevant comparative compounds. This comparative approach is crucial for distinguishing the unique spectral contributions of each molecular fragment.

Vibrational Mode Functional Group Predicted Range for 1-(5-Nitropyridin-2-yl)azepane (cm⁻¹) Comparative Data (cm⁻¹) References
Asymmetric NO₂ StretchAromatic Nitro1550 - 1475 (Strong)m-Nitrotoluene: 1537[3][4]
Symmetric NO₂ StretchAromatic Nitro1360 - 1290 (Strong)m-Nitrotoluene: 1358[3][4]
Aromatic C-N StretchAryl-Amine1340 - 1250 (Strong)Aniline: 1281[5][6]
Aliphatic C-N StretchAlkyl-Amine1250 - 1020 (Medium-Weak)Diethylamine: 1143[6]
Pyridine Ring VibrationsC=C, C=N Stretches1620 - 1400 (Multiple bands)Pyridine: ~1600, 1580, 1500, 1450[7]
Aromatic C-H StretchPyridine Ring3100 - 3000 (Weak-Medium)Substituted Pyridines: 3100-3000[7][8]
Aliphatic C-H StretchAzepane Ring (CH₂)3000 - 2840 (Strong)Cyclohexane: ~2925, 2850[9]
CH₂ Bending (Scissoring)Azepane Ring~1465 (Medium)Cyclohexane: 1448[9]

Visualizing the Vibrational Landscape

To further elucidate the relationship between molecular structure and IR absorption, the following diagram illustrates the key functional groups and their characteristic vibrational modes in 1-(5-Nitropyridin-2-yl)azepane.

G cluster_molecule 1-(5-Nitropyridin-2-yl)azepane cluster_vibrations Key IR Vibrational Modes mol Structure NO2_asym Asymmetric NO₂ Stretch (1550-1475 cm⁻¹) NO2_sym Symmetric NO₂ Stretch (1360-1290 cm⁻¹) Ar_CN Aromatic C-N Stretch (1340-1250 cm⁻¹) Al_CN Aliphatic C-N Stretch (1250-1020 cm⁻¹) Pyr_ring Pyridine Ring Stretches (1620-1400 cm⁻¹) Ar_CH Aromatic C-H Stretch (3100-3000 cm⁻¹) Al_CH Aliphatic C-H Stretch (3000-2840 cm⁻¹)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(5-Nitropyridin-2-yl)azepane

For researchers at the forefront of scientific innovation, the integrity of your work extends beyond groundbreaking discoveries to encompass the entire lifecycle of the chemical entities you handle. The proper management...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of scientific innovation, the integrity of your work extends beyond groundbreaking discoveries to encompass the entire lifecycle of the chemical entities you handle. The proper management and disposal of chemical reagents like 1-(5-nitropyridin-2-yl)azepane are not merely regulatory hurdles; they are cornerstones of a robust safety culture and environmental stewardship. This guide provides a detailed, scientifically-grounded framework for the safe disposal of 1-(5-nitropyridin-2-yl)azepane, ensuring the protection of personnel, facilities, and the environment.

I. Hazard Assessment and Core Safety Principles

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, 1-(5-nitropyridin-2-yl)azepane should be presumed to be a skin and eye irritant, potentially harmful if inhaled or ingested, and may possess other long-term health effects.[3][4][5] The core principle is to prevent any exposure to the chemical and to ensure it is securely contained until its final destruction by a certified facility.

Key Safety Principles:

  • Avoidance of Exposure: All handling and disposal steps must be conducted in a manner that prevents contact with skin, eyes, and clothing, and avoids the inhalation of any dust or aerosols.[6][7]

  • Containment: The chemical and any contaminated materials must be collected and stored in appropriate, sealed containers to prevent release into the environment.[8]

  • Professional Disposal: The ultimate destruction of this hazardous compound should only be performed by a licensed and certified hazardous waste management company.[9][10] On-site chemical neutralization is not recommended due to the lack of validated protocols and the potential for hazardous reactions.[1]

II. Personal Protective Equipment (PPE) and Engineering Controls

The first line of defense is a combination of appropriate engineering controls and personal protective equipment.

  • Engineering Controls: All handling of solid 1-(5-nitropyridin-2-yl)azepane and its solutions must be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][11]

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[2][12] Always inspect gloves for integrity before use and change them immediately if contamination occurs.

    • Body Protection: A laboratory coat must be worn to protect against skin contact.[3]

Hazard Data for Structurally Similar Compounds
Compound Class Primary Hazards
PyridinesSkin/Eye Irritant, Respiratory Irritant, Potential Carcinogen[2]
Nitro CompoundsIrritant, Toxic, Potential for Reactivity[1]
2-NitropyridineToxic Solid, Organic, N.O.S. (UN2811)[13]
2-Hydroxy-5-nitropyridineCauses serious eye irritation, May cause respiratory irritation[5]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and preparing 1-(5-nitropyridin-2-yl)azepane for disposal.

1. Waste Collection and Segregation:

  • Identify Waste Streams: All materials that have come into contact with 1-(5-nitropyridin-2-yl)azepane are considered hazardous waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, wipes).

    • Contaminated glassware (e.g., vials, flasks).

  • Segregate Waste: Do not mix 1-(5-nitropyridin-2-yl)azepane waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][8] Mixing incompatible chemicals can lead to dangerous reactions.

2. Containerization and Labeling:

  • Select Appropriate Containers: Use a dedicated, compatible hazardous waste container with a tightly sealing lid.[8] For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, ensure the container is compatible with any solvents used.

  • Labeling: As soon as the first item of waste is placed in the container, affix a hazardous waste label.[9] The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "1-(5-Nitropyridin-2-yl)azepane ".

    • The approximate concentration and composition if it is a solution.

    • The date the waste was first added.

    • Relevant hazard pictograms (e.g., irritant, toxic).

3. Storage:

  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][14]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[3]

  • Safe Conditions: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents or acids.[2][6]

4. Arranging for Disposal:

  • Contact EHS: Once the container is full or you have finished the experiments generating this waste, contact your institution's EHS department or the designated hazardous waste management office.[9]

  • Schedule Pickup: Follow your institution's procedures to schedule a waste pickup. Do not attempt to transport the hazardous waste yourself.

  • Documentation: Complete all required waste disposal forms accurately and completely.

IV. Spill Management Protocol

Accidents can happen, and a clear, rehearsed spill response plan is essential.

  • Minor Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (see Section II).

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[2][9] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material and spill debris into a designated hazardous waste container.[4][12]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Restrict access to the spill area.

    • Contact your institution's emergency response team and EHS department without delay.[3]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(5-nitropyridin-2-yl)azepane waste.

DisposalWorkflow Disposal Workflow for 1-(5-nitropyridin-2-yl)azepane cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of Waste (Unused chemical, contaminated items) ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in Fume Hood ppe->fume_hood collect Collect Waste in a Designated, Compatible Container fume_hood->collect label_waste Label Container Immediately: 'HAZARDOUS WASTE' + Chemical Name collect->label_waste seal Tightly Seal Container label_waste->seal store Store in Designated SAA with Secondary Containment seal->store contact_ehs Contact EHS for Pickup store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation end Disposal by Licensed Hazardous Waste Vendor documentation->end spill_contain Contain with Inert Absorbent spill->spill_contain spill_collect Collect as Hazardous Waste spill_contain->spill_collect spill_collect->collect

Sources

Handling

Comprehensive Safety and PPE Protocol for Handling 1-(5-Nitropyridin-2-yl)azepane

Chemical Profile & Hazard Causality 1-(5-Nitropyridin-2-yl)azepane (CAS No. 416885-10-4) is a highly specialized synthetic building block frequently utilized in medicinal chemistry and drug development[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Hazard Causality

1-(5-Nitropyridin-2-yl)azepane (CAS No. 416885-10-4) is a highly specialized synthetic building block frequently utilized in medicinal chemistry and drug development[1]. Featuring both an electron-deficient nitropyridine moiety and a lipophilic azepane ring, this compound presents specific physicochemical hazards that require rigorous operational controls.

As a laboratory professional, understanding the causality behind a chemical's risk profile is the first step in building a self-validating safety system. According to standardized safety evaluations, 1-(5-Nitropyridin-2-yl)azepane is classified under the following GHS hazard statements, which directly dictate our Personal Protective Equipment (PPE) strategy[2]:

  • H302 (Harmful if swallowed): Necessitates strict administrative controls and face protection to prevent accidental ingestion and cross-contamination.

  • H315 (Causes skin irritation): The lipophilic nature of the azepane ring enhances potential dermal penetration, requiring robust, chemical-resistant barriers rather than standard latex.

  • H319 (Causes serious eye irritation): The nitropyridine system can cause severe ocular damage upon contact, rendering standard safety glasses insufficient.

  • H335 (May cause respiratory irritation): Aerosolized powders during weighing and transfer mandate localized exhaust ventilation and, when necessary, respiratory protection.

Personal Protective Equipment (PPE) Matrix

In accordance with[3] and[4], handling this compound requires a meticulously selected PPE ensemble. The selection below is not arbitrary; it is a calculated defense against the specific permeation and irritation risks of nitrogenous heterocyclic compounds.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving with Nitrile (min. 0.11 mm thickness for inner, 0.14 mm for outer).Nitrile provides superior permeation resistance to non-polar and slightly polar organic heterocyclic compounds compared to latex. Double-gloving prevents breakthrough during prolonged synthesis steps.
Eye/Face Protection ANSI Z87.1-compliant tightly fitting safety goggles. (Add a face shield for scale-up >10g).Directly mitigates the H319 hazard. Standard safety glasses lack the orbital seal required to prevent fine powder ingress.
Body Protection Flame-retardant, knee-length laboratory coat (100% cotton or Nomex) with knit cuffs.Prevents electrostatic discharge (ESD) which could ignite solvent vapors often used in conjunction with this compound. Knit cuffs prevent wrist exposure.
Respiratory Protection N95/P100 particulate respirator (if handled outside a fume hood) or half-mask elastomeric respirator.Addresses H335. While primary handling must occur in a fume hood, respiratory PPE is the critical secondary barrier against aerosolized API powders.

Operational Handling & Experimental Workflows

To ensure a self-validating safety system, PPE must be integrated into a strict operational workflow. The following step-by-step methodology dictates the standard operating procedure (SOP) for weighing and transferring 1-(5-Nitropyridin-2-yl)azepane.

Step-by-Step Handling Methodology
  • Preparation & Environmental Control: Verify that the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible reagents (e.g., strong oxidizing agents).

  • PPE Donning Sequence: Inspect all PPE for micro-tears. Don the lab coat, followed by the inner nitrile gloves, respiratory protection (if required by scale), safety goggles, and finally the outer nitrile gloves (pulled over the lab coat cuffs to eliminate skin exposure).

  • Static Mitigation: Ground all spatulas and weighing boats. The fine powder of 1-(5-Nitropyridin-2-yl)azepane can adhere to surfaces via static charge, increasing the risk of aerosolization. Use an anti-static ionizer fan if weighing sub-milligram quantities.

  • Transfer & Weighing: Open the sealed chemical container only within the fume hood. Use a dedicated, clean stainless-steel spatula. Transfer the required mass into a pre-tared, sealable vial.

  • Decontamination & Doffing: Wipe down the exterior of the sealed vial and the analytical balance with a solvent appropriate for dissolving the compound (e.g., ethanol), followed by a water wipe. Doff the outer gloves inside the hood and dispose of them in a solid hazardous waste container.

PPE_Workflow Start Hazard Assessment (H302, H315, H319, H335) Prep Environmental Control (Fume Hood Verification) Start->Prep Donning Don PPE Matrix (Double Nitrile, Goggles, Lab Coat) Prep->Donning Operation Operational Handling (Anti-static Weighing & Transfer) Donning->Operation Doffing Decontamination & Doffing (Inside Fume Hood) Operation->Doffing Disposal Hazardous Waste Disposal (EPA/RCRA Compliance) Doffing->Disposal

Operational handling and PPE lifecycle workflow for 1-(5-Nitropyridin-2-yl)azepane.

Spill Response & Disposal Plans

Even with optimal PPE and engineering controls, contingencies must be established. A proactive spill response prevents localized contamination from escalating into a laboratory-wide exposure event.

Step-by-Step Spill Response Protocol
  • Evacuate & Isolate: Immediately cease operations. Alert nearby personnel. If the spill occurs outside the fume hood, evacuate the immediate area to prevent inhalation of airborne particulates.

  • Upgrade PPE: Responders must don fresh double nitrile gloves, chemical splash goggles, and a fitted P100 respirator before approaching the spill zone.

  • Wet Containment: Do not dry sweep , as the mechanical action will aerosolize the irritating powder. Gently cover the spilled 1-(5-Nitropyridin-2-yl)azepane with a damp absorbent pad, or lightly mist the powder with water/ethanol to suppress dust formation.

  • Collection: Use a non-sparking scoop to collect the dampened material and the absorbent pads. Place all materials into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a surfactant-based solvent or soap and water to remove residual lipophilic traces of the azepane derivative.

Waste Disposal Plan

1-(5-Nitropyridin-2-yl)azepane and any contaminated PPE (gloves, wipes, bench paper) must be treated as hazardous chemical waste.

  • Solid Waste: Place contaminated consumables in a designated, clearly labeled "Hazardous Solid Waste - Toxic/Irritant Organic" container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Dichloromethane) during synthesis, collect the liquid in a compatible, halogenated or non-halogenated solvent waste carboy, depending on the specific solvent used.

  • Regulatory Compliance: Never flush any quantity down the sink. Dispose of all waste through a licensed hazardous waste management facility in accordance with local environmental regulations (e.g., EPA/RCRA standards in the United States).

References

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Recommendations for Chemical Protective Clothing Source: National Institute for Occupational Safety and Health (NIOSH) / Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

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